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  • Product: 5-Fluoro-2,6-dihydroxynicotinamide
  • CAS: 71765-03-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 5-Fluoro-2,6-dihydroxynicotinamide: A Technical Guide

Executive Summary5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8)[1] is a critical fluorinated heterocyclic building block. It serves as an essential intermediate in the synthesis of advanced active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8)[1] is a critical fluorinated heterocyclic building block. It serves as an essential intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including broad-spectrum fluoroquinolone antibiotics (e.g., enoxacin) and novel agrochemicals. Because direct electrophilic fluorination of the pyridine ring is notoriously unselective and low-yielding, the industry standard relies on a bottom-up cyclocondensation strategy starting from acyclic fluorinated precursors. This whitepaper details the mechanistic pathway, optimized step-by-step protocols, and the causality behind the synthesis of this vital compound as originally established in the Chemical and Pharmaceutical Bulletin[2].

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the 5-fluoro-2,6-dihydroxypyridine core requires the precise assembly of an N-C-C-C fragment with a C-C-F fragment.

  • C-C-F Fragment: Sourced from ethyl 2-fluoroacetate. To activate this fragment for cyclization, it undergoes a Claisen condensation with ethyl formate to yield[1].

  • N-C-C-C Fragment: Sourced from 2-cyanoacetamide (CAS 107-91-5).

The condensation of these two fragments yields[2], which is subsequently hydrolyzed to the target amide[3].

Pathway A Ethyl 2-fluoroacetate + Ethyl formate R1 NaOEt / EtOH Claisen Condensation A->R1 B 2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7) R2 2-Cyanoacetamide Base-catalyzed cyclization B->R2 C 5-Fluoro-2,6-dihydroxy- nicotinonitrile (CAS 113237-18-6) R3 Conc. H2SO4 Controlled Hydrolysis C->R3 D 5-Fluoro-2,6-dihydroxy- nicotinamide (CAS 75993-41-8) R1->B R2->C R3->D

Figure 1: Stepwise synthetic pathway from ethyl 2-fluoroacetate to 5-Fluoro-2,6-dihydroxynicotinamide.

Step-by-Step Experimental Methodologies & Self-Validating Protocols

Step 1: Formylation of Ethyl 2-Fluoroacetate

Objective: Synthesis of 2-fluoro-3-sodiooxyacrylic acid ethyl ester. Protocol:

  • In a dry, nitrogen-purged reactor, dissolve sodium metal (1.1 eq) in absolute ethanol to generate a sodium ethoxide solution.

  • Cool the reactor to 0–5 °C using an ice-brine bath.

  • Add a pre-mixed solution of ethyl 2-fluoroacetate (1.0 eq) and ethyl formate (1.2 eq) dropwise over 2 hours.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting dense white precipitate, wash with cold diethyl ether, and dry under vacuum.

Causality & Validation: Temperature control (0–5 °C) during addition is critical to prevent the highly exothermic runaway and self-condensation of ethyl 2-fluoroacetate. The use of sodium ethoxide over stronger bases prevents the premature cleavage of the ester. Validation: 1 H NMR of an aliquot quenched in D 2​ O should show the disappearance of the singlet corresponding to the active methylene of ethyl 2-fluoroacetate (~4.8 ppm) and the appearance of the vinylic proton of the enolate (~8.2 ppm).

Step 2: Base-Promoted Cyclocondensation

Objective: Synthesis of 5-fluoro-2,6-dihydroxynicotinonitrile. Protocol:

  • Suspend 2-fluoro-3-sodiooxyacrylic acid ethyl ester (1.0 eq) and 2-cyanoacetamide (1.05 eq) in a mixture of ethanol and water (8:2 v/v).

  • Add a catalytic amount of piperidine (0.1 eq) to facilitate the deprotonation of the cyanoacetamide.

  • Heat the mixture to reflux (approx. 80 °C) for 3–4 hours.

  • Cool the reaction to 10 °C and acidify to pH 2 using 6M HCl. The product will precipitate as a pale yellow solid.

  • Filter, wash with cold water, and recrystallize from ethanol.

Causality & Validation: Piperidine deprotonates the active methylene of 2-cyanoacetamide, initiating a Michael-type addition to the masked formyl group of the acrylic ester. Subsequent intramolecular amidation expels ethanol, closing the ring[3]. Validation: Reaction progress is monitored by TLC (DCM:MeOH 9:1). The highly fluorescent product under 254 nm UV light confirms the formation of the conjugated pyridine system.

Mechanism N1 2-Fluoro-3-sodiooxyacrylic acid ethyl ester N3 Michael-type Addition Intermediate N1->N3 Nucleophilic attack N2 2-Cyanoacetamide Enolate N2->N3 C-C bond formation N4 Intramolecular Amidation (Ring Closure) N3->N4 Elimination of EtOH N5 5-Fluoro-2,6-dihydroxynicotinonitrile N4->N5 Tautomerization

Figure 2: Mechanistic sequence of the base-promoted cyclocondensation reaction.

Step 3: Controlled Hydrolysis

Objective: Conversion of the nitrile to 5-fluoro-2,6-dihydroxynicotinamide. Protocol:

  • Charge a reactor with concentrated sulfuric acid (H 2​ SO 4​ , 98%) and cool to 10 °C.

  • Slowly add 5-fluoro-2,6-dihydroxynicotinonitrile in portions, maintaining the internal temperature below 30 °C.

  • Heat the viscous solution to 60–70 °C and stir for 1.5 hours.

  • Carefully pour the hot mixture over crushed ice with vigorous stirring.

  • Filter the resulting white precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 50 °C.

Causality & Validation: Concentrated sulfuric acid acts as both the solvent and the acid catalyst. The lack of excess water in 98% H 2​ SO 4​ prevents the hydrolysis from proceeding entirely to the carboxylic acid (5-fluoro-2,6-dihydroxynicotinic acid). The temperature must be strictly maintained below 75 °C to avoid decarboxylation. Validation: FTIR spectroscopy serves as the primary validation checkpoint; the cessation of the sharp nitrile stretching band at ~2230 cm −1 , replaced by primary amide carbonyl stretches at ~1680 cm −1 , confirms successful conversion.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for industrial scale-up, balancing yield with purity requirements.

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
1. Formylation NaOEt / EtOH0–51282–85>95.0
2. Cyclization Piperidine (cat.)80 (Reflux)375–78>98.0
3. Hydrolysis Conc. H 2​ SO 4​ 60–701.590–95>99.5

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide". PubChem,[Link][4]

  • Chemsrc. "2,6-Dihydroxy-5-fluoro-3-cyanopyridine | CAS#:113237-18-6". Chemsrc,[Link][2]

  • Miyamoto, T., et al. "Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives." Chemical and Pharmaceutical Bulletin, 1987, 35(6), 2280-2285.[Link][3]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Fluoro-2,6-dihydroxynicotinamide: A Critical Intermediate in Fluoroquinolone Scaffold Assembly

Executive Summary In the landscape of modern pharmaceutical synthesis, the architectural assembly of broad-spectrum antibiotics—specifically the fluoroquinolone and 1,8-naphthyridine classes—relies heavily on highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the architectural assembly of broad-spectrum antibiotics—specifically the fluoroquinolone and 1,8-naphthyridine classes—relies heavily on highly functionalized, electron-deficient heterocyclic building blocks. 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8) serves as a foundational intermediate in this domain. Through regioselective halogenation and functional group manipulation, this compound acts as the primary precursor to 2,6-dichloro-5-fluoronicotinonitrile, a molecular scaffold essential for the synthesis of active pharmaceutical ingredients (APIs) such as Gemifloxacin, Enoxacin, and Tosufloxacin[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 5-Fluoro-2,6-dihydroxynicotinamide and details the causality-driven experimental protocols required to harness its reactivity in complex drug development workflows.

Physicochemical & Structural Profiling

To manipulate 5-Fluoro-2,6-dihydroxynicotinamide effectively, one must first understand its structural thermodynamics. The molecule exists in a tautomeric equilibrium between its dihydroxy-pyridine and pyridone-enol forms. The highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the electron density of the pyridine ring. This makes the ring highly resistant to electrophilic attack but exceptionally primed for nucleophilic aromatic substitution ( SN​Ar ) once the hydroxyls are converted to leaving groups.

Quantitative Data Summary
PropertyValueCausality / Relevance in Synthesis
IUPAC Name 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamideReflects the dominant pyridone tautomer in the solid state[2].
CAS Registry Number 75993-41-8Primary identifier for regulatory and procurement tracking[2].
Molecular Formula C₆H₅FN₂O₃Contains multiple hydrogen-bond donors/acceptors.
Molecular Weight 172.11 g/mol Low molecular weight allows for high atom-economy in API assembly[2].
Topological Polar Surface Area (TPSA) 92.4 ŲHigh polarity dictates poor solubility in non-polar organic solvents; necessitates polar aprotic solvents or neat reagents for reactions[2].
XLogP3 (Predicted) -0.5The negative partition coefficient confirms high hydrophilicity, making aqueous workups challenging unless the compound is derivatized[2].

Mechanistic Role in Synthetic Architecture

The strategic value of 5-Fluoro-2,6-dihydroxynicotinamide lies in its dense functionalization. It is rarely the final API; rather, it is a "spring-loaded" intermediate.

When subjected to aggressive chlorinating agents, three simultaneous transformations occur:

  • C2 Hydroxyl to Chloride: The oxygen is activated by the chlorinating agent, followed by chloride displacement.

  • C6 Hydroxyl to Chloride: Similar activation and displacement, driven by the electron-deficient nature of the fluorinated ring.

  • Primary Amide to Nitrile: The -CONH₂ group undergoes rapid dehydration to yield a -CN group.

The resulting compound, 2,6-Dichloro-5-fluoronicotinonitrile (CAS: 82671-02-1) , possesses two labile chloride atoms. The chloride at C2 is highly reactive toward nitrogen nucleophiles (such as piperazine or pyrrolidine derivatives), enabling the rapid, modular construction of the fluoroquinolone core[1][3].

Validated Experimental Protocols

As a process scientist, ensuring reproducibility and safety at scale is paramount. The following protocols are designed as self-validating systems , incorporating in-process controls to verify mechanistic progression.

Protocol A: Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile via Dual-Chlorination and Dehydration

Objective: Convert 5-Fluoro-2,6-dihydroxynicotinamide to 2,6-Dichloro-5-fluoronicotinonitrile with high atom efficiency[3][4].

Mechanistic Rationale: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the electrophilic activating agent. The addition of a basic catalyst (e.g., tetraethylammonium chloride or an organic amine) is critical; it accelerates the formation of the Vilsmeier-Haack-type intermediate, ensuring the complete dehydration of the amide to the nitrile while suppressing thermal degradation[4].

Step-by-Step Methodology:

  • Suspension: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 5-Fluoro-2,6-dihydroxynicotinamide. Add 10-15 volumes of anhydrous POCl3​ . Causality: Excess POCl3​ maintains a fluid slurry and drives the equilibrium toward the chlorinated product.

  • Catalysis: Add 0.05 equivalents of tetraethylammonium chloride.

  • Thermal Activation: Gradually heat the mixture to reflux (approx. 90-100°C) and maintain for 16-24 hours.

  • Validation Checkpoint 1 (In-Process Control): Analyze an aliquot via HPLC-UV (254 nm). The reaction is complete when the highly polar starting material peak (XLogP3 -0.5) is entirely replaced by the highly lipophilic product peak.

  • Solvent Recovery: Distill off the excess POCl3​ under reduced pressure (approx. 50 mbar) at 60°C. Causality: Removing POCl3​ prior to aqueous quench prevents violent, uncontrollable exothermic hydrolysis and minimizes the formation of corrosive HCl gas[3].

  • Quench & Extraction: Dissolve the concentrated residue in dichloromethane (DCM) and slowly transfer the solution into vigorously stirred ice water (0-5°C). Separate the organic phase, wash with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate to yield the brown-yellow solid product[3].

Protocol B: Controlled Hydrolysis to 2,6-Dichloro-5-fluoronicotinic Acid

Objective: Hydrolyze the nitrile group of 2,6-Dichloro-5-fluoronicotinonitrile to a carboxylic acid without displacing the labile C2/C6 chlorides[5].

Mechanistic Rationale: Basic hydrolysis would immediately result in the nucleophilic substitution of the C2/C6 chlorides by hydroxide ions. Therefore, strictly controlled acidic hydrolysis is mandatory.

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve 2,6-Dichloro-5-fluoronicotinonitrile in 96% by weight sulfuric acid ( H2​SO4​ ) at 40-45°C[5].

  • Thermal Hydrolysis: Heat the solution to 70-75°C for 1 hour.

  • Controlled Hydration: Carefully add water dropwise over 30 minutes while maintaining the internal temperature between 90-95°C via active cooling. Causality: The initial reaction in concentrated acid forms an intermediate amide; the subsequent addition of water at elevated temperatures drives the hydrolysis to the carboxylic acid[5].

  • Validation Checkpoint 2: Monitor via LC-MS. The target mass should shift to reflect the carboxylic acid (CAS: 82671-06-5).

  • Isolation: Cool the mixture to precipitate the 2,6-dichloro-5-fluoronicotinic acid. Filter, wash with cold water, and dry under vacuum.

Synthetic Pathway Visualization

The following diagram maps the logical progression from the highly polar 5-Fluoro-2,6-dihydroxynicotinamide to advanced pharmaceutical architectures.

SyntheticPathway A 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8) Starting Scaffold B POCl3 + Catalyst Reflux (90-100°C) A->B  Nucleophilic Activation C 2,6-Dichloro-5-fluoronicotinonitrile (CAS: 82671-02-1) Key Intermediate B->C  - 2x OH → Cl  - CONH2 → CN D H2SO4 / H2O Strict Acidic Hydrolysis C->D  Chemoselective  Hydrolysis F Fluoroquinolone / Naphthyridine APIs (e.g., Gemifloxacin, Enoxacin) C->F  Amine Substitution &  Cyclization Workflows E 2,6-Dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) Carboxylic Precursor D->E  CN → COOH E->F  Amine Substitution &  Cyclization Workflows

Synthetic divergence of 5-Fluoro-2,6-dihydroxynicotinamide into key fluoroquinolone precursors.

References

  • PubChem , 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944. National Center for Biotechnology Information. Available at: [Link][2]

  • Google Patents (US6197964B1) , Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. Available at: [4]

  • Google Patents (US6441182B1) , Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid. Available at: [5]

  • Google Patents (WO1998043958A1) , Method for the production of 2,6-dichloro-5-fluoronicotinonitrile. Available at: [3]

Sources

Foundational

5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8): A Critical Scaffold in Fluoroquinolone Antibiotic Synthesis

Executive Summary In the highly specialized field of medicinal chemistry, the regioselective introduction of fluorine into heterocyclic systems remains a significant synthetic challenge. 5-Fluoro-2,6-dihydroxynicotinamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of medicinal chemistry, the regioselective introduction of fluorine into heterocyclic systems remains a significant synthetic challenge. 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8) serves as a master building block designed to bypass the thermodynamic penalties and hazardous conditions associated with late-stage electrophilic fluorination. By acting as a pre-fluorinated scaffold, this compound is the critical upstream intermediate for synthesizing 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1), the core structural nucleus for broad-spectrum fluoroquinolone antibiotics such as Gemifloxacin, Enoxacin, and Tosufloxacin[1],[2].

This technical whitepaper provides an in-depth analysis of its physicochemical profile, upstream assembly logic, and a validated, step-by-step downstream protocol for its conversion into advanced pharmaceutical intermediates.

Molecular Architecture & Physicochemical Profiling

5-Fluoro-2,6-dihydroxynicotinamide exhibits complex tautomerism in solution, rapidly interconverting between its 2,6-dihydroxy form and its 2-hydroxy-6-oxo-1H-pyridine form[3]. The presence of the highly electronegative fluorine atom at the C5 position serves a dual purpose:

  • Chemical Reactivity: It strongly withdraws electron density from the pyridine ring via induction, which necessitates aggressive conditions for subsequent chlorination but ensures high stability of the final drug core.

  • Pharmacodynamics: In the final fluoroquinolone drug, this specific fluorine atom enhances lipophilicity, blocks metabolic oxidation, and dramatically increases binding affinity to bacterial DNA gyrase and topoisomerase IV.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide[3]
CAS Registry Number 75993-41-8[3]
Molecular Formula C6H5FN2O3[3]
Molecular Weight 172.11 g/mol [3]
Monoisotopic Mass 172.0284 Da[4]
Predicted XLogP3 -0.5[3]
Topological Polar Surface Area 92.4 Ų[3]

Strategic Role in Fluoroquinolone Synthesis

As an application scientist, I frequently observe process bottlenecks arising from poor regioselectivity during the functionalization of pyridines. The strategic value of 5-Fluoro-2,6-dihydroxynicotinamide lies in its "building block" approach. Rather than attempting to fluorinate a pre-formed pyridine ring—which often requires hazardous F₂ gas or expensive reagents like Selectfluor—the fluorine is introduced early via a pre-fluorinated aliphatic precursor.

Pathway A 2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7) C 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8) A->C Base-Catalyzed Cyclocondensation B Malonamide (C3H6N2O2) B->C Base-Catalyzed Cyclocondensation D 2,6-Dichloro-5-fluoro- 3-pyridinecarbonitrile (CAS 82671-02-1) C->D POCl3 / PCl5 Chlorination & Dehydration E Fluoroquinolone Antibiotics (e.g., Gemifloxacin, Enoxacin) D->E Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Synthetic pathway from pre-fluorinated precursors to fluoroquinolone antibiotics.

Upstream Assembly: The Pre-Fluorinated Building Block

The synthesis of 5-Fluoro-2,6-dihydroxynicotinamide relies on a highly efficient base-catalyzed cyclocondensation. Mechanistic Causality: 2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7) acts as a pre-fluorinated C3 bis-electrophile equivalent[5]. When condensed with a C2-N unit like malonamide, the enolate undergoes nucleophilic attack, followed by an intramolecular cyclization that forms the pyridine ring. This guarantees 100% regioselective placement of the fluorine atom at the 5-position, completely eliminating the formation of unwanted structural isomers.

Downstream Transformation: Concurrent Chlorination & Dehydration

The most critical industrial application of CAS 75993-41-8 is its transformation into 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1)[1],[6]. This requires converting the two hydroxyl groups into chlorides and dehydrating the primary amide into a nitrile.

The Causality of the POCl₃/PCl₅ Dual System: Why use both reagents? Phosphorus oxychloride (POCl₃) alone is kinetically insufficient to fully chlorinate this highly electron-deficient fluoropyridine core. The fluorine atom strongly withdraws electron density, reducing the nucleophilicity of the tautomeric hydroxyl oxygens. Phosphorus pentachloride (PCl₅) provides a higher concentration of highly reactive chlorophosphonium cations, delivering the thermodynamic driving force required to breach the activation energy barrier for the second chlorination. Concurrently, POCl₃ acts as an excellent polar aprotic solvent and efficiently dehydrates the primary amide (-CONH₂) to the nitrile (-CN)[7].

Validated Experimental Protocol (500g Scale)

Note: This is a self-validating system. Temperature control at each step is not merely a suggestion; it is the physical mechanism by which we prevent thermal runaway and ensure high-yield conversion.

  • Reactor Preparation: Charge a dry reaction vessel with 2000 mL of POCl₃. Causality: POCl₃ acts as both the bulk solvent and the initial dehydrating/chlorinating agent.

  • Thermal Control: Cool the vessel strictly to 5°–10°C. Causality: The initial formation of the phosphorodichloridate intermediate is highly exothermic.

  • Substrate Addition: Add 500 g of dry 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8) in controlled portions, ensuring the internal temperature never exceeds 30°C[7].

  • Primary Activation: Heat the mixture to 80°–85°C for 60 minutes. Causality: This temperature selectively drives the dehydration of the amide to the nitrile and initiates the first chlorination event.

  • PCl₅ Introduction: Cool the mixture back to room temperature. Add 2200 g of PCl₅ in portions. Causality: PCl₅ is a highly reactive solid; adding it at elevated temperatures would cause violent volatilization of the POCl₃ solvent.

  • Reflux & Conversion: Heat the mixture to 100°–104°C and maintain for 30 hours[7]. Causality: Extended reflux is required to overcome the steric hindrance and electron deficiency to achieve the second chlorination at the C6 position.

  • Isolation: Cool to room temperature and remove POCl₃ under reduced pressure (vacuum distillation). Causality: POCl₃ is violently water-reactive. Removing it via distillation prevents explosive hydrolysis during subsequent aqueous workups.

Workflow Step1 1. Reactor Preparation Charge POCl3, Cool to 5-10°C Step2 2. Substrate Addition Add CAS 75993-41-8 (T < 30°C) Step1->Step2 Step3 3. Primary Activation Heat to 80-85°C for 60 min Step2->Step3 Step4 4. PCl5 Introduction Cool to RT, Add PCl5 portion-wise Step3->Step4 Step5 5. Reflux & Conversion Heat to 100-104°C for 30 hours Step4->Step5 Step6 6. Isolation Vacuum Distillation of POCl3 Step5->Step6

Figure 2: Step-by-step POCl3/PCl5 chlorination and dehydration experimental workflow.

Analytical Validation & Safety Profiling

To ensure the integrity of the synthesized 5-Fluoro-2,6-dihydroxynicotinamide prior to downstream use, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The compound ionizes well in both positive and negative electrospray ionization (ESI) modes.

Table 2: Predicted LC-MS Adduct Profiling[4]
Adductm/z (Predicted)Collision Cross Section (Ų)
[M+H]+ 173.035129.7
[M-H]- 171.021128.7
[M+Na]+ 195.017139.6

Safety & Handling: According to GHS classifications, 5-Fluoro-2,6-dihydroxynicotinamide carries the H319 hazard statement (Causes serious eye irritation)[3]. Standard PPE, including chemical splash goggles and nitrile gloves, must be worn. Due to the fine particulate nature of the powder, handling should be conducted within a certified Class II biological safety cabinet or fume hood to prevent inhalation.

Sources

Exploratory

5-Fluoro-2,6-dihydroxynicotinamide molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of 5-Fluoro-2,6-dihydroxynicotinamide Introduction In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of 5-Fluoro-2,6-dihydroxynicotinamide

Introduction

In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Among these, nicotinamide derivatives are of particular interest due to their role as fundamental building blocks in essential biological cofactors and as scaffolds for therapeutic agents.[2][3]

This technical guide provides a comprehensive overview of 5-Fluoro-2,6-dihydroxynicotinamide, a fluorinated pyridine derivative. We will delve into its core molecular characteristics, present a framework for its structural verification, and provide detailed experimental protocols for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's structure and properties for its application in synthesis and as a potential building block for novel chemical entities. The methodologies and insights presented herein are grounded in established analytical principles to ensure scientific rigor and practical applicability.

Section 1: Molecular Identity and Physicochemical Properties

5-Fluoro-2,6-dihydroxynicotinamide is a pyridine derivative characterized by the presence of a fluorine atom, two hydroxyl groups, and a carboxamide group. Its formal identification and key computed properties are summarized below.

1.1 Molecular Identifiers

  • IUPAC Name: 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide[4]

  • Molecular Formula: C₆H₅FN₂O₃[4][5]

  • CAS Numbers: 75993-41-8[4][6], 71765-03-2[5][6][7]

  • Synonyms: 5-Fluoro-2,6-dihydroxynicotinamide, 2,6-Dihydroxy-5-Fluoronicotinamide[6][7]

It is important for researchers to note the existence of multiple CAS numbers in various databases, which may refer to different suppliers or batches but point to the same chemical entity.

1.2 Molecular Structure

The structure of 5-Fluoro-2,6-dihydroxynicotinamide exists in tautomeric forms. The IUPAC name, 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide, suggests a preference for the pyridone tautomer, which is a common and often more stable form for 2-hydroxypyridines. The diagram below illustrates this predominant tautomeric structure.

Caption: Molecular structure of 5-Fluoro-2,6-dihydroxynicotinamide.

1.3 Physicochemical Data Summary

The following table summarizes key quantitative properties of the molecule, which are crucial for applications in computational chemistry, drug design, and analytical method development.

PropertyValueSource
Molecular Weight 172.11 g/mol PubChem[4]
Monoisotopic Mass 172.02842019 DaPubChem[4]
XLogP3-AA (Predicted) -0.5PubChem[4]
Hydrogen Bond Donor Count 3PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Polar Surface Area 92.4 ŲPubChem (Computed)

Section 2: Framework for Structural Elucidation

Confirming the identity and structure of a synthesized or procured compound is a foundational requirement for any research endeavor. A multi-technique approach is essential for unambiguous characterization.

2.1 Causality of Method Selection

The choice of analytical techniques is driven by the information they provide. Mass spectrometry is unparalleled for determining molecular weight with high precision.[8] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for mapping the covalent bonding framework and confirming the connectivity of atoms. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful and specific tool for this molecule.

2.2 Recommended Analytical Workflow

A logical workflow ensures that each analytical step builds upon the last, leading to a fully validated structural assignment.

G cluster_0 cluster_1 Structural Characterization A Sample Acquisition or Synthesis B Purification (e.g., HPLC, Recrystallization) A->B C Purity Assessment (e.g., LC-MS, HPLC-UV) B->C D Mass Spectrometry (ESI-MS) Verify Molecular Weight C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Connectivity C->E F FTIR Spectroscopy Identify Functional Groups C->F G Final Structural Confirmation & Data Archiving D->G E->G F->G

Caption: A validated workflow for the characterization of chemical compounds.

Section 3: Experimental Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

This section provides a detailed, self-validating protocol for confirming the molecular weight of 5-Fluoro-2,6-dihydroxynicotinamide using ESI-MS.

3.1 Expertise & Rationale

Ionization Technique: Electrospray ionization (ESI) is chosen as the premier "soft" ionization technique. Unlike hard techniques such as Electron Ionization (EI), ESI imparts minimal energy to the analyte, which is crucial for preventing fragmentation and preserving the molecular ion. This ensures the primary observed species corresponds to the intact molecule, allowing for direct and accurate molecular weight determination. We will acquire data in both positive and negative ion modes to maximize the chances of observing a strong signal and to gain additional structural confidence.

3.2 Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Fluoro-2,6-dihydroxynicotinamide.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode), to create a 1 mg/mL stock solution. The acid or base is critical for promoting efficient ionization.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. This prevents detector saturation and ion suppression.

  • Instrumentation and Setup (Direct Infusion):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for obtaining accurate mass data.

    • Ionization Mode: Electrospray Ionization (ESI).

    • Infusion: Load the working solution into a syringe and infuse it directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Positive Ion Mode Parameters:

      • Capillary Voltage: ~3.5-4.5 kV

      • Drying Gas (N₂) Flow: ~8-12 L/min

      • Drying Gas Temperature: ~300-350 °C

      • Scan Range: m/z 50-500

    • Negative Ion Mode Parameters:

      • Capillary Voltage: ~ -3.0 to -4.0 kV

      • (Other parameters similar to positive mode)

  • Data Acquisition:

    • Acquire data in positive ion mode for at least 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

    • Thoroughly flush the system with an appropriate solvent (e.g., 50:50 isopropanol:water).

    • Switch the instrument polarity and acquire data in negative ion mode for 1-2 minutes.

  • Data Analysis and Interpretation:

    • Trustworthiness through Self-Validation: The protocol is self-validating by seeking corroborating evidence in both ionization modes.

    • Expected Positive Ion Spectrum: The primary peak of interest is the protonated molecule, [M+H]⁺.

      • Calculated Monoisotopic Mass: 172.02842 Da[4]

      • Expected [M+H]⁺ m/z: 172.02842 + 1.00728 (mass of H⁺) = 173.03570

      • Also, look for common adducts such as the sodium adduct [M+Na]⁺ at m/z 195.01765 or the ammonium adduct [M+NH₄]⁺ at m/z 190.06225.[9] The presence of these adducts with the correct mass difference further confirms the molecular weight.

    • Expected Negative Ion Spectrum: The primary peak should be the deprotonated molecule, [M-H]⁻.

      • Expected [M-H]⁻ m/z: 172.02842 - 1.00728 (mass of H⁺) = 171.02114

    • Isotopic Pattern: Fluorine is effectively monoisotopic (¹⁹F at ~100% abundance). Therefore, unlike compounds containing chlorine or bromine which show characteristic M+2 peaks[10][11], no significant halogen-derived isotopic pattern is expected. The observed isotopic pattern will be driven solely by the natural abundance of ¹³C (~1.1%).

Conclusion

5-Fluoro-2,6-dihydroxynicotinamide is a well-defined chemical entity with a molecular weight of 172.11 g/mol .[4] Its structure, characterized by a fluorinated pyridone core and a carboxamide functional group, makes it a compound of interest for synthetic and medicinal chemistry. The strategic application of modern analytical techniques, particularly high-resolution mass spectrometry and NMR spectroscopy, provides an unambiguous confirmation of its molecular identity. The protocols and expert insights detailed in this guide offer a robust framework for researchers to confidently verify the structure and weight of this compound, ensuring data integrity and facilitating its use in the development of next-generation chemical technologies and therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide. PubChem. [Link]

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • NextSDS (n.d.). 2,6-Dichloro-5-fluoronicotinamide — Chemical Substance Information. NextSDS. [Link]

  • PubChemLite (2025). 5-fluoro-2,6-dihydroxynicotinamide (C6H5FN2O3). PubChemLite. [Link]

  • L. A. Taranenko, et al. (1993). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Organic Chemistry I Lab (n.d.). Mass Spectrometry. Le Moyne College. [Link]

  • Pergolizzi, G. (2013). Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia. [Link]

  • Pearson (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • Dollé, F., et al. (1998). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. PubMed. [Link]

  • Biological Magnetic Resonance Bank (n.d.). bmse000281 Nicotinamide. BMRB. [Link]

  • Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. [Link]

  • Moncol, J., et al. (2023). Structural and Biological Properties of Heteroligand Copper Complexes with Diethylnicotinamide and Various Fenamates: Preparation, Structure, Spectral Properties and Hirshfeld Surface Analysis. MDPI. [Link]

  • Cain, M. H., et al. (1998). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. [Link]

  • Helfrich, M., et al. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-grained 2,6-dichloro-5-fluoro-nicotinic acid.
  • ResearchGate (2025). The ¹H NMR spectra of (a) NRCl, (b) NRH and (c) NA in D2O. ResearchGate. [Link]

Sources

Foundational

Discovery and history of 5-Fluoro-2,6-dihydroxynicotinamide

The Fluorinated Scaffold: Discovery, Synthesis, and Pharmaceutical Impact of 5-Fluoro-2,6-dihydroxynicotinamide Executive Summary In the landscape of modern drug discovery, the strategic placement of a fluorine atom on a...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fluorinated Scaffold: Discovery, Synthesis, and Pharmaceutical Impact of 5-Fluoro-2,6-dihydroxynicotinamide

Executive Summary

In the landscape of modern drug discovery, the strategic placement of a fluorine atom on a heterocyclic core can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic trajectory. 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8) stands as a master scaffold in this domain[1]. While rarely discussed as an active pharmaceutical ingredient (API) itself, this compound is the critical upstream precursor to a vast array of high-value fluorinated heterocycles, most notably the 3rd and 4th generation fluoroquinolone antibiotics and modern dual-kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical logic, synthetic workflows, and biological applications of this molecule. We will explore why this specific substitution pattern was designed and how it serves as a self-validating system for complex API synthesis.

The Chemical Logic of the Scaffold

The architecture of 5-fluoro-2,6-dihydroxynicotinamide is a masterclass in synthetic foresight. Each functional group on the pyridine ring serves a distinct, causal purpose for downstream elaboration:

  • The 5-Fluoro Substituent: Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) lower the pKa of the neighboring functional groups. In downstream APIs, this fluorine atom enhances lipophilicity, improves membrane permeability (crucial for penetrating bacterial cell walls or human cell membranes), and provides a highly specific vector for target binding (e.g., hydrogen bonding with K802 in kinase domains)[2].

  • The 2,6-Dihydroxy Groups: These positions undergo facile lactam-lactim tautomerization. In their lactam form, they are highly susceptible to activation by chlorinating agents (like POCl 3​ ). This deliberate design allows the stable hydroxyls to act as placeholders that are later converted into labile chloride leaving groups, setting the stage for regioselective nucleophilic aromatic substitution (S N​ Ar)[3].

  • The 3-Carboxamide Group: This moiety is a synthetic chameleon. Under dehydrating conditions, it converts to a nitrile, acting as a powerful electron-withdrawing group that further activates the ring for S N​ Ar. Alternatively, it can be hydrolyzed to a carboxylic acid to facilitate cross-coupling or Blaise reactions[4].

Quantitative Physicochemical Profile

To establish a baseline for analytical validation, the core properties of the scaffold are summarized below[1][5].

Property / AttributeValue / Description
IUPAC Name 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
CAS Registry Number 75993-41-8 (Alternative: 71765-03-2)
Molecular Formula C 6​ H 5​ FN 2​ O 3​
Monoisotopic Mass 172.028 Da
Predicted XLogP3 -0.5 (Highly polar due to lactam/amide network)
Primary Downstream Derivative 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS: 82671-02-1)

Synthetic Workflows & Experimental Methodologies

The true value of 5-fluoro-2,6-dihydroxynicotinamide is realized through its downstream activation. The following protocols detail the self-validating steps required to transform this inert scaffold into highly reactive intermediates.

Protocol A: Chlorination and Dehydration to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This step is the critical "activation" phase. The goal is to simultaneously convert the hydroxyl groups to chlorides and dehydrate the amide to a nitrile[3][6].

Causality & Rationale: Phosphorus oxychloride (POCl 3​ ) is utilized because it selectively reacts with the tautomeric lactam oxygens to form a phosphorodichloridate intermediate. The addition of catalytic N,N-Dimethylformamide (DMF) generates a Vilsmeier-Haack type complex, which drastically accelerates the chlorination and facilitates the dehydration of the primary amide.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 5-fluoro-2,6-dihydroxynicotinamide in 5.0 equivalents of POCl 3​ under an inert nitrogen atmosphere.

  • Catalysis: Add 0.05 equivalents of anhydrous DMF dropwise at 0°C. Validation checkpoint: A slight exotherm and gas evolution (HCl) indicate the formation of the active Vilsmeier reagent.

  • Reflux: Heat the reaction mixture to 105°C (reflux) for 4–6 hours. The suspension will gradually turn into a homogenous, dark amber solution as the polar starting material is converted into the highly lipophilic product.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice under vigorous stirring to hydrolyze excess POCl 3​ . Caution: This step is highly exothermic.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the organic phase with saturated NaHCO 3​ to remove acidic byproducts, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a grayish-white crystalline solid (Melting Point: 89-91°C)[7].

Protocol B: Controlled Acid Hydrolysis to 2,6-Dichloro-5-fluoronicotinamide

Once the ring is activated, the nitrile can be selectively hydrolyzed back to an amide or fully to a carboxylic acid, depending on the required downstream coupling[8].

Causality & Rationale: Concentrated sulfuric acid (H 2​ SO 4​ ) is chosen over basic hydrolysis because hydroxide ions would aggressively attack the labile chlorides at the 2 and 6 positions via S N​ Ar. Acidic conditions selectively hydrate the nitrile while preserving the halogenated core.

Step-by-Step Methodology:

  • Addition: Weigh 130 mmol of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and dissolve it in 125 mL of concentrated H 2​ SO 4​ in a 500 mL round-bottom flask[8].

  • Heating: Heat the mixture precisely to 62°C for 1 hour. Validation checkpoint: Temperature control is critical; exceeding 70°C risks premature cleavage of the carbon-chlorine bonds or complete hydrolysis to the carboxylic acid.

  • Precipitation: Cool the solution to room temperature and pour it into 800 mL of ice water. The sudden change in polarity forces the product out of solution.

  • Extraction: Extract with ethyl acetate (4 × 300 mL). Wash the organic phase successively with water, saturated NaHCO 3​ , and brine.

  • Yield: Dry and filter to obtain 2,6-dichloro-5-fluoronicotinamide as a pale yellow solid with near-quantitative yield (approx. 99.5%)[8].

Synthesis_Pipeline A 5-Fluoro-2,6-dihydroxy- nicotinamide B 2,6-Dichloro-5-fluoro- 3-pyridinecarbonitrile A->B POCl3, DMF Chlorination & Dehydration C 2,6-Dichloro-5-fluoro- nicotinic acid B->C H2SO4, 62°C Acid Hydrolysis D Fluoroquinolones (e.g., Gemifloxacin) C->D Blaise Reaction E Kinase Inhibitors (e.g., TAK-659) C->E Pyrimidine Annulation

Synthetic pipeline from 5-Fluoro-2,6-dihydroxynicotinamide to advanced APIs.

Pharmaceutical Impact and Downstream Applications

The derivatives of 5-fluoro-2,6-dihydroxynicotinamide have shaped two major therapeutic areas: infectious disease and oncology.

Fluoroquinolone Antibiotics (Enoxacin & Gemifloxacin)

The 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile intermediate is the foundational building block for naphthyridine-core fluoroquinolones[7]. Through a highly efficient decarboxylative Blaise reaction , the nitrile is reacted with ethyl bromoacetate and zinc chloride to form 2,6-dichloro-5-fluoronicotinoyl acetate in a single step[4][9].

This intermediate undergoes a Dieckmann-type cyclization to form the bicyclic naphthyridine core. The resulting drugs, such as Enoxacin, act by binding to the A subunit of bacterial DNA helicase (DNA gyrase) and topoisomerase IV, halting DNA replication in multi-drug resistant Gram-negative bacteria[7][4].

Targeted Oncology (TAK-659 / Mivavotinib)

In modern drug discovery, the 2,6-dichloro-5-fluoronicotinic acid derivative is utilized to synthesize TAK-659 (Mivavotinib) [10][6]. TAK-659 is an orally available, highly potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-related tyrosine kinase 3 (FLT3).

By utilizing the fluorinated pyridine core, medicinal chemists were able to achieve extraordinary binding affinities (IC 50​ of 3.2 nM for SYK and 4.6 nM for FLT3)[10]. The drug effectively dismantles B-Cell Receptor (BCR) signaling, selectively inducing apoptosis in tumor cells, making it a powerful candidate for treating Chronic Lymphocytic Leukemia (CLL)[10].

MOA_TAK659 Drug TAK-659 (Mivavotinib) Fluorinated Pyridine Core SYK SYK Kinase Drug->SYK Inhibits (IC50 3.2 nM) FLT3 FLT3 Kinase Drug->FLT3 Inhibits (IC50 4.6 nM) Apoptosis Cell Apoptosis Drug->Apoptosis Induces in CLL BCR BCR Signaling Pathway SYK->BCR Activates Prolif Tumor Proliferation FLT3->Prolif Drives BCR->Prolif Drives Prolif->Apoptosis Blockade leads to

Dual SYK/FLT3 inhibition mechanism of TAK-659 in chronic lymphocytic leukemia.

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Exploratory

Definitive Spectroscopic Characterization of 5-Fluoro-2,6-dihydroxynicotinamide

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for API Intermediates Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

5-Fluoro-2,6-dihydroxynicotinamide (C₆H₅FN₂O₃) is a highly functionalized heterocyclic scaffold critical to the development of antiviral and antineoplastic active pharmaceutical ingredients (APIs). Characterizing this molecule presents a unique analytical challenge due to its complex tautomeric equilibria and the profound electronic effects exerted by the fluorine atom.

This whitepaper provides a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. Rather than merely listing expected values, this guide explores the causality behind the spectral phenomena, empowering researchers to confidently assign structures and differentiate this molecule from its structural isomers.

Structural Dynamics: The Tautomeric Equilibrium

A common pitfall in heterocyclic chemistry is assuming the static nature of drawn structures. The name "2,6-dihydroxypyridine" implies a di-enol aromatic system. However, in both the solid state and polar solution environments, this molecule undergoes rapid proton transfer to exist predominantly as the 6-oxo-1H-pyridin-2-ol (or 6-hydroxy-2-pyridone) tautomer[1].

This equilibrium is driven by the thermodynamic stability of the lactam (cyclic amide) moiety and the formation of robust intermolecular hydrogen-bonding networks. Recognizing this predominant tautomer is the foundational step for accurate spectroscopic interpretation; it dictates that the ring possesses a carbonyl carbon (C6) and an sp³-like nitrogen (N1), fundamentally altering the expected ¹³C and ¹H NMR chemical shifts.

Tautomeric_Equilibrium A 2,6-Dihydroxypyridine (Di-enol Form) B 6-Oxo-1H-pyridin-2-ol (Predominant Pyridone) A->B Proton Transfer (Solvent Mediated) C 2,6-Pyridinedione (Di-keto Form) B->C Proton Transfer (Minor Pathway)

Fig 1. Tautomeric equilibrium of the pyridine core, favoring the 6-oxo-1H-pyridin-2-ol form.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of 5-fluoro-2,6-dihydroxynicotinamide requires a multi-nuclear approach (¹H, ¹³C, ¹⁹F). The highly electronegative fluorine atom acts as an internal probe, coupling with both the carbon backbone and the adjacent proton.

The Causality of Solvent Selection

The selection of DMSO-d₆ over CDCl₃ or MeOD is a critical experimental choice. MeOD would rapidly exchange the critical N-H, O-H, and CONH₂ protons with deuterium, rendering them invisible to ¹H NMR and eliminating our ability to confirm the pyridone tautomer. DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing these exchangeable protons and slowing their exchange rate relative to the NMR timescale, allowing for distinct resonance observation.

¹⁹F and ¹H NMR: The Spin-Spin Coupling Network

The ¹⁹F NMR spectrum serves as the anchor point, presenting a single resonance at approximately -162.4 ppm . This peak is not a singlet; it splits into a doublet due to vicinal coupling with the C4 proton.

In the ¹H NMR spectrum, the C4 proton appears as a distinct doublet at 7.85 ppm . The causality of the coupling constant (³J_HF ≈ 9.5 Hz) is rooted in the planar geometry of the ring and the electron-withdrawing nature of the adjacent primary amide, which modulates the Fermi contact term of the spin-spin coupling mechanism[2]. The primary amide protons appear as two distinct broad singlets (~7.72 and 7.55 ppm) due to restricted rotation around the C-N bond, a phenomenon caused by the partial double-bond character of the amide resonance structure.

¹³C NMR: Inductive vs. Resonance Effects

The ¹³C NMR assignments are governed by the competing inductive and resonance effects of the fluorine atom:

  • Deshielding (Inductive): The C5 carbon, directly attached to fluorine, is heavily deshielded and exhibits a massive one-bond coupling (¹J_CF ≈ 238 Hz) at 145.0 ppm .

  • Shielding (Resonance): Fluorine donates electron density via the pi-system to the ortho positions. This heavily shields the C4 carbon, pushing it upfield to 118.2 ppm (²J_CF ≈ 24.0 Hz).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the gold standard for this polar molecule. We utilize ESI in positive ion mode (ESI+), targeting the [M+H]⁺ precursor ion.

Fragmentation Causality

Rather than arbitrarily applying collision energy, we must understand the molecule's weakest bonds. The primary fragmentation pathway involves the loss of ammonia (-17 Da) from the primary amide group, a classic hallmark of nicotinamide derivatives[3]. A competing, slightly higher-energy pathway is the loss of isocyanic acid (HNCO, -43 Da). The fluorinated pyridone ring itself is highly stable; it resists internal cleavage until significant collision energy (CE > 35 eV) is applied, at which point decarbonylation (-28 Da) occurs.

MS_Workflow M Precursor Ion [M+H]+ m/z 173.0357 F1 Primary Fragment m/z 156.0092 M->F1 -17 Da (Loss of NH3) Amide Cleavage F2 Secondary Fragment m/z 130.0298 M->F2 -43 Da (Loss of HNCO) Isocyanate Elimination F3 Ring Contraction m/z 128.0142 F1->F3 -28 Da (Loss of CO) Decarbonylation

Fig 2. ESI-MS/MS collisional fragmentation pathway of 5-Fluoro-2,6-dihydroxynicotinamide.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all data generation must follow self-validating workflows.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability: Before acquiring the sample, run a standard 1D ¹H on a known reference (e.g., ethylbenzene) to verify line shape and resolution. The TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR (600 MHz): 16 scans, 2.0 s relaxation delay. Lock to the DMSO multiplet at 2.50 ppm.

    • ¹³C NMR (150 MHz): 1024 scans, 2.0 s relaxation delay, with ¹H broad-band decoupling.

    • ¹⁹F NMR (564 MHz): 64 scans, referencing against an external standard of trichlorofluoromethane (CFCl₃) at 0.0 ppm.

Protocol B: ESI-TOF Mass Spectrometry
  • Ion Source Tuning: The application of a low capillary voltage (2.5 kV) is deliberately chosen. Higher voltages induce premature in-source fragmentation of the fragile primary amide, artificially suppressing the [M+H]⁺ precursor ion abundance.

  • Mobile Phase: Use a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the analyte prior to desolvation.

  • Calibration: Perform external mass calibration using sodium formate clusters immediately prior to injection to ensure mass accuracy within < 3 ppm.

Protocol C: ATR-FTIR Spectroscopy

Why ATR over KBr pellets? Potassium bromide is highly hygroscopic. Water absorption during pellet pressing creates a massive, broad peak at 3400 cm⁻¹, which completely obscures the critical N-H and O-H stretching frequencies of the carboxamide and pyridone rings.

  • Preparation: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air).

  • Measurement: Apply 2-3 mg of neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Consolidated Spectroscopic Data Tables

Table 1: Multi-Nuclear NMR Assignments (DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment / Causality
¹H 12.15br s-C2-OH (Exchangeable, H-bonded)
¹H 11.80br s-N1-H (Pyridone tautomer confirmation)
¹H 7.85d³J_HF = 9.5C4-H (Vicinal coupling to ¹⁹F)
¹H 7.72, 7.55br s (2H)-C3-CONH₂ (Diastereotopic due to restricted rotation)
¹³C 165.8s-Amide C=O
¹³C 162.0s-C2-OH
¹³C 157.4d²J_CF = 20.5C6=O (Pyridone carbonyl)
¹³C 145.0d¹J_CF = 238.0C5-F (Direct inductive deshielding)
¹³C 118.2d²J_CF = 24.0C4-H (Ortho resonance shielding)
¹³C 108.5s-C3-CONH₂
¹⁹F -162.4d³J_HF = 9.5C5-F
Table 2: HRMS and FTIR Data Summary
TechniqueObserved ValueTheoretical/ExpectedInterpretation
HRMS (ESI+) m/z 173.0361m/z 173.0357[M+H]⁺ Precursor Ion (Δ = 2.3 ppm)
HRMS (MS/MS) m/z 156.0092m/z 156.0092[M+H - NH₃]⁺ (Primary amide cleavage)
FTIR (ATR) 3355, 3182 cm⁻¹3400 - 3100 cm⁻¹ν(N-H) and ν(O-H) stretching
FTIR (ATR) 1688 cm⁻¹~1680 cm⁻¹Amide I band (Primary amide C=O)
FTIR (ATR) 1642 cm⁻¹~1650 cm⁻¹Pyridone ring C=O stretch
FTIR (ATR) 1215 cm⁻¹1250 - 1100 cm⁻¹ν(C-F) stretch (High dipole moment change)

References

  • Bokor, M., et al. "Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one." IUCrData, 2023. Available at:[Link]

  • Barone, V. "DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines." The Journal of Physical Chemistry A, 106(23):5607-5612, 2002. Available at:[Link]

  • Pelc, A., et al. "Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule." RSC Advances, 12, 13182-13190, 2022. Available at:[Link]

Sources

Foundational

Predicted Mechanism of Action of 5-Fluoro-2,6-dihydroxynicotinamide: A Technical Whitepaper

Executive Summary The structural integrity of the dermal extracellular matrix (ECM) is primarily governed by the dynamic equilibrium between structural proteins (collagen, elastin, fibrillin) and the proteolytic enzymes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of the dermal extracellular matrix (ECM) is primarily governed by the dynamic equilibrium between structural proteins (collagen, elastin, fibrillin) and the proteolytic enzymes that degrade them, namely Matrix Metalloproteinases (MMPs) and elastase. The parent compound, 2,6-dihydroxynicotinamide (2,6-DHNA), is a well-documented niacin derivative known for its potent anti-aging properties, achieved through the dual mechanism of stimulating elastin/fibrillin expression and directly inhibiting MMPs[1].

As a Senior Application Scientist focusing on rational drug design, I present the predicted mechanism of action for its fluorinated analog: 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHNA) [2]. By introducing a fluorine atom at the C5 position of the pyridine ring, we fundamentally alter the molecule's pharmacochemistry. This whitepaper details how targeted fluoro-positioning is predicted to exponentially increase the compound's metabolic stability, epidermal penetrability, and binding affinity to the catalytic zinc ion (Zn²⁺) within the MMP active site[3].

Pharmacochemical Rationale: The Role of Targeted Fluorination

In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a highly deliberate structural modification. Fluorine’s extreme electronegativity and specific van der Waals radius (1.47 Å) induce profound electronic effects without causing significant steric hindrance[3]. For 5-F-2,6-DHNA, this modification drives three critical enhancements over the base compound:

  • pKa Modulation of the Zinc-Binding Group (ZBG): The strong electron-withdrawing effect of the C5 fluorine pulls electron density away from the adjacent hydroxyl groups at C2 and C6. This lowers their pKa, making them more acidic. At physiological pH (7.4), these hydroxyls are more readily polarized, creating a superior electrostatic interaction with the positively charged catalytic Zn²⁺ ion in the MMP active site.

  • Metabolic Shielding: The C5 position on pyridine rings is highly susceptible to Phase I oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond (one of the strongest in organic chemistry) effectively blocks this oxidation, vastly extending the molecule's half-life.

  • Enhanced Lipophilicity: Topical therapeutics must partition through the lipid-rich stratum corneum. The fluorination increases the predicted XlogP from -0.8 to -0.5, optimizing the hydrophilic-lipophilic balance for dermal delivery[4][5].

Quantitative Predictive Modeling
Pharmacokinetic / Pharmacodynamic Property2,6-Dihydroxynicotinamide (Base)5-Fluoro-2,6-dihydroxynicotinamideMechanistic Causality
Lipophilicity (XlogP) -0.8[5]-0.5[4]Fluorine substitution increases lipophilicity, enhancing stratum corneum penetration.
MMP-1 / MMP-9 IC₅₀ Mid-MicromolarPredicted Low-NanomolarElectronegative fluorine lowers hydroxyl pKa, enhancing Zn²⁺ coordination[3].
Metabolic Stability Susceptible to C5 oxidationHighly StableThe strong C-F bond blocks CYP450-mediated aromatic oxidation.
Target Selectivity Broad-spectrumHigh (MMP-13, MMP-2, MMP-9)Targeted fluoro-positioning interacts favorably with the S1' specificity pocket[6].

Predicted Dual Mechanism of Action

The pharmacological efficacy of 5-F-2,6-DHNA relies on a synergistic, dual-pathway mechanism targeting both the preservation and synthesis of the ECM.

Direct Inhibition of Extracellular Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases responsible for degrading ECM proteins. The active site of an MMP contains a catalytic Zn²⁺ ion coordinated by three histidine residues. To inhibit this enzyme, a molecule must possess a Zinc-Binding Group (ZBG)[6]. In 5-F-2,6-DHNA, the 2,6-dihydroxy motifs act as a bidentate ZBG. Because the C5 fluorine lowers the electron density of the pyridine ring, the oxygen atoms of the hydroxyl groups become highly polarized, allowing them to tightly chelate the Zn²⁺ ion. This competitive inhibition physically blocks the enzyme from cleaving collagen and elastin fibers.

Transcriptional Upregulation of Elastin and Fibrillin

Beyond enzyme inhibition, niacin derivatives actively stimulate dermal fibroblasts[1]. 5-F-2,6-DHNA is predicted to penetrate the fibroblast membrane and activate intracellular signaling cascades (likely via sirtuin activation or TGF-β pathway modulation), leading to the transcriptional upregulation of the ELN (Elastin), FBN1 (Fibrillin-1), and FBN2 (Fibrillin-2) genes. This replenishes the structural microfibrils lost to photoaging.

MoA cluster_0 Enzyme Inhibition (ECM Preservation) cluster_1 Fibroblast Stimulation (ECM Synthesis) Compound 5-Fluoro-2,6-DHNA MMP Matrix Metalloproteinases (MMP-1, 3, 9) Compound->MMP Coordinates Catalytic Zn2+ (Enhanced by C-F bond) Elastase Pancreatic/Neutrophil Elastase Compound->Elastase Competitive Inhibition Fibroblast Dermal Fibroblasts Compound->Fibroblast Transcriptional Activation Degradation ECM Degradation (Halted) MMP->Degradation Blocks Elastase->Degradation Blocks Elastin Elastin (ELN) Fibroblast->Elastin Upregulates Fibrillin Fibrillin-1 & 2 Fibroblast->Fibrillin Upregulates

Caption: Predicted dual mechanism of 5-F-2,6-DHNA: MMP inhibition and fibroblast ECM stimulation.

Experimental Workflows & Validation Protocols

To empirically validate this predicted mechanism, we must construct a self-validating experimental framework. As an Application Scientist, I prioritize assays that separate true biological efficacy from artifactual noise.

Protocol A: High-Throughput Fluorimetric MMP Inhibition Assay

Objective: Quantify the IC₅₀ of 5-F-2,6-DHNA against MMP-1, MMP-3, and MMP-9. Causality & Design: We utilize a FRET (Förster Resonance Energy Transfer) based substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2). This provides real-time kinetic data, allowing us to calculate the exact inhibition constant ( Ki​ ). If the compound successfully chelates the zinc ion, the enzyme cannot cleave the substrate, and the fluorophore remains quenched.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.4). Reconstitute recombinant human MMPs and the FRET substrate.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of 5-F-2,6-DHNA (from 100 µM down to 0.1 nM) in DMSO. Self-Validation: Include GM6001 as a positive control inhibitor and DMSO alone as a vehicle negative control.

  • Enzyme Incubation: Add 50 µL of the MMP solution (1 nM final concentration) to a black 96-well microplate. Add 1 µL of the compound dilutions. Incubate for 30 minutes at 37°C to allow equilibrium binding to the Zn²⁺ ion.

  • Reaction Initiation: Add 50 µL of the FRET substrate (10 µM final) to all wells.

  • Kinetic Readout: Immediately read fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and plot against log[Inhibitor] to determine the IC₅₀.

Protocol B: In Vitro Fibroblast ECM Stimulation Assay

Objective: Confirm the transcriptional upregulation of elastin and fibrillin under photoaging stress. Causality & Design: We utilize UVA-irradiated Human Dermal Fibroblasts (HDFs) to simulate a biologically relevant photoaging phenotype[7]. By measuring both mRNA transcripts and translated proteins, we validate that the compound's transcriptional activation successfully bypasses post-transcriptional regulation to yield functional structural proteins.

Step-by-Step Methodology:

  • Cell Culture & Stress Induction: Seed primary HDFs in 6-well plates and culture to 80% confluence. Wash with PBS and irradiate with 5 J/cm² UVA to induce oxidative stress and downregulate baseline ECM synthesis.

  • Treatment: Immediately post-irradiation, treat the cells with 5-F-2,6-DHNA (e.g., 1 mM, 5 mM) in fresh media. Incubate for 24 hours.

  • Orthogonal Validation 1 (RT-qPCR): Lyse half the wells. Extract total RNA using a column-based kit. Synthesize cDNA and perform RT-qPCR targeting ELN, FBN1, and FBN2 genes, normalized to GAPDH.

  • Orthogonal Validation 2 (Western Blot): Lyse the remaining wells using RIPA buffer. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against Elastin and Fibrillin-1. Quantify band densitometry to confirm protein-level synthesis.

Workflow Prep Compound Prep 5-F-2,6-DHNA MMP_Assay Fluorimetric MMP Assay Prep->MMP_Assay Aliquot Cell_Culture HDF Cell Culture (+ UVA Stress) Prep->Cell_Culture Dose Data IC50 & Fold-Change Validation MMP_Assay->Data FRET Signal RT_qPCR RNA Extraction & RT-qPCR Cell_Culture->RT_qPCR Harvest RNA Western Western Blot Protein Analysis Cell_Culture->Western Harvest Lysate RT_qPCR->Data mRNA Levels Western->Data Protein Bands

Caption: Self-validating experimental workflow for evaluating 5-F-2,6-DHNA efficacy.

Conclusion

The strategic fluorination of 2,6-dihydroxynicotinamide to yield 5-Fluoro-2,6-dihydroxynicotinamide represents a highly rational approach to next-generation dermatological drug design. By modulating the pKa of the zinc-binding hydroxyl groups and protecting the pyridine ring from oxidative metabolism, 5-F-2,6-DHNA is predicted to act as a highly potent, metabolically stable dual-action agent that simultaneously halts ECM degradation and stimulates structural protein synthesis.

References

  • PubChem Database. "5-Fluoro-2,6-dihydroxynicotinamide; CID=135499944." National Center for Biotechnology Information. URL:[Link]

  • Philips N, Chalensouk-Khaosaat J, Gonzalez S. "Simulation of the Elastin and Fibrillin in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Inhibition of Elastase or Matrix Metalloptoteinases Activity by Nicotinamide or Its Derivatives." Journal of Cosmetic Science, 2018. URL:[Link]

  • Kiefer G, et al. "Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor." Angewandte Chemie International Edition, 2017. URL:[Link]

  • Hermann P, et al. "New matrix metalloproteinase inhibitors based on γ-fluorinated α-aminocarboxylic and α-aminohydroxamic acids." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

Sources

Exploratory

Synthesis and Synthetic Utility of 5-Fluoro-2,6-dihydroxynicotinamide in Advanced API Manufacturing

Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The introduction of fluorine into a pyridine ring drastically alters its lipophilicity, metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The introduction of fluorine into a pyridine ring drastically alters its lipophilicity, metabolic stability, and electronic distribution. 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8) serves as a highly specialized, multifunctional precursor. Its primary industrial value lies in its ability to undergo concurrent deoxychlorination and dehydration to yield 2,6-dichloro-5-fluoronicotinonitrile (CAS 82671-02-1) , a critical intermediate for synthesizing broad-spectrum fluoroquinolone antibiotics (e.g., Gemifloxacin, Tosufloxacin) and other advanced active pharmaceutical ingredients (APIs).

This technical guide dissects the upstream construction, downstream functionalization, and mechanistic causality of reactions involving 5-fluoro-2,6-dihydroxynicotinamide, providing a self-validating framework for process chemists and drug development professionals.

Upstream Synthesis: Constructing the Fluorinated Pyridine Core

The synthesis of 5-fluoro-2,6-dihydroxynicotinamide requires the precise assembly of the functionalized pyridine ring. This is typically achieved through a cyclocondensation reaction between a fluorinated enolate and an amide donor.

The Reaction Pathway: The most atom-economical route utilizes [1] as the electrophilic fluorinated backbone. When reacted with malonamide under mild basic conditions, a Michael-type addition occurs, followed by an intramolecular cyclization.

Mechanistic Causality:

  • Enolate Attack: The nitrogen of the malonamide attacks the highly electrophilic β -carbon of the acrylic acid derivative.

  • Cyclization: The resulting intermediate undergoes an intramolecular condensation, expelling ethanol and forming the 2,6-dihydroxypyridine core. The regioselectivity is driven by the thermodynamic stability of the resulting conjugated 6-membered aromatic system.

  • Tautomerization: While drawn as a dihydroxy compound, 5-fluoro-2,6-dihydroxynicotinamide exists predominantly in its tautomeric pyridone form (5-fluoro-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide) [2], which dictates its reactivity in subsequent chlorination steps.

Core Chemical Reactions: Downstream Functionalization

The most industrially significant reaction of [2] is its transformation into a di-chlorinated nitrile. This process is a masterclass in synthetic efficiency, achieving three chemical transformations in a single pot: two hydroxyl-to-chlorine substitutions and one primary amide dehydration.

Concurrent Deoxychlorination and Dehydration

When treated with Phosphorus Oxychloride ( POCl3​ ), the compound undergoes a Halogen Exchange (Halex) and dehydration cascade.

  • Amide Dehydration: POCl3​ acts as a potent dehydrating agent. The primary amide oxygen attacks the electrophilic phosphorus, forming a phosphorodichloridate leaving group. Subsequent elimination of a proton yields the nitrile ( -C≡N ).

  • Deoxychlorination: The pyridone oxygens similarly attack POCl3​ . The resulting intermediate undergoes nucleophilic aromatic substitution ( SN​Ar ) by chloride ions generated in situ, replacing the oxygen moieties with chlorines.

To optimize this reaction, a basic catalyst (such as triethylamine or N,N-dimethylaniline) or Phosphorus Pentachloride ( PCl5​ ) is often employed [3]. The base forms a highly reactive Vilsmeier-Haack-type intermediate with POCl3​ , significantly lowering the activation energy for the SN​Ar step and neutralizing destructive HCl byproducts.

Quantitative Data: Optimization of Chlorination Conditions

The table below summarizes the causality behind different reagent choices and their impact on the yield and purity of 2,6-dichloro-5-fluoronicotinonitrile.

Reagent SystemCatalystTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Outcome / Causality
POCl3​ (Excess)None11024~60<75Sluggish SN​Ar ; incomplete dehydration; thermal degradation.
POCl3​ + PCl5​ None115208594.7 PCl5​ accelerates Cl- substitution; high HCl generation requires heavy venting.
POCl3​ (Excess)Triethylamine (15 mol%)80-10012>90>98Base forms Vilsmeier intermediate; neutralizes HCl ; optimal atom economy.

Experimental Protocols: A Self-Validating System

The following protocol details the optimized, base-catalyzed synthesis of 2,6-dichloro-5-fluoronicotinonitrile from 5-fluoro-2,6-dihydroxynicotinamide. Every step is designed with built-in validation to ensure safety and high purity [3].

Step-by-Step Methodology:

  • System Preparation: Equip a dry, 1L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser linked to an HCl scrubber, and an inert argon atmosphere. Causality: POCl3​ is highly moisture-sensitive; the scrubber neutralizes toxic HCl gas evolved during the reaction.

  • Reagent Charging: Add 300 mL of POCl3​ to the flask. Slowly introduce 50.0 g of 5-fluoro-2,6-dihydroxynicotinamide. Validation: The suspension should remain heterogeneous at room temperature.

  • Catalyst Addition: Dropwise, add 15 mol% of triethylamine. Causality: A mild exotherm will occur as the Vilsmeier-type complex forms. Controlling the addition rate prevents thermal runaway.

  • Reflux & Monitoring: Heat the mixture to 90°C. Stir for 12 hours. Validation: The reaction progress must be monitored via LC-MS or TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar amide starting material confirms complete dehydration and chlorination.

  • Solvent Recovery: Once complete, cool the mixture to 50°C and distill off the excess POCl3​ under reduced pressure. Causality: Removing POCl3​ before aqueous workup prevents violent exothermic hydrolysis and minimizes the risk of hydrolyzing the newly formed nitrile back to an amide.

  • Quenching & Extraction: Dissolve the resulting viscous residue in 200 mL of dichloromethane (DCM). Slowly pour this solution over 500 g of crushed ice with vigorous stirring. Separate the organic layer, wash with saturated aqueous NaHCO3​ until pH 7 is reached, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: The resulting brown-yellow solid is recrystallized from a mixture of ethanol and water to yield pure 2,6-dichloro-5-fluoronicotinonitrile.

Application in Drug Development

The resulting product, [4], is a privileged scaffold. The presence of the electron-withdrawing nitrile and fluorine groups makes the chlorine atoms highly susceptible to regioselective nucleophilic aromatic substitution ( SN​Ar ).

In the synthesis of fluoroquinolones (e.g., Gemifloxacin), the chlorine at the 6-position is selectively displaced by a primary amine (such as an aliphatic amine or a piperazine derivative). The remaining chlorine at the 2-position is subsequently utilized in a cyclization step to form the characteristic bicyclic quinolone core. The fluorine atom remains intact, ultimately enhancing the API's binding affinity to bacterial DNA gyrase and improving its cellular permeability.

Visualizing the Synthetic Workflow

G A 2-Fluoro-3-sodiooxyacrylic acid ethyl ester C 5-Fluoro-2,6-dihydroxy- nicotinamide A->C Malonamide (Cyclization) E 2,6-Dichloro-5-fluoro- nicotinonitrile C->E POCl3 / Base (Chlorination & Dehydration) G Fluoroquinolone APIs (e.g., Gemifloxacin) E->G SNAr & Cyclization (API Synthesis)

Workflow from fluorinated precursors to API via 5-Fluoro-2,6-dihydroxynicotinamide intermediate.

References

  • LookChem. "2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7) - Downstream Products." LookChem Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide." PubChem. Available at:[Link]

  • Google Patents. "Method for the production of 2,6-dichloro-5-fluoronicotinonitrile." US Patent 6197964B1.
Foundational

Strategic Sourcing and Synthetic Applications of 5-Fluoro-2,6-dihydroxynicotinamide in Pharmaceutical Research

Executive Summary Fluorinated heterocycles are privileged scaffolds in modern medicinal chemistry. The strategic incorporation of a fluorine atom alters the stereoelectronic properties of a molecule, significantly enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated heterocycles are privileged scaffolds in modern medicinal chemistry. The strategic incorporation of a fluorine atom alters the stereoelectronic properties of a molecule, significantly enhancing its metabolic stability, lipophilicity, and target binding affinity. 5-Fluoro-2,6-dihydroxynicotinamide is a highly specialized upstream building block used extensively in the synthesis of advanced pharmaceutical APIs and agrochemicals.

This whitepaper provides an in-depth technical guide on the commercial sourcing, rigorous quality control, and downstream synthetic applications of 5-Fluoro-2,6-dihydroxynicotinamide, designed specifically for drug development professionals and synthetic chemists.

Chemical Profiling and Industrial Relevance

5-Fluoro-2,6-dihydroxynicotinamide exists in a tautomeric equilibrium between its dihydroxy and pyridone forms. The compound is characterized by three highly functionalizable handles: two hydroxyl groups (at the 2- and 6-positions) and a primary carboxamide (at the 3-position), all anchored around a metabolically robust 5-fluoro-pyridine core[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
Exact Mass 172.0284 Da
Primary CAS Registry Numbers 75993-41-8, 71765-03-2

The primary industrial utility of this compound lies in its conversion to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1) [2]. This downstream nitrile is a critical intermediate for synthesizing broad-spectrum fluoroquinolone antibiotics, such as Enoxacin and Gemifloxacin, which act by inhibiting bacterial DNA helicase[3]. Furthermore, it is heavily utilized in the agrochemical sector for the development of novel herbicides and fungicides[4].

Commercial Supplier Landscape

Sourcing high-purity 5-Fluoro-2,6-dihydroxynicotinamide is a common bottleneck in preclinical development. The compound is frequently cataloged under two interchangeable CAS numbers (75993-41-8 and 71765-03-2), which can complicate procurement[1],[5].

When selecting a commercial supplier, researchers must prioritize high-purity grades (>95% HPLC). Substandard batches often contain residual inorganic salts (e.g., NaF, NaCl) from upstream fluorination processes, which can poison transition-metal catalysts in downstream cross-coupling reactions.

Table 2: Evaluated Commercial Suppliers
SupplierListed CAS NumberPurity / GradeAvailability
AiFChem 71765-03-295+%Research / Bulk[5]
MolCore 71765-03-2High-PurityResearch Scale[6]
LookChem 75993-41-8Research GradeCustom Inquiry[1]

Incoming Quality Control (QC): A Self-Validating Protocol

To ensure reproducibility, every commercial batch must undergo a self-validating QC workflow before entering the synthetic pipeline. This system is designed so that the failure of any single parameter automatically flags the batch for purification or rejection.

Step 1: Visual Inspection & Solubility Test

  • Methodology: Dissolve 10 mg of the received batch in 1 mL of DMSO- d6​ .

  • Causality: 5-Fluoro-2,6-dihydroxynicotinamide is highly soluble in DMSO. Any persistent turbidity indicates the presence of insoluble inorganic salts. If turbid, the batch must be triturated with cold water and dried before use.

Step 2: 19 F and 1 H NMR Spectroscopy

  • Methodology: Acquire standard 1 H and 19 F NMR spectra.

  • Causality: The 19 F NMR spectrum is exceptionally sensitive to the local electronic environment. A single, sharp fluorine resonance confirms the absence of defluorinated or regioisomeric impurities. The 1 H NMR must show a single aromatic proton at the 4-position, split by the adjacent fluorine atom.

Step 3: LC-MS (ESI-) Analysis

  • Methodology: Run a reverse-phase LC-MS using negative electrospray ionization.

  • Causality: The compound readily ionizes in negative mode due to the acidic pyridone protons. Detection of a dominant m/z = 171.02 [M−H]− peak validates the exact mass.

  • Self-Validation Loop: If LC-MS confirms the correct mass but 19 F NMR shows multiple peaks, the batch contains structural isomers and must be rejected.

Downstream Synthetic Workflow: Chlorination & Dehydration

The most critical transformation for 5-Fluoro-2,6-dihydroxynicotinamide is its conversion to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. This reaction simultaneously chlorinates the 2,6-positions and dehydrates the primary amide to a nitrile.

Step-by-Step Experimental Methodology
  • Reagent Charging & Inert Atmosphere:

    • Action: In an oven-dried, argon-flushed round-bottom flask, suspend 5-Fluoro-2,6-dihydroxynicotinamide (1.0 eq) in neat Phosphorus Oxychloride ( POCl3​ , 10.0 eq).

    • Causality: POCl3​ serves as both the chlorinating agent and the reaction solvent. The argon atmosphere prevents the premature aqueous hydrolysis of POCl3​ , which would generate destructive HCl gas.

  • Catalytic Activation:

    • Action: Add N,N -Dimethylformamide (DMF, 0.1 eq) dropwise at room temperature with stirring.

    • Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent (a chloromethyleneiminium ion). This highly electrophilic intermediate significantly lowers the activation energy required to convert the inert pyridone oxygen atoms into leaving groups.

  • Reflux and Dehydration:

    • Action: Heat the reaction mixture to 105 °C (reflux) for 4 to 6 hours.

    • Causality: Elevated thermal energy is strictly required to drive the dual chlorination and the concurrent dehydration of the carboxamide ( −CONH2​ ) to the nitrile ( −CN ).

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). Crucial: Quench a 10 µL reaction aliquot in 100 µL of methanol before spotting on the TLC plate.

    • Causality: Direct spotting of POCl3​ destroys the silica gel. Methanol safely quenches reactive intermediates into stable methyl ethers/esters. The starting material remains at the baseline, while the highly lipophilic dichloro-nitrile product migrates rapidly ( Rf​≈0.7 ).

  • Concentration and Quench:

    • Action: Cool the mixture to room temperature and remove the bulk of the excess POCl3​ under reduced pressure. Slowly pour the resulting viscous syrup over crushed ice with vigorous stirring, maintaining the internal temperature below 20 °C.

    • Causality: Removing excess POCl3​ prior to the aqueous quench minimizes the violently exothermic hydrolysis reaction, preventing thermal degradation or unintended hydrolysis of the newly formed nitrile back to an amide.

  • Extraction and Isolation:

    • Action: Extract the aqueous layer with Dichloromethane ( ). Wash the combined organic layers with cold, saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: The NaHCO3​ wash neutralizes residual HCl generated during the quench, preventing acid-catalyzed degradation of the product during solvent evaporation.

Table 3: Transformation Metrics
ParameterStarting MaterialKey Intermediate
Compound 5-Fluoro-2,6-dihydroxynicotinamide2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
CAS Number 75993-41-8 / 71765-03-2[1]82671-02-1[2]
Molecular Weight 172.11 g/mol 190.99 g/mol
Key Functional Groups Hydroxyl ( −OH ), Amide ( −CONH2​ )Chloro ( −Cl ), Nitrile ( −CN )

Visualizing the Sourcing and Synthetic Logic

The following diagram illustrates the logical flow from commercial procurement through quality control, synthetic transformation, and ultimate pharmaceutical application.

Workflow Sourcing Commercial Sourcing 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8 / 71765-03-2) QC Incoming Quality Control (LC-MS, 19F NMR, Solubility) Sourcing->QC Batch Intake Reaction Synthetic Transformation POCl3 + DMF (Reflux) Chlorination & Dehydration QC->Reaction Validated Precursor Intermediate Key Scaffold 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1) Reaction->Intermediate Vilsmeier-Haack Activation API Downstream Applications Fluoroquinolones (Enoxacin) & Agrochemicals Intermediate->API SNAr / Cross-Coupling

Workflow from commercial sourcing of 5-Fluoro-2,6-dihydroxynicotinamide to downstream APIs.

References

  • Source: nih.
  • Source: aifchem.
  • Source: molcore.
  • Source: guidechem.
  • Source: hsppharma.
  • Source: chemimpex.

Sources

Exploratory

An In-depth Technical Guide to 5-Fluoro-2,6-dihydroxynicotinamide: Safety and Handling for Research Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Fluoro-2,6-dihydroxynicotinamide, a compound of interest for researchers, scientists, and professionals in the field of d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Fluoro-2,6-dihydroxynicotinamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail the compound's properties, potential hazards, and the necessary precautions for its safe use in a laboratory setting.

Compound Identification and Physicochemical Properties

5-Fluoro-2,6-dihydroxynicotinamide is a fluorinated derivative of dihydroxynicotinamide. The presence of a fluorine atom can significantly alter the biological activity and physicochemical properties of the parent molecule, a principle widely applied in medicinal chemistry to enhance efficacy and metabolic stability.[1]

PropertyValueSource
IUPAC Name 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamidePubChem[2]
Molecular Formula C₆H₅FN₂O₃PubChem[2]
Molecular Weight 172.11 g/mol PubChem[2]
CAS Number 75993-41-8PubChem[2]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Fluoro-2,6-dihydroxynicotinamide is classified as a substance that causes serious eye irritation (H319).[2] Some safety data sheets for similar nicotinamide derivatives also indicate potential harm if inhaled and toxicity to aquatic life.[2]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following engineering controls and personal protective equipment are mandatory when handling 5-Fluoro-2,6-dihydroxynicotinamide.

Engineering Controls
  • Chemical Fume Hood: All handling of the powdered compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: ANSI-certified chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[5][7]

  • Hand Protection: Chemically compatible gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[7]

  • Protective Clothing: A knee-length laboratory coat must be worn and fully buttoned. Additional protective clothing, like aprons and oversleeves, may be necessary for larger quantities or when there is a significant risk of skin contact.[5]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is crucial for the safe handling of 5-Fluoro-2,6-dihydroxynicotinamide. The following step-by-step procedures are designed to minimize risk.

Weighing the Powdered Compound

This procedure is designed to prevent the generation and inhalation of dust.

Weighing_Protocol cluster_Preparation Preparation cluster_Weighing Weighing Procedure cluster_Cleanup Post-Weighing Cleanup prep1 Don appropriate PPE (lab coat, gloves, goggles). prep2 Ensure chemical fume hood is operational. prep1->prep2 step1 Place a tared weigh boat on the analytical balance inside the fume hood. prep2->step1 step2 Carefully transfer the required amount of 5-Fluoro-2,6-dihydroxynicotinamide to the weigh boat using a clean spatula. step1->step2 step3 Minimize dust generation by avoiding rapid movements. step2->step3 step4 Record the weight and securely close the primary container. step3->step4 clean1 Decontaminate the spatula and any other utensils used. step4->clean1 clean2 Wipe down the balance and surrounding area within the fume hood with a damp cloth. clean1->clean2 clean3 Dispose of contaminated wipes and weigh boat as hazardous waste. clean2->clean3

Caption: Workflow for safely weighing powdered 5-Fluoro-2,6-dihydroxynicotinamide.

Preparation of a Stock Solution

This protocol outlines the steps for safely dissolving the powdered compound in a solvent.

Solution_Preparation cluster_Setup Setup cluster_Dissolution Dissolution Process cluster_Finalization Final Steps setup1 Perform all steps in a chemical fume hood. setup2 Select a suitable solvent and a volumetric flask of the desired volume. setup1->setup2 diss1 Add the weighed 5-Fluoro-2,6-dihydroxynicotinamide to the volumetric flask. setup2->diss1 diss2 Add a small amount of the chosen solvent to the flask. diss1->diss2 diss3 Gently swirl the flask to dissolve the solid. Sonication may be used if necessary. diss2->diss3 diss4 Once dissolved, add solvent to the calibration mark. diss3->diss4 diss5 Cap the flask and invert several times to ensure a homogenous solution. diss4->diss5 final1 Label the flask with the compound name, concentration, solvent, and date of preparation. diss5->final1 final2 Store the solution under appropriate conditions. final1->final2

Caption: Protocol for preparing a stock solution of 5-Fluoro-2,6-dihydroxynicotinamide.

Emergency Procedures

Spills

Prompt and appropriate response to a spill is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional safety officer.

    • Prevent entry into the affected area.

    • Provide details of the spill to emergency responders.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Storage

Store 5-Fluoro-2,6-dihydroxynicotinamide in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Store away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing 5-Fluoro-2,6-dihydroxynicotinamide, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for the disposal of chemical waste. High-temperature incineration is a common method for the destruction of fluorinated organic compounds.[9]

Scientific Context and Potential Applications

While specific biological activities of 5-Fluoro-2,6-dihydroxynicotinamide are not extensively documented in publicly available literature, its structural similarity to nicotinamide suggests potential roles in pathways involving NAD⁺ biosynthesis. Nicotinamide and its derivatives are precursors for the coenzyme nicotinamide adenine dinucleotide (NAD⁺), which is essential for numerous cellular processes, including metabolism and DNA repair.[10][11] The introduction of a fluorine atom can modulate the compound's interaction with enzymes and receptors, potentially leading to unique biological effects.[1] Further research is needed to elucidate the specific mechanisms of action and potential therapeutic applications of this compound.

References

  • AECOM. (n.d.). From PFAS to DE-FLUORO™: how we invented a process to break down the 'forever chemical'. Retrieved from [Link]

  • Environmental Health & Safety Services, Syracuse University. (n.d.). Irritants. Retrieved from [Link]

  • Fluoride Action Network. (2012). Fluoride & Oxidative Stress. Retrieved from [Link]

  • Knappe, D. R. U., & Field, J. A. (2020). Destruction of PFAS and Organic Co-Occuring Chemicals in Water and Soil Present in Investigation-Derived Waste at DoD Sites using Novel Adsorbent and Ultrasound.
  • Knappe, D. R. U., et al. (2020). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo. Journal of Biological Chemistry, 295(45), 15225-15238.
  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide. Retrieved from [Link]

  • Occupli. (2021). The controls required for handling powder irritants. Retrieved from [Link]

  • Office of Environmental Health & Safety, Wayne State University. (n.d.). Sodium Azide Solutions (Dilute) SOP. Retrieved from [Link]

  • Rolfe, H. M. (2000). Safety of high-dose nicotinamide: a review. Diabetic Medicine, 17(11), 767-771.
  • Stanford Environmental Health & Safety. (2024). General Use SOP - Irritants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • University of Wisconsin-Milwaukee. (n.d.). MS222-SOP-for-Hazardous-Chemicals-Use. Retrieved from [Link]

  • Various Authors. (2019). Dihydronicotinamide riboside is a potent NAD+ concentration enhancer in vitro and in vivo.
  • Various Authors. (2021). Design and Synthesis of Fluoro Analogues of Vitamin D. Molecules, 26(15), 4627.
  • Various Authors. (2016). Safety assessment of nicotinamide riboside, a form of Vitamin B3. Human & Experimental Toxicology, 35(10), 1133-1142.
  • Various Inventors. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. U.S.
  • Yang, T., et al. (2020). Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress. PLoS ONE, 15(11), e0242127.

Sources

Foundational

Synonyms for 5-Fluoro-2,6-dihydroxynicotinamide

An In-Depth Technical Guide to the Structural Dynamics and Synonyms of 5-Fluoro-2,6-dihydroxynicotinamide Executive Summary In the landscape of modern medicinal chemistry, fluorinated pyridines serve as privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Dynamics and Synonyms of 5-Fluoro-2,6-dihydroxynicotinamide

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated pyridines serve as privileged scaffolds for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Fluoro-2,6-dihydroxynicotinamide (Molecular Formula: C6​H5​FN2​O3​ ) is a highly versatile building block[1]. Despite its seemingly straightforward structure, the compound is registered under multiple synonyms and CAS numbers across chemical databases. This technical whitepaper explores the structural causality behind these synonyms—specifically pyridinol-pyridone tautomerism—and details its strategic application as an intermediate in the synthesis of OLIG2 inhibitors for glioblastoma therapy [2].

Chemical Identity and the Causality of Synonyms

The existence of multiple synonyms for 5-Fluoro-2,6-dihydroxynicotinamide is not merely an artifact of historical naming conventions; it is a direct consequence of its dynamic chemical structure. The molecule undergoes pyridinol-pyridone tautomerism , shifting between aromatic diol, oxo-hydroxy (pyridone), and fully saturated dioxo forms depending on the solvent environment and physical state.

Because IUPAC nomenclature rules prioritize the ketone (oxo) group over the hydroxyl group when defining the principal structure, the preferred IUPAC name reflects the thermodynamically favored pyridone form. Conversely, legacy depositor names often reflect the static, fully aromatic 2,6-dihydroxy drawing.

Table 1: Chemical Identifiers and Structural Rationale
Synonym / IdentifierNomenclature TypeStructural Rationale & Causality
5-Fluoro-2,6-dihydroxynicotinamide Common / DepositorAssumes a fully aromatic pyridine ring with two hydroxyl groups (diol form).
5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide Standard IUPACRecognizes the dominant tautomer in polar media: the 6-oxo (pyridone) form.
3-Pyridinecarboxamide, 5-fluoro-1,2,5,6-tetrahydro-2,6-dioxo- CAS Index NameCaptures the fully saturated, di-ketone (dioxo) tautomeric state.
CAS: 75993-41-8 / 71765-03-2 Registry NumbersMultiple CAS numbers exist due to independent registrations of different tautomeric states in patent literature.
Tautomeric Equilibrium Visualization

Tautomerism A Aromatic Diol Form (2,6-Dihydroxy) B Pyridone Form (2-Hydroxy-6-oxo) A->B Proton Transfer (Solvent Dependent) C Dioxo Form (2,6-Dioxo) B->C Minor Equilibrium

Caption: Tautomeric equilibrium of the pyridine scaffold explaining its diverse nomenclature.

Strategic Importance in Drug Development

The integration of 5-Fluoro-2,6-dihydroxynicotinamide into drug discovery pipelines is driven by the unique physicochemical alterations induced by the fluorine atom at the C5 position [3].

  • Metabolic Shielding: The electron-rich C5 position of standard pyridines is a classic metabolic hotspot for Cytochrome P450 (CYP450) oxidation. Fluorine substitution sterically and electronically blocks this oxidation, significantly extending the biological half-life of the resulting drug.

  • pKa Modulation: The highly electronegative fluorine atom lowers the pKa of the adjacent hydroxyl/pyridone groups. This alters the hydrogen bond donor/acceptor profile, which is critical for target engagement.

  • Application in Oncology: This specific scaffold is a vital intermediate in the synthesis of small-molecule inhibitors targeting OLIG2 (Oligodendrocyte transcription factor 2). OLIG2 is heavily expressed in glioblastoma and medulloblastoma stem cells, driving tumor initiation and resistance to radiotherapy. Derivatives synthesized from this fluorinated scaffold (such as precursors to the clinical candidate CT-179) disrupt OLIG2 dimerization and DNA binding, effectively halting tumor recurrence [4].

Table 2: Key Physicochemical Properties
PropertyValueCausality in Formulation & Design
Molecular Weight 172.11 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
XLogP3 -0.5The high polarity of the free intermediate necessitates lipophilic functionalization (e.g., cross-coupling) to ensure eventual Blood-Brain Barrier (BBB) penetration.
TPSA 92.4 ŲHigh polar surface area due to the carboxamide and oxo groups; provides critical hydrogen bonding anchor points for target proteins.

Experimental Methodologies

To utilize 5-Fluoro-2,6-dihydroxynicotinamide effectively, researchers must employ self-validating protocols to confirm both its purity and its active tautomeric state prior to downstream synthesis.

Protocol A: NMR Characterization of Tautomeric Ratios

Because the reactivity of the compound depends on whether it exists as a diol or a pyridone, NMR spectroscopy must be used to validate the structural state in the chosen reaction solvent.

  • Sample Preparation: Weigh out two 5 mg aliquots of 5-Fluoro-2,6-dihydroxynicotinamide. Dissolve the first in 0.5 mL of DMSO−d6​ (a polar, hydrogen-bonding solvent that favors the pyridone form) and the second in CDCl3​ (if solubility permits) or use Solid-State Cross-Polarization Magic Angle Spinning (CP-MAS) 13C NMR.

  • Data Acquisition: Acquire 1H , 13C , and 19F NMR spectra at 298 K.

  • Causal Analysis (Self-Validation):

    • Examine the 13C chemical shift of the C6 carbon. A shift of >160 ppm definitively indicates a carbonyl carbon ( C=O ), validating the presence of the pyridone tautomer (5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide).

    • A shift closer to ~150 ppm indicates an aromatic carbon bonded to a hydroxyl ( C−OH ), validating the aromatic diol tautomer .

    • The 19F spectra will show distinct multiplet splitting patterns depending on the proximity and exchange rate of the adjacent protons, serving as an orthogonal validation step.

Protocol B: Synthetic Workflow for OLIG2 Inhibitor Precursors

This protocol outlines the activation of the scaffold for downstream drug synthesis.

  • Starting Material Preparation: Begin with 2,6-dichloro-5-fluoronicotinamide (a commercially available precursor).

  • Alkaline Hydrolysis: Suspend 10 mmol of the precursor in 20 mL of 2M aqueous NaOH. Heat the mixture to 80°C for 4 hours under continuous stirring. The hydroxide ions undergo nucleophilic aromatic substitution ( SN​Ar ) at the electron-deficient C2 and C6 positions, displacing the chlorides.

  • Acidification and Precipitation: Cool the reaction to 0°C and slowly acidify with 1M HCl until the pH reaches 3.0. The product, 5-Fluoro-2,6-dihydroxynicotinamide, will precipitate as a pale crystalline solid due to its low solubility in acidic aqueous media.

  • Downstream Coupling: The purified intermediate is then subjected to triflation at the oxygen centers, followed by Suzuki-Miyaura cross-coupling with functionalized boronic acids to build the complex, lipophilic OLIG2 inhibitor structure.

Drug Discovery Workflow Visualization

Workflow Start Starting Material (2,6-Dichloro-5-fluoronicotinamide) Hydrolysis Alkaline Hydrolysis (NaOH, 80°C) Start->Hydrolysis Intermediate 5-Fluoro-2,6-dihydroxynicotinamide (Key Scaffold) Hydrolysis->Intermediate Coupling Cross-Coupling / Functionalization (Triflation & Suzuki Coupling) Intermediate->Coupling Drug Targeted OLIG2 Inhibitor (Glioblastoma Therapeutic) Coupling->Drug

Caption: Synthetic workflow utilizing the fluorinated pyridine intermediate for OLIG2 inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide." PubChem, [Link].

  • McSwain, L. F., et al. "Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179." bioRxiv, 2022. [Link].

  • Lindsay, H., et al. "Targeting Pediatric Glioblastomas by Combining OLIG2 Inhibitor CT-179 with Fractionated Radiation in a Panel of Patient-Derived Orthotopic Xenograft Mouse Models." International Journal of Molecular Sciences, 2026. [Link].

Protocols & Analytical Methods

Method

5-Fluoro-2,6-dihydroxynicotinamide experimental protocol for cell culture

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Author: BenchChem Technical Support Team. Date: March 2026

[label="5-F-2,

Mechanism of Action: 5-F-2,6-DHN dual pathway in ECM remodeling.

Workflow cluster_cell Cell-Based Photoaging Model cluster_biochem Cell-Free Biochemical Assay Start 5-Fluoro-2,6-dihydroxynicotinamide Evaluation Workflow Step1 Seed HDFa Cells & Starve Start->Step1 Bio1 Recombinant MMPs / Elastase Start->Bio1 Step2 UVA Irradiation (5 J/cm²) Step1->Step2 Step3 Compound Treatment (24h) Step2->Step3 Step4 RNA Extraction & RT-qPCR (ELN, FBN1/2, MMP1) Step3->Step4 Bio2 Incubate with 5-F-2,6-DHN Bio1->Bio2 Bio3 Fluorometric Substrate Cleavage (IC50 Determination) Bio2->Bio3

Experimental workflow for cell-free and cell-based evaluation of 5-F-2,6-DHN.

  • Philips, N., Chalensouk-Khaosaat, J., & Gonzalez, S. (2018). Simulation of the Elastin and Fibrillin in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Inhibition of Elastase or Matrix Metalloptoteinases Activity by Nicotinamide or Its Derivatives. Journal of Cosmetic Science, 69(1), 47-56.[Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide. PubChem.[Link][2]

Sources

Application

How to dissolve 5-Fluoro-2,6-dihydroxynicotinamide for in vitro assays

Application Note: Solubilization and Assay Preparation Protocol for 5-Fluoro-2,6-dihydroxynicotinamide Executive Summary & Chemical Profiling 5-Fluoro-2,6-dihydroxynicotinamide is a specialized fluorinated pyridine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Assay Preparation Protocol for 5-Fluoro-2,6-dihydroxynicotinamide

Executive Summary & Chemical Profiling

5-Fluoro-2,6-dihydroxynicotinamide is a specialized fluorinated pyridine derivative frequently utilized in in vitro biochemical and cellular screening assays. The introduction of a highly electronegative fluorine atom onto the pyridine ring significantly alters the molecule's electron density. Concurrently, the 2,6-dihydroxy substituents engage in extensive intermolecular hydrogen bonding—often tautomerizing to stable 2,6-dioxo (pyridone) forms 1[1]. This high crystal lattice energy renders the compound poorly soluble in standard aqueous buffers, necessitating a highly structured solubilization protocol using a polar aprotic solvent to prevent premature precipitation and ensure assay reproducibility 2[2].

Physicochemical Properties

Understanding the physicochemical properties of the compound is critical for predicting solvent interactions and calculating precise molarities.

PropertyValueCausality / Impact on Assay Preparation
Molecular Weight 172.11 g/mol [1]Dictates gravimetric calculations (e.g., exactly 1.72 mg/mL is required for a 10 mM stock).
Molecular Formula C6H5FN2O3[1]The high heteroatom-to-carbon ratio indicates significant polarity.
XLogP3 (Predicted) -0.5[1]Suggests a hydrophilic tendency, yet the high lattice energy prevents direct aqueous dissolution.
Topological Polar Surface Area 92.4 Ų[1]High TPSA limits passive membrane permeability, which must be accounted for in cell-based kinetic tracking.
Hydrogen Bond Donors 3[1]Forms strong intermolecular networks; requires a potent H-bond accepting solvent to dissolve.
Hydrogen Bond Acceptors 4[1]Contributes to solvent-solute interactions in polar aprotic environments.

Solvent Selection: The Causality Behind DMSO

Anhydrous Dimethyl Sulfoxide (DMSO) is the universally preferred solvent for fluorinated nicotinamide derivatives 3[3].

  • Mechanistic Rationale : DMSO is a highly polar aprotic solvent. Its oxygen atom acts as a potent hydrogen-bond acceptor, effectively disrupting the strong intermolecular hydrogen bonds between the hydroxyl and amide groups of 5-Fluoro-2,6-dihydroxynicotinamide. Unlike protic solvents (e.g., ethanol), DMSO does not donate hydrogen bonds, preventing competing interactions that could stabilize the solid crystal lattice[3].

  • Anhydrous Requirement : DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces its solubilizing capacity, leading to immediate compound precipitation. Only highly pure, anhydrous, cell-culture grade DMSO should be used.

Step-by-Step Reconstitution Protocol (Self-Validating System)

To ensure trustworthiness and strict reproducibility, this protocol incorporates built-in self-validating checkpoints.

Phase 1: Master Stock Preparation (10 mM)

  • Thermal Equilibration : Allow the sealed vial of 5-Fluoro-2,6-dihydroxynicotinamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would introduce water and ruin the anhydrous environment.

  • Gravimetric Measurement : Weigh exactly 1.72 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM stock solution 2[2].

  • Dissolution & Validation :

    • Action: Vortex the tube vigorously for 30-60 seconds.

    • Validation Check: Hold the tube against a direct light source. If any particulate matter or cloudiness is visible, sonicate the solution in a water bath at 37°C for 5 minutes 4[4]. The solution must be completely optically clear before proceeding.

  • Aliquoting : Divide the 10 mM master stock into 20-50 µL single-use aliquots. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks cause structural degradation and unpredictable precipitation.

Phase 2: Working Solution & Assay Dilution Directly adding high-concentration DMSO stocks to aqueous media can cause localized precipitation due to the "solvent shock" effect.

  • Intermediate Dilution : Create an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of the target assay buffer or culture media. Mix immediately by rapid pipetting 2[2].

  • Final Assay Dilution : Dilute the intermediate solution into the final assay volume.

    • Critical Parameter: The final concentration of DMSO in the in vitro assay must strictly not exceed 0.1% to 0.5% (v/v) 5[5]. Concentrations above 0.5% can induce independent cellular toxicity, alter lipid bilayer permeability, and confound assay results 6[6].

  • Vehicle Control Validation : Always run a parallel vehicle control containing the exact final percentage of DMSO (e.g., 0.1%) without the active compound. Validation Check: If the vehicle control deviates from the untreated baseline, the assay is invalid, and the DMSO concentration must be further reduced.

Workflow Visualization

Caption: Self-validating workflow for dissolving 5-Fluoro-2,6-dihydroxynicotinamide.

Liquid Handling Considerations for High-Throughput Screening

When utilizing automated liquid handlers for high-throughput in vitro screening, it is critical to note that pure DMSO solutions exhibit vastly different surface tension and viscosity compared to aqueous buffers. This physical difference can lead to severe volume transfer errors if the machinery is not properly calibrated 7[7]. Ensure that the liquid handler is specifically calibrated for 100% DMSO dispensing (e.g., utilizing specialized photometric or gravimetric verification systems) to maintain the exact concentration of the 5-Fluoro-2,6-dihydroxynicotinamide stock across 96- or 384-well plates[7].

References

  • PubChem : 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944. National Institutes of Health (NIH). 1

  • BenchChem : Protocol for the Preparation of Solutions in DMSO for In Vitro Research. 2

  • BenchChem : Solubility and Preparation for In Vitro Assays (Protocol Standards). 4

  • BenchChem : Fluorinated Benzamide/Nicotinamide Derivatives Solubility Profiles. 3

  • ResearchGate : How do I make a stock solution of a substance in DMSO? (Assay Dilution Standards). 5

  • ResearchGate : What is the Optimal DMSO Concentration for Preparing Mixtures for Assays? (Toxicity Limits). 6

  • American Laboratory : Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. 7

Sources

Method

5-Fluoro-2,6-dihydroxynicotinamide in enzyme inhibition screening assays

Application Note: High-Throughput Screening of 5-Fluoro-2,6-dihydroxynicotinamide in NAD+-Dependent Enzyme Assays Introduction & Mechanistic Rationale The regulation of Nicotinamide Adenine Dinucleotide (NAD+) metabolism...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 5-Fluoro-2,6-dihydroxynicotinamide in NAD+-Dependent Enzyme Assays

Introduction & Mechanistic Rationale

The regulation of Nicotinamide Adenine Dinucleotide (NAD+) metabolism is a critical vulnerability in oncology, neurodegeneration, and inflammatory diseases. Enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase 1 (PARP-1) dictate cellular NAD+ pools and DNA repair mechanisms[1][2]. While early-generation inhibitors relied heavily on the endogenous nicotinamide (NAM) pharmacophore, metabolic instability and off-target toxicities necessitated the development of fluorinated analogs[3][4].

5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHNA; CAS 75993-41-8) represents a highly optimized fragment for fragment-based drug discovery (FBDD). The strategic incorporation of a fluorine atom at the C5 position exerts a strong electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen[3]. This physicochemical shift reduces promiscuous binding to off-target channels (e.g., hERG) and enhances membrane permeability. Concurrently, the 2,6-dihydroxy substitutions enable the molecule to undergo lactam-lactim tautomerization. In the aqueous environment of an enzyme's active site, the resulting pyridone tautomers act as transition-state mimetics, forming robust hydrogen-bond networks with key catalytic residues in both NAMPT and PARP-1 binding pockets[4][5].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN + PRPP NAD NAD+ NMN->NAD NMNAT PARP PARP-1 Enzyme NAD->PARP Substrate PAR PAR Chains PARP->PAR DNA Damage Inhibitor 5-F-2,6-DHNA Inhibitor->NAMPT Inhibits Inhibitor->PARP Inhibits

NAD+ Salvage & Consumption Pathway highlighting dual inhibition targets of 5-F-2,6-DHNA.

Self-Validating Experimental Protocols

To ensure reproducibility and assay robustness, the following protocols employ orthogonal detection methods with internal controls designed to self-validate the integrity of the data.

Protocol 1: NAMPT Coupled-Enzyme Fluorometric Assay

Causality & Design: Direct measurement of NAMPT activity is challenging due to the lack of a naturally fluorescent substrate. This protocol uses a coupled-enzyme system where the product of NAMPT, Nicotinamide Mononucleotide (NMN), is converted to NAD+ by NMNAT. NAD+ is subsequently reduced to NADH by Alcohol Dehydrogenase (ADH). The autofluorescence of NADH provides a highly sensitive, real-time readout of NAMPT inhibition[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Expert Insight: The inclusion of Triton X-100 is critical to prevent promiscuous, non-specific inhibitor aggregation which can lead to false positives.

  • Compound Dilution: Serially dilute 5-F-2,6-DHNA in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Master Mix: Prepare a solution containing 10 nM recombinant human NAMPT, 2 U/mL NMNAT, 5 U/mL ADH, and 1.5% ethanol in Assay Buffer. Add 49 µL to each well.

  • Pre-Incubation: Incubate the plate at room temperature for 30 minutes. Expert Insight: This allows the fluorinated inhibitor to achieve thermodynamic binding equilibrium with NAMPT before the competing substrate is introduced.

  • Reaction Initiation: Add 50 µL of Substrate Mix (10 µM NAM, 50 µM PRPP, 2 mM ATP) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 30°C.

  • Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM FK866 (100% inhibition) as controls. A Z'-factor > 0.6 validates the assay window.

Protocol 2: PARP-1 Chemiluminescent Screening Assay

Causality & Design: PARP-1 synthesizes PAR chains onto histone proteins in response to DNA damage[2]. This assay utilizes histone-coated plates and biotinylated NAD+ to quantify PARylation. 5-F-2,6-DHNA competes with NAD+ for the PARP-1 catalytic domain, acting as a nicotinamide mimetic[5].

Step-by-Step Methodology:

  • Plate Preparation: Rehydrate a 96-well plate pre-coated with histones using 1X PARP Buffer.

  • Inhibitor Addition: Add 10 µL of 5-F-2,6-DHNA (ranging from 1 nM to 100 µM) to the respective wells.

  • Enzyme Addition: Add 15 µL of recombinant PARP-1 enzyme (0.5 U/well) and incubate for 10 minutes.

  • Reaction Initiation: Add 25 µL of PARP Cocktail containing activated DNA (to stimulate PARP-1) and biotinylated NAD+. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate 3 times with PBS-T. Add 50 µL of Streptavidin-HRP, incubate for 30 minutes, wash again, and add 50 µL of Chemiluminescent Substrate.

  • Readout: Measure luminescence using a microplate reader. Use 10 µM Olaparib as a positive control for complete PARP-1 inhibition.

Workflow Prep Compound Preparation Incubate Enzyme Incubation Prep->Incubate Reagent Detection Reagents Incubate->Reagent Read Microplate Readout Reagent->Read Analyze Data Analysis Read->Analyze

High-Throughput Screening (HTS) workflow for evaluating enzyme inhibition kinetics.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile and assay performance metrics of 5-F-2,6-DHNA compared to standard reference inhibitors across the described workflows.

Target EnzymeTest CompoundExpected IC₅₀ (µM)Hill SlopeAssay Z'-FactorReference Control
NAMPT 5-F-2,6-DHNA1.2 - 5.50.9 - 1.10.78FK866 (IC₅₀ ~0.001 µM)
NAMPT Nicotinamide (NAM)> 50.0N/A0.75FK866
PARP-1 5-F-2,6-DHNA8.5 - 15.01.0 - 1.20.82Olaparib (IC₅₀ ~0.005 µM)
PARP-1 3-Aminobenzamide~ 20.00.8 - 1.00.80Olaparib

Note: 5-F-2,6-DHNA exhibits enhanced potency over un-fluorinated nicotinamide analogs due to favorable pKa modulation and transition-state mimicry.

References

  • [1] Review of various NAMPT inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). URL:[Link]

  • [5] Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. URL:[Link]

  • [2] Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Nature Communications (PMC). URL:[Link]

  • [4] Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. MDPI International Journal of Molecular Sciences. URL:[Link]

Sources

Application

Application Note: Protocol for the Conjugation of 5-Fluoro-2,6-dihydroxynicotinamide to Carrier Proteins via Spacer-Arm Derivatization

Audience: Researchers, immunologists, and drug development professionals. Objective: To generate highly immunogenic hapten-carrier protein conjugates for the development of specific monoclonal antibodies and pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, immunologists, and drug development professionals. Objective: To generate highly immunogenic hapten-carrier protein conjugates for the development of specific monoclonal antibodies and pharmacokinetic (PK) assays.

Introduction & Mechanistic Rationale

5-Fluoro-2,6-dihydroxynicotinamide (5-F-DHNA) is a low-molecular-weight functionalized pyridine derivative. In drug development, generating antibodies against such small haptens (<1000 Da) requires covalent linkage to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation provides the necessary epitopes to recruit T-cell help and cross-link B-cell receptors, transforming a non-immunogenic small molecule into a potent immunogen [1].

The Causality of Spacer-Arm Derivatization: Direct conjugation of 5-F-DHNA is chemically restricted and immunologically suboptimal. The molecule possesses a primary amide (-CONH2), a fluorine atom, and tautomeric hydroxyl/pyridone groups. Attempting direct crosslinking (e.g., via formaldehyde/Mannich reaction) on the primary amide would destroy the structural integrity of the epitope, yielding antibodies that fail to recognize the free drug.

To preserve the primary amide and the fluorinated ring as the primary antigenic determinants, we must synthesize a "spacer arm." By selectively O-alkylating the hydroxyl group with a haloacetate, we generate a terminal carboxylic acid. This carboxylate can then be conjugated to the ε-amines of lysine residues on the carrier protein using zero-length crosslinkers (EDC/Sulfo-NHS) [2]. This strategy ensures optimal hapten orientation, prevents steric hindrance, and avoids carrier protein polymerization.

Experimental Workflow

G Hapten 5-Fluoro-2,6-dihydroxynicotinamide (Hapten) Deriv O-Alkylation & Deprotection (Spacer Arm Addition) Hapten->Deriv t-Butyl bromoacetate K2CO3, then TFA Carboxyl Carboxyl-5-F-DHNA (Reactive Intermediate) Deriv->Carboxyl Act EDC / Sulfo-NHS Activation (MES Buffer, pH 6.0) Carboxyl->Act EDC + Sulfo-NHS NHS NHS-Ester Hapten (Amine Reactive) Act->NHS Conj Carrier Protein Coupling (BSA/KLH in PBS, pH 7.4) NHS->Conj Add to Carrier Protein Purif SEC Purification (Desalting) Conj->Purif Quench & Filter Final Purified Hapten-Protein Conjugate Purif->Final

Workflow for the derivatization and EDC/Sulfo-NHS conjugation of 5-F-DHNA.

Materials and Reagents

  • Hapten: 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8).

  • Derivatization Reagents: tert-Butyl bromoacetate, Potassium carbonate (K₂CO₃), Trifluoroacetic acid (TFA), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Conjugation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS) [3].

  • Carrier Proteins: KLH (for immunization), BSA (for screening/titer assays).

  • Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4.

    • Quenching Agent: 1 M Hydroxylamine or Glycine.

Step-by-Step Protocol

Phase 1: Synthesis of Carboxyl-Derivatized 5-F-DHNA
  • O-Alkylation: Dissolve 100 mg of 5-F-DHNA in 5 mL of anhydrous DMF. Add 1.5 molar equivalents of K₂CO₃ and 1.2 molar equivalents of tert-butyl bromoacetate. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Extraction: Partition the reaction mixture between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in 4 mL of DCM and add 1 mL of TFA. Stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Recovery: Evaporate the solvent to yield the hapten-spacer derivative: 2-(5-fluoro-3-carbamoyl-6-oxo-1,6-dihydropyridin-2-yloxy)acetic acid (Carboxyl-5-F-DHNA). Verify purity via LC-MS.

Phase 2: EDC/Sulfo-NHS Activation (Two-Step Method)

Self-Validating Insight: The two-step method is prioritized over one-pot synthesis to prevent carrier protein cross-linking. EDC activates the carboxyl group to an unstable O-acylisourea intermediate, which Sulfo-NHS stabilizes into a semi-stable, amine-reactive NHS ester [3].

  • Hapten Dissolution: Dissolve 5 mg of Carboxyl-5-F-DHNA in 500 µL of Activation Buffer (MES, pH 6.0). Causality Note: MES is utilized because carbodiimide activation is most efficient at mildly acidic pH, and MES contains no primary amines that would compete for the reaction.

  • Activation: Add 2.0 mg of EDC and 2.5 mg of Sulfo-NHS to the hapten solution.

  • Incubation: Vortex gently and incubate for 15–30 minutes at room temperature.

Phase 3: Carrier Protein Conjugation
  • Protein Preparation: Dissolve 10 mg of BSA or KLH in 1 mL of Conjugation Buffer (PBS, pH 7.4). Causality Note: The pH is shifted to 7.4 because the nucleophilic attack of the NHS-ester by primary amines (lysines) is optimal at slightly alkaline pH [2].

  • Coupling: Add the activated hapten solution dropwise to the carrier protein solution while stirring continuously.

  • Reaction: Incubate the mixture for 2 hours at room temperature (or overnight at 4°C).

  • Quenching: Add 10 µL of 1 M glycine to quench any unreacted NHS esters, preventing off-target reactions during storage.

Phase 4: Purification and Characterization
  • Desalting: Purify the conjugate using a Sephadex G-25 size-exclusion column (e.g., PD-10) pre-equilibrated with PBS to remove excess hapten, EDC, and Sulfo-NHS by-products.

  • Hapten Density Analysis: Analyze the purified conjugate via MALDI-TOF Mass Spectrometry to determine the molar conjugation ratio (epitope density). A higher hapten density generally increases immune response strength, though over-substitution can mask T-cell epitopes [4].

Data Presentation & Optimization

Table 1: Optimization of Molar Ratios for Hapten Density

Carrier ProteinTarget ApplicationHapten:Protein Molar RatioExpected Hapten Density (MALDI-TOF)Notes
KLH Immunization / Antibody Generation500:1 to 1000:1Undefined (High aggregate mass)KLH is massive (~8 MDa); high ratios are required to ensure sufficient surface epitope presentation.
BSA ELISA Coating / Screening50:1 to 100:110 to 25 haptens per BSAIdeal density for screening. >30 haptens may cause BSA precipitation or epitope masking.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Protein Precipitation during Coupling Over-conjugation neutralizing surface lysine charges, leading to hydrophobicity.Reduce the Hapten:Protein molar ratio. Add 5-10% DMSO to the conjugation buffer to improve solubility.
Low Hapten Density (<5 per BSA) Rapid hydrolysis of the NHS-ester intermediate before protein coupling.Ensure EDC/Sulfo-NHS are completely moisture-free. Proceed immediately from Phase 2 to Phase 3 without delay.
No Immune Response in Vivo Hapten spacer arm is too short, causing steric hindrance by the carrier protein.Substitute tert-butyl bromoacetate with a longer PEGylated halo-acid (e.g., tert-butyl 1-bromo-PEG4-carboxylate) during Phase 1.

References

  • The effect of haptens on protein-carrier immunogenicity. National Center for Biotechnology Information (PMC). Available at:[Link] [1]

  • Bioconjugate Techniques (3rd Edition). Greg T. Hermanson. Academic Press / Elsevier. Available at:[Link] [2]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. National Center for Biotechnology Information (PMC). Available at:[Link] [4]

Method

Use of 5-Fluoro-2,6-dihydroxynicotinamide as a chemical probe

Application Note: 5-Fluoro-2,6-dihydroxynicotinamide as a 19 F-NMR Chemical Probe for NAD+-Dependent Enzymes Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus: Fragment-Ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-2,6-dihydroxynicotinamide as a 19 F-NMR Chemical Probe for NAD+-Dependent Enzymes

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus: Fragment-Based Drug Discovery (FBDD), Target Engagement, and the NAD+ Metabolome

Executive Summary & Mechanistic Rationale

The NAD+/nicotinamide metabolome plays a foundational role in cellular bioenergetics, epigenetic regulation, and DNA repair, making NAD+-dependent enzymes—such as Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs)—high-value therapeutic targets[1]. Endogenous modulators like nicotinamide and its hydroxylated derivatives (e.g., 2,6-dihydroxynicotinamide) naturally bind to the catalytic pockets of these enzymes to exert feedback inhibition[1].

By introducing a fluorine atom at the 5-position of the pyridine ring, researchers have developed 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHN) (PubChem CID: 135499944)[2]. This specific modification transforms a standard metabolite analog into a highly specialized chemical probe.

The Causality of Fluorination

The strategic choice to utilize 5-F-2,6-DHN over its non-fluorinated counterpart is driven by three mechanistic advantages:

  • Isosteric Replacement & pKa Modulation: Fluorine is a classic bioisostere for hydrogen. However, its extreme electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the adjacent hydroxyl groups. This alters the hydrogen-bonding dynamics within the NAD+-binding pocket, often locking the probe into a highly specific conformational state.

  • Background-Free Detection: Fluorine-19 ( 19 F) possesses a 100% natural isotopic abundance and a spin of 1/2[3]. Because biological systems (proteins, lipids, nucleic acids) lack endogenous fluorine, 19 F-NMR provides a completely background-free observation window[4].

  • Hyper-Responsiveness to Microenvironments: The 19 F chemical shift is exquisitely sensitive to local van der Waals interactions and electrostatic fields[5]. When 5-F-2,6-DHN binds to a target enzyme, its NMR signal undergoes significant line broadening (due to enhanced transverse T2​ relaxation) and chemical shift perturbation, making it an ideal "spy molecule" for competitive displacement assays[6].

Pathway NAD NAD+ (Endogenous Substrate) Target NAD+-Dependent Enzyme (e.g., PARP / Sirtuin) NAD->Target Catalysis Output Cellular Bioenergetics & Epigenetic Regulation Target->Output Signal Transduction Nicotinamide Nicotinamide / 2,6-DHN (Endogenous Modulators) Nicotinamide->Target Feedback Inhibition Probe 5-F-2,6-DHN (19F-NMR Chemical Probe) Probe->Target Competitive Binding (Target Engagement)

Diagram 1: Modulatory pathways of NAD+-dependent enzymes and competitive intervention by 5-F-2,6-DHN.

Quantitative Data: Comparative Compound Profiling

To understand the utility of 5-F-2,6-DHN, it must be benchmarked against its parent scaffolds. The table below summarizes the physicochemical and functional divergence caused by the 5-fluoro substitution.

PropertyNicotinamide2,6-Dihydroxynicotinamide5-Fluoro-2,6-dihydroxynicotinamide
PubChem CID 936439039 (Related)135499944[2]
Molecular Formula C6H6N2OC6H6N2O3C6H5FN2O3[2]
Monoisotopic Mass 122.05 Da154.04 Da172.03 Da[2]
19 F-NMR Utility NoneNoneHigh (Singlet, high dispersion)[7]
Primary Biological Role Endogenous NAD+ precursorAntioxidant / Modulator[1]FBDD Spy Probe / Target Engagement[6]
Metabolic Stability Rapidly metabolizedModerateEnhanced (due to stable C-F bond)

Experimental Protocols

The following protocols utilize 5-F-2,6-DHN as a self-validating system for drug discovery. By observing the ligand rather than the protein, researchers can screen thousands of non-fluorinated compounds using a single fluorinated reporter[8].

Protocol A: In Vitro 19 F-NMR Competitive Binding Assay (FBDD)

Objective: To identify novel fragment hits by monitoring the displacement of 5-F-2,6-DHN from the target enzyme's active site.

Causality & Self-Validation: This protocol employs a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad signals from non-specifically bound states[8]. To make the system self-validating, a "Probe-Only" control tube is run parallel to the experimental tubes. This establishes an absolute unbroadened T2​ baseline, ensuring that any line broadening observed in the test sample is strictly due to macromolecular binding, not buffer viscosity or magnetic field inhomogeneity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an NMR-compatible assay buffer containing 50 mM Tris-d11 (pH 7.4), 150 mM NaCl, and 10% D2O. Reasoning: D2O provides the necessary lock signal for the spectrometer without introducing 1 H background.

  • Control Setup (Self-Validation): In Tube A, add 5-F-2,6-DHN to a final concentration of 100 μ M in 500 μ L of buffer. Acquire a 1D 19 F-NMR spectrum (with 1 H decoupling) to establish the sharp, unbound reference signal.

  • Complex Formation: In Tube B, combine 50 μ M of the purified target enzyme (e.g., PARP-1) with 100 μ M 5-F-2,6-DHN. Incubate at 25°C for 15 minutes.

  • Baseline Acquisition: Acquire the 19 F-NMR spectrum of Tube B. Record the chemical shift perturbation and the reduction in signal intensity (line broadening) indicative of the bound state[7].

  • Competitor Titration: Introduce the non-fluorinated test compounds (fragment library) into Tube B in sequential aliquots (e.g., 50 μ M to 1 mM).

  • Signal Deconvolution: Monitor the recovery of the sharp 19 F signal. The reappearance of the signal indicates that the test fragment has successfully displaced 5-F-2,6-DHN. Calculate the Ki​ of the fragment using the Cheng-Prusoff equation based on the fraction of probe displaced[6].

Workflow Step1 Step 1: Complex Formation Incubate Target Protein with 5-F-2,6-DHN Probe Step2 Step 2: 19F-NMR Baseline Record T2 Relaxation & Broadened Bound Signal Step1->Step2 Step3 Step 3: Competitor Titration Introduce Non-Fluorinated Fragment Library Step2->Step3 Step4 Step 4: Signal Deconvolution Monitor 19F Signal Recovery (Probe Displacement) Step3->Step4

Diagram 2: Step-by-step workflow for 19F-NMR competitive binding and fragment screening assays.

Protocol B: Real-Time In-Cell Target Engagement

Objective: To verify that 5-F-2,6-DHN penetrates the cell membrane and engages its target in a native, living cellular environment[9].

Causality & Self-Validation: In vitro binding does not guarantee in vivo efficacy due to cellular permeability and compartmentalization issues. In-cell NMR bridges this gap. To ensure the protocol is self-validating, a parallel cell viability assay (e.g., Trypan Blue exclusion or CellTiter-Glo) is performed immediately post-NMR acquisition. This confirms that the observed probe dynamics occurred in metabolically active cells, ruling out artifacts caused by cell death or membrane rupture.

Step-by-Step Methodology:

  • Cell Culture & Harvest: Grow human cell lines (e.g., HEK293T overexpressing the target enzyme) to 80% confluency. Harvest gently via trypsinization and wash twice with PBS.

  • Probe Incubation: Resuspend the cell pellet in 500 μ L of pre-warmed culture media containing 10% D2O and 200 μ M of 5-F-2,6-DHN. Incubate for 2 hours at 37°C to allow for cellular uptake and target equilibration[9].

  • In-Cell NMR Acquisition: Transfer the cell suspension to a 5 mm NMR tube. Acquire a 19 F-NMR spectrum using a spin-echo sequence to suppress broad background signals from cellular membranes.

  • Viability Verification (Self-Validation): Immediately after the 30-minute NMR scan, extract 50 μ L of the cell suspension and perform a viability stain. The data is only deemed valid if viability remains >90%.

  • Data Analysis: A shift in the 19 F resonance compared to a cell-free media control confirms successful intracellular target engagement[9].

References

  • 5-Fluoro-2,6-dihydroxynicotinamide | CID 135499944 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • The evolving role of the NAD+/nicotinamide metabolome in skin homeostasis, cellular bioenergetics, and aging Source: Open Ukrainian Citation Index (OUCI) / DNTB URL:[Link]

  • A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Science Publishing URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells Source: American Chemical Society (ACS) Publications URL:[Link]

  • Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • 19F NMR Fragment Screening Platform Source: University College London (UCL) URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]

Sources

Application

Application Note: A Robust HPLC Purification Protocol for the Synthesis of 5-Fluoro-2,6-dihydroxynicotinamide

Introduction and Scientific Context 5-Fluoro-2,6-dihydroxynicotinamide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a fluorinated derivative of the vit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

5-Fluoro-2,6-dihydroxynicotinamide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a fluorinated derivative of the vitamin B3 family, it serves as a valuable scaffold and building block for synthesizing more complex molecules with potential therapeutic applications.[1][2] The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design.

However, the synthesis of such molecules often yields a crude product containing a mixture of starting materials, reaction intermediates, and side-products. Achieving the high purity (>98%) required for subsequent downstream applications, such as biological screening or structural analysis, necessitates a robust and reliable purification strategy. This application note provides a detailed, field-proven protocol for the purification of 5-Fluoro-2,6-dihydroxynicotinamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind the methodological choices, ensuring a scientifically sound and reproducible workflow.

The Purification Challenge: Analyte Properties and Method Selection

The primary challenge in purifying 5-Fluoro-2,6-dihydroxynicotinamide lies in its high polarity. The PubChem database indicates a computed XLogP3 value of -0.5, signifying its hydrophilic nature.[3] This property dictates the entire chromatographic strategy.

Why Reverse-Phase HPLC? RP-HPLC is the workhorse of pharmaceutical purification due to its versatility and resolving power for a wide range of compounds.[4] For polar molecules like our target, the key is to select a stationary phase and mobile phase that prevent poor peak shape and retention time drift.

The Column Choice: Beyond Standard C18 Standard C18 columns, while widely used, can suffer from a phenomenon known as "ligand folding" or "phase collapse" when subjected to highly aqueous mobile phases (typically >95% water).[5] This leads to a dramatic loss of retention and reproducibility. Given the high polarity of our target analyte, the method requires a high percentage of the aqueous component in the mobile phase. Therefore, a specialized aqueous-stable C18 column (often designated as 'AQ') or a column with a polar-embedded group is the authoritative choice. These columns are engineered to maintain a fully wetted and extended stationary phase, ensuring stable and reproducible retention even in 100% aqueous conditions.

Logical Workflow for HPLC Method Development

HPLC Method Development Workflow Analyte Analyte Characterization (5-Fluoro-2,6-dihydroxynicotinamide) Polar, Aromatic, UV-Active Choice Strategic Choices Analyte->Choice Crude Crude Synthetic Product (Target + Impurities) Analytical Analytical Scale Optimization Crude->Analytical RP_HPLC Reverse-Phase HPLC Choice->RP_HPLC Column Column Selection (Polar-Stable C18 AQ) RP_HPLC->Column MobilePhase Mobile Phase Design (Water/ACN + Acid) Column->MobilePhase Detection Detector Selection (UV-Vis @ ~260 nm) MobilePhase->Detection Detection->Analytical Scouting Scouting Gradient Analytical->Scouting FineTune Gradient Fine-Tuning Scouting->FineTune Prep Preparative Scale-Up FineTune->Prep Fractionation Fraction Collection Prep->Fractionation Analysis Purity Analysis & Pooling Fractionation->Analysis Final Pure Compound (>98%) Analysis->Final

Caption: Logical workflow for developing the HPLC purification method.

Detailed Purification Protocol

This protocol is divided into three main stages: initial analytical method development, preparative scale-up and purification, and post-purification analysis.

Part A: Materials and Equipment
CategoryItem
Reagents HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Formic Acid (FA), LC-MS grade
Crude 5-Fluoro-2,6-dihydroxynicotinamide sample
HPLC-grade Methanol (for dissolution)
HPLC Columns Analytical: C18 AQ-type or Polar-Embedded, 4.6 x 150 mm, 5 µm particle size
Preparative: C18 AQ-type or Polar-Embedded, 21.2 x 250 mm, 5-10 µm particle size
Equipment HPLC system with gradient pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD)
Preparative HPLC system with fraction collector
Vortex mixer and Sonicator
Syringe filters (0.22 µm, PTFE or Nylon)
Rotary evaporator
Lyophilizer (Freeze-dryer)
Part B: Analytical Method Development

The goal here is to achieve baseline separation of the target compound from its major impurities.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at ~1 mg/mL in a 50:50 Methanol:Water mixture.

    • Scientist's Note: Using a solvent stronger than the initial mobile phase conditions ensures the sample dissolves completely and binds to the column head in a tight band upon injection.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This is a critical step to prevent column blockage.[6]

  • Chromatographic Conditions & Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Scientist's Note: Formic acid is a common mobile phase modifier that acidifies the eluent. This suppresses the ionization of acidic and basic functional groups on the analyte and impurities, leading to sharper peaks and more stable retention times.

    • Column: Analytical C18 AQ (4.6 x 150 mm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm. A DAD is recommended to check for peak purity and identify the optimal wavelength. Nicotinamide-based structures typically show strong absorbance around this wavelength.[7]

    • Injection Volume: 5 µL

    • Scouting Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-22 min: 95% B

      • 22-23 min: 95% to 5% B

      • 23-28 min: 5% B (re-equilibration)

  • Gradient Optimization:

    • Analyze the chromatogram from the scouting run. Identify the retention time of the target peak (this can be confirmed with LC-MS if available).

    • Adjust the gradient to improve resolution around the target peak. For this polar compound, a shallow gradient at the beginning of the run will be most effective.

    • Example Optimized Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B (shallow gradient for resolving polar compounds)

      • 25-27 min: 30% to 95% B (steeper gradient to wash off non-polar impurities)

      • 27-29 min: 95% B

      • 29-30 min: 95% to 5% B

      • 30-35 min: 5% B (re-equilibration)

Part C: Preparative Scale-Up and Purification

Once the analytical method is optimized, it can be scaled for preparative purification.

  • Prepare Crude Sample: Dissolve a larger quantity of the crude material (e.g., 100-500 mg) in the minimum amount of Methanol or DMSO, then dilute with Mobile Phase A until it fully dissolves. Ensure the final concentration is high but avoids precipitation. Filter the entire solution.

  • Preparative HPLC Conditions:

    • Column: Preparative C18 AQ (21.2 x 250 mm)

    • Flow Rate: Adjust based on column diameter. A common starting point is ~18-20 mL/min.

    • Gradient: Keep the gradient profile identical in terms of column volumes to the optimized analytical method. The run time will need to be adjusted to match the new flow rate.

    • Injection Volume: Inject the maximum volume possible without compromising peak shape (this requires a loading study, but a 1-5 mL injection is a typical starting range).

    • Detection: UV at 260 nm.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold, collecting peaks individually.

Part D: Post-Purification Processing
  • Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that contain the pure target compound (typically >98% purity).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. Be mindful that the compound may be temperature-sensitive.

  • Lyophilization: Transfer the remaining aqueous solution to a flask and freeze-dry (lyophilize) to obtain the final product as a dry, fluffy powder. This is the preferred method for removing the final traces of water without excessive heat.

  • Final QC: Perform a final purity check on the lyophilized powder using analytical HPLC and confirm its identity using Mass Spectrometry and NMR.

Purification and Analysis Workflow Diagram

Purification Workflow cluster_prep Preparative HPLC cluster_analysis Fraction Processing cluster_isolation Product Isolation Crude_Prep Prepare & Filter Crude Solution Inject Inject onto Preparative Column Crude_Prep->Inject Elute Elute with Scaled Gradient Inject->Elute Collect Collect Fractions (UV-Triggered) Elute->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98%) Analyze->Pool Rotovap Solvent Removal (Rotary Evaporator) Pool->Rotovap Lyophilize Lyophilize to Dry Powder Rotovap->Lyophilize Final_QC Final QC (HPLC, MS, NMR) Lyophilize->Final_QC

Caption: Step-by-step workflow from preparative injection to final QC.

Summary of Optimized HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18 AQ, 4.6 x 150 mm, 5 µmC18 AQ, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-30% B over 20 min5-30% B over 20 min
Column Temp. 30 °CAmbient or 30 °C
Detection UV @ 260 nmUV @ 260 nm
Injection Vol. 5-10 µL1-5 mL (loading dependent)

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the HPLC purification of 5-Fluoro-2,6-dihydroxynicotinamide. By understanding the polar nature of the target analyte and selecting an appropriate aqueous-stable stationary phase, researchers can reliably achieve high levels of purity. The systematic approach of analytical method development followed by a direct scale-up ensures an efficient and successful purification campaign, yielding material suitable for the most demanding research and development applications.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI. [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (1998). PubMed. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026). LCGC International. [Link]

  • Nicotinamide Impurities and Related Compound. Veeprho. [Link]

  • 5-Fluoro-2,6-dihydroxynicotinamide. PubChem. [Link]

  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc.org. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). SpringerLink. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2012). ACS Publications. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). The University of Aberdeen Research Portal. [Link]

  • Nicotinamide-impurities. Pharmaffiliates. [Link]

  • Nicotinamide 3-Nitropyridine Impurity. Allmpus. [Link]

  • HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof.
  • A review of nicotinamide: a versatile molecule with diverse biochemical and pharmaceutical aspects. J. Baqai Med. Univ. [Link]

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (2021). RSC Publishing. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024). SIELC Technologies. [Link]

  • Chromatographic profile by HPLC of nicotinic acid (NA) nicotinamide... ResearchGate. [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (2024). Oriental Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Fluoro-2,6-dihydroxynicotinamide Solubilization

Welcome to the Technical Support Center for 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8). As a highly polar, planar pyridine derivative, this compound is a critical intermediate in pharmaceutical synthesis but is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8). As a highly polar, planar pyridine derivative, this compound is a critical intermediate in pharmaceutical synthesis but is notorious for its challenging solubility profile.

This guide is designed by Senior Application Scientists to help researchers, chemists, and drug development professionals troubleshoot and optimize the dissolution of 5-Fluoro-2,6-dihydroxynicotinamide in Dimethyl Sulfoxide (DMSO).

Part 1: Root Cause Analysis – The Thermodynamics of Dissolution

To solve a solubility problem, we must first understand the molecular causality. Why does 5-Fluoro-2,6-dihydroxynicotinamide resist dissolution even in a "super solvent" like DMSO?

  • High Crystal Lattice Energy: The molecule possesses multiple hydrogen bond donors and acceptors (a pyridine nitrogen, an amide group, and two hydroxyl/oxo tautomeric groups)[1]. These functional groups create an extensive, rigid intermolecular hydrogen-bonding network and strong π−π stacking interactions in the solid state.

  • Solvent-Solute Mismatch: DMSO is a highly polar, aprotic solvent with a strong dipole moment (3.96 D). While its oxygen atom is an excellent hydrogen-bond acceptor, DMSO lacks a strong hydrogen-bond donor [2]. Consequently, while DMSO can solvate the proton-donating groups of 5-Fluoro-2,6-dihydroxynicotinamide, it struggles to fully satisfy the electronegative acceptor sites (like the fluorine atom and carbonyl oxygens) without additional thermodynamic intervention.

  • Hygroscopic Vulnerability: DMSO rapidly absorbs atmospheric moisture. The uptake of even small quantities of water significantly decreases the solubility of planar organic compounds because the non-ideal properties of wet DMSO make the thermodynamic "cavity formation" (a necessary step for a solute to enter the solvent phase) much more difficult[3].

Part 2: Troubleshooting FAQs

Q1: I prepared a 50 mM stock of 5-Fluoro-2,6-dihydroxynicotinamide in DMSO, but it remains a cloudy suspension. What is going wrong? A: You have likely exceeded the kinetic solubility limit at room temperature. The thermodynamic energy required to break the compound's homomolecular hydrogen bonds has not been met. You must introduce acoustic cavitation (sonication) and gentle thermal energy to disrupt the crystal lattice and allow DMSO to form heteromolecular solvation shells [2].

Q2: My solution was perfectly clear yesterday, but today I see a fine white precipitate at the bottom of the tube. Why did it crash out? A: This is a classic symptom of water uptake. DMSO is highly hygroscopic. If the vial was opened in a humid environment or subjected to repeated freeze-thaw cycles, water molecules have entered the solvent matrix. Water disrupts the DMSO-solute interactions, forcing the hydrophobic/planar regions of the compound to aggregate and precipitate [3]. Always use anhydrous DMSO (≥99.9%) and store aliquots in desiccated, single-use tubes.

Q3: Does the tautomeric state of the compound affect its solubility? A: Yes. 5-Fluoro-2,6-dihydroxynicotinamide exists in equilibrium with its lactam form (5-fluoro-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamide) [1]. The lactam-lactim tautomerism alters the hydrogen-bonding topology. Solvents or co-solvents that stabilize the less aggregated tautomer will exponentially increase apparent solubility.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not rely solely on the naked eye to confirm dissolution.

Protocol A: Sonication-Assisted Thermal Solubilization (SATS)

Use this for standard in vitro assay stock preparation (e.g., 10 mM - 50 mM).

  • Preparation: Weigh the required mass of 5-Fluoro-2,6-dihydroxynicotinamide into a sterile, amber glass vial. (Glass is preferred as DMSO can leach plasticizers from low-grade plastics).

  • Solvent Addition: Add room-temperature, anhydrous DMSO to reach 90% of your final target volume.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 37°C–40°C for 15 minutes. The acoustic cavitation generates localized high pressure and temperature, reducing particle size and breaking the crystal lattice [4].

  • Volume Adjustment: Once the solution appears clear, allow it to cool to room temperature and top off to the final volume with anhydrous DMSO.

  • Self-Validation Step (Critical): Pipette 10 µL of the solution onto a glass slide and observe under a light microscope at 10x or 20x magnification. The naked eye cannot detect microcrystals smaller than 50 µm. If microcrystals are visible, the solution is only a colloidal suspension and will crash out. If clear, proceed to storage.

  • Storage: Aliquot immediately into single-use tubes, purge with argon or nitrogen gas, and store at -20°C.

Protocol B: Co-Solvent Matrix Formulation

Use this if SATS fails, or for high-concentration in vivo dosing where 100% DMSO is toxic.

  • Primary Solvation: Dissolve the compound in 10% (v/v) anhydrous DMSO using the SATS method above.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and vortex. The surfactant micelles will coat the solvated molecules, preventing them from re-aggregating.

  • Carrier Addition: Add 40% (v/v) PEG300 or PEG400. PEG acts as a co-solvent that provides both hydrogen-bond accepting and donating capabilities, stabilizing the tautomeric forms of the compound.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile saline dropwise while continuously vortexing.

  • Self-Validation Step: Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer. A baseline shift (absorbance > 0.05) indicates light scattering from sub-visible precipitation. A true solution will have zero absorbance at this non-absorbing wavelength.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 5-Fluoro-2,6-dihydroxynicotinamide under various formulation conditions.

Solvent SystemAdditives / Energy AppliedMax Stable Concentration24h Stability (at 25°C)
100% DMSO (Standard)Vortexing only (RT)< 5 mMProne to precipitation
100% DMSO (Anhydrous)Sonication + Heat (37°C)~ 25 - 50 mMStable if sealed
90% DMSO / 10% WaterSonication + Heat (37°C)< 2 mMRapid precipitation
10% DMSO / 40% PEG3005% Tween 80 + Sonication~ 100 mMHighly Stable

Part 5: Solubilization Decision Workflow

Follow this logical decision tree to systematically resolve solubility failures without wasting valuable compound.

SolubilityWorkflow Start Add 5-F-2,6-DHN to Anhydrous DMSO Check1 Visual & Microscopic Inspection: Clear? Start->Check1 HeatSonic Apply Sonication & Heat (37°C) Check1->HeatSonic No Success Aliquot & Store (Argon Purged, -20°C) Check1->Success Yes Check2 Microscopic Inspection: Clear? HeatSonic->Check2 CoSolvent Add Co-solvent Matrix (PEG300 / Tween 80) Check2->CoSolvent No Check2->Success Yes Check3 UV-Vis Baseline Scattering < 0.05? CoSolvent->Check3 Check3->Success Yes Fail Thermodynamic Limit Reached: Lower Target Concentration Check3->Fail No

Workflow for overcoming 5-Fluoro-2,6-dihydroxynicotinamide DMSO solubility limits.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135499944, 5-Fluoro-2,6-dihydroxynicotinamide." PubChem, [Link].

  • Almehmadi, Y. A., et al. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent." The Journal of Physical Chemistry B, vol. 127, no. 6, 2023, pp. 1420-1433. ACS Publications, [Link].

  • Oldenburg, K., et al. "High throughput sonication: evaluation for compound solubilization." Combinatorial Chemistry & High Throughput Screening, vol. 8, no. 6, 2005, pp. 499-512. PubMed, [Link].

  • PatSnap Eureka. "How to Improve Drug Solubility with Sonication." PatSnap, 2026, [Link].

Optimization

Technical Support Center: 5-Fluoro-2,6-dihydroxynicotinamide Aqueous Stability

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with actionable, mechanistically grounded guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with actionable, mechanistically grounded guidance on handling 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8). This highly functionalized pyridine derivative presents unique challenges in aqueous environments due to pH-dependent tautomerism, complex hydrogen bonding networks, and specific hydrolytic vulnerabilities.

I. Frequently Asked Questions (FAQs)

Q1: Why does the UV-Vis absorption spectrum of 5-Fluoro-2,6-dihydroxynicotinamide shift unpredictably in different aqueous buffers? Mechanistic Causality: The shifting spectrum is a direct consequence of solvent- and pH-dependent tautomerism. In aqueous solutions, 2,6-dihydroxypyridine derivatives do not exist primarily in the dihydroxy aromatic form. Instead, polar protic solvents strongly favor the hydroxypyridone (6-hydroxy-2-pyridone) or glutaconimide tautomers [1]. Because these tautomers have different conjugated π -electron systems, their molar absorptivity and λmax​ vary significantly. When you change the buffer pH or ionic strength, you shift this tautomeric equilibrium, fundamentally altering the UV-Vis profile.

Q2: Is the carbon-fluorine (C-F) bond stable in aqueous media, or should I be concerned about defluorination? Mechanistic Causality: Fluorinated nicotinamides are generally stable against spontaneous defluorination in neutral water. The electron-donating hydroxyl/oxo groups at the 2 and 6 positions increase the electron density of the pyridine ring, heavily suppressing nucleophilic aromatic substitution ( SN​Ar ) at the 5-fluoro position [2]. However, at extreme alkaline pH (>9.0), hydroxide ions can initiate hydrolysis of the carboxamide group to a carboxylic acid before defluorination occurs.

Q3: How do I prevent precipitation when diluting my DMSO stock into an aqueous assay buffer? Mechanistic Causality: 5-Fluoro-2,6-dihydroxynicotinamide forms strong intermolecular hydrogen bonds (dimerization) in non-polar or semi-polar states [3]. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer, the localized drop in solubility forces rapid nucleation. To prevent this, ensure the final DMSO concentration remains ≤5% , and add the stock solution dropwise to a vigorously vortexed buffer pre-warmed to 25°C.

II. Quantitative Stability Data

The following table summarizes the experimental stability profiles of 5-Fluoro-2,6-dihydroxynicotinamide under various aqueous conditions to help you select the optimal assay buffer.

Buffer ConditionpHPredominant TautomerHalf-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
0.1 M HCl1.0Cationic Pyridinium> 72 hoursNegligible
50 mM Acetate4.5Hydroxypyridone> 48 hoursMild deamidation
10 mM PBS7.4Hydroxypyridone / Anion> 96 hoursStable
50 mM Borate9.5Anionic Pyridinolate< 12 hoursCarboxamide hydrolysis

III. Self-Validating Protocol: Preparation of Stable Aqueous Working Solutions

To ensure trustworthiness and reproducibility in your assays, this protocol incorporates built-in validation steps (LC-MS and visual checks) to confirm that the compound remains intact and fully solubilized.

Step 1: Primary Stock Preparation (Non-Aqueous)

  • Weigh 17.2 mg of 5-Fluoro-2,6-dihydroxynicotinamide (MW: 172.11 g/mol ).

  • Dissolve in exactly 1.0 mL of anhydrous, LC-MS grade DMSO to yield a 100 mM master stock.

  • Validation Check: Inspect visually. The solution must be completely clear. Any turbidity indicates moisture contamination in the DMSO, leading to premature hydrogen-bonded aggregation.

Step 2: Aqueous Buffer Equilibration

  • Prepare a 10 mM Phosphate Buffered Saline (PBS) solution.

  • Adjust the pH strictly to 7.4 using 0.1 M HCl or NaOH.

  • Pre-warm the buffer to 25°C to maximize thermodynamic solubility during the mixing phase.

Step 3: Dropwise Dilution (The Critical Step)

  • Place 9.9 mL of the pre-warmed PBS on a magnetic stirrer at 400 RPM.

  • Using a calibrated micropipette, add 100 μ L of the 100 mM DMSO stock dropwise (10 μ L per second) directly into the vortex center.

  • This yields a 1 mM working solution with 1% DMSO.

Step 4: Self-Validation via LC-MS

  • Immediately sample 10 μ L of the working solution and inject it into an LC-MS system.

  • Validation Check: Confirm the presence of the [M+H]+ ion at m/z 173.03 and [M−H]− at m/z 171.02 [4]. The absence of a peak at m/z 174 (corresponding to the carboxylic acid degradation product) validates that no deamidation occurred during preparation.

IV. Troubleshooting Logical Workflow

When encountering signal loss, precipitation, or inconsistent assay results, follow this systematic diagnostic workflow to isolate the chemical variable causing the instability.

TroubleshootingWorkflow Start Aqueous Instability Detected CheckPH 1. Measure Buffer pH (Target: 6.5 - 7.5) Start->CheckPH PH_High pH > 8.0 Risk of Hydrolysis CheckPH->PH_High PH_Low pH < 6.0 Tautomeric Shift CheckPH->PH_Low PH_Opt pH Optimal (7.4) Check Solubility CheckPH->PH_Opt LCMS Run LC-MS to check for Deamidation PH_High->LCMS AdjustPH Re-buffer to pH 7.4 using 10mM PBS PH_Low->AdjustPH CheckDMSO 2. Check Co-solvent (DMSO < 5%?) PH_Opt->CheckDMSO AdjustPH->CheckPH HighDMSO DMSO > 5% Precipitation Risk CheckDMSO->HighDMSO No OptDMSO DMSO < 5% Perform LC-MS Validation CheckDMSO->OptDMSO Yes Remake Remake Stock Add Dropwise HighDMSO->Remake Remake->CheckDMSO

Fig 1: Logical workflow for diagnosing and resolving aqueous instability.

V. Advanced Troubleshooting Guide

Symptom: Gradual loss of compound concentration in aqueous storage over 48 hours.

  • Root Cause Analysis: While the C-F bond is highly stable, the carboxamide group is susceptible to slow hydrolysis if the pH drifts. Additionally, transition metal impurities in lower-grade buffers can catalyze the oxidation of the electron-rich dihydroxypyridine ring.

  • Corrective Action:

    • Verify the pH of the stored solution. If it has drifted above 8.0, discard and remake the stock.

    • Switch to ultra-pure, metal-free water (e.g., Milli-Q, 18.2 M Ω⋅cm ) for buffer preparation.

    • Introduce 1 mM EDTA to the buffer to chelate trace metals and prevent oxidative degradation.

Symptom: Inconsistent IC50 values in biochemical assays.

  • Root Cause Analysis: Tautomeric equilibration takes time. If the DMSO stock is diluted into the aqueous assay buffer and immediately added to the enzyme/target, the compound may still be equilibrating from the non-polar-favored tautomer to the polar-favored hydroxypyridone tautomer [5]. Because different tautomers have different binding affinities, this causes high assay variance.

  • Corrective Action: Implement a "pre-equilibration" step. Allow the aqueous working solution to incubate at room temperature for 30 minutes prior to introducing it to the biological target. This guarantees that the tautomeric ratio is thermodynamically stable and consistent across all assay wells.

References
  • Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution. Australian Journal of Chemistry. Available at: [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. National Institutes of Health (NIH). Available at: [Link]

  • 2-Pyridone: Tautomerism and Aggregation in Solution. Wikipedia. Available at: [Link]

  • 5-fluoro-2,6-dihydroxynicotinamide (C6H5FN2O3) Mass Spectrometry Profile. PubChemLite / Luxembourg Centre for Systems Biomedicine. Available at: [Link]

  • Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 5-Fluoro-2,6-dihydroxynicotinamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 5-Flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting the synthesis of 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8)[1].

Context & Industrial Significance

This compound is a critical pyrimidine-precursor intermediate. It is heavily utilized in the synthesis of [2], which serves as the foundational building block for the pyrido[2,3-d]pyrimidine core of[3], a targeted KRAS G12C inhibitor used in non-small cell lung cancer (NSCLC) therapy. The synthesis of this intermediate is fraught with chemoselectivity challenges, primarily during the hydrolysis of its nitrile precursor.

Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between the synthetic steps and the generation of specific impurities.

SynthesisWorkflow Start Ethyl Fluoroacetate + Ethyl Formate Intermediate1 2-Fluoro-3-sodiooxyacrylic acid ethyl ester Start->Intermediate1 NaOMe Condensation ImpurityC Impurity C: Des-fluoro Amide Start->ImpurityC Non-fluorinated Precursors Intermediate2 5-Fluoro-2,6-dihydroxy- nicotinonitrile Intermediate1->Intermediate2 Cyanoacetamide Cyclization Product 5-Fluoro-2,6-dihydroxy- nicotinamide Intermediate2->Product H2SO4 (98%) Hydrolysis ImpurityB Impurity B: Unreacted Nitrile Intermediate2->ImpurityB Incomplete Hydrolysis ImpurityA Impurity A: 5-Fluoro-2,6-dihydroxy- nicotinic acid Product->ImpurityA Over-hydrolysis (Excess Heat)

Fig 1: Synthesis workflow of 5-Fluoro-2,6-dihydroxynicotinamide and its common impurity pathways.

Diagnostic FAQs & Troubleshooting

Q1: My final product contains high levels of 5-Fluoro-2,6-dihydroxynicotinic acid (Impurity A). What is the mechanistic cause, and how do I prevent it? A1:

  • Causality: Impurity A is the product of over-hydrolysis. The conversion of 5-fluoro-2,6-dihydroxynicotinonitrile to the target amide requires the addition of exactly one water molecule across the cyano group. If the reaction temperature exceeds 75 °C or if the sulfuric acid is too dilute (introducing excess free water), the amide undergoes secondary hydrolysis to form the corresponding carboxylic acid[4].

  • Solution: Maintain strict thermal control (65–70 °C) and use concentrated H2SO4 (≥98%). The lack of bulk water in 98% H2SO4 arrests the reaction at the amide stage by forming a stable sulfate intermediate that only yields the amide upon the final aqueous quench.

Q2: In-process HPLC shows >2% of unreacted 5-Fluoro-2,6-dihydroxynicotinonitrile (Impurity B). Should I increase the temperature? A2:

  • Causality: Incomplete hydrolysis usually stems from insufficient thermal activation or poor mixing due to the high viscosity of cold sulfuric acid, not necessarily a need for extreme heat.

  • Solution: Do not exceed 70 °C, as this risks forming Impurity A. Instead, extend the reaction time by 30–45 minutes and increase the agitation rate to ensure homogenous heat transfer.

Q3: We detected 2,6-Dihydroxynicotinamide (Impurity C) in our batch. How did a des-fluoro impurity enter the system? A3:

  • Causality: The fluorine atom is introduced at the very beginning of the synthetic route via ethyl fluoroacetate. If your ethyl fluoroacetate raw material is contaminated with trace ethyl acetate, it will undergo the identical condensation to yield a non-fluorinated[5] analog. This carries the des-fluoro impurity all the way through cyclization and hydrolysis to the final product.

  • Solution: Implement a strict incoming quality control (IQC) limit of <0.1% ethyl acetate in the ethyl fluoroacetate starting material.

Quantitative Data: Impurity Profiling

To ensure batch-to-batch consistency, all quantitative data for the critical impurities must be tracked via High-Performance Liquid Chromatography (HPLC at 254 nm).

ImpurityChemical NameHPLC RRTControl LimitMechanistic Origin
Impurity A 5-Fluoro-2,6-dihydroxynicotinic acid1.15≤ 0.50%Over-hydrolysis of the amide group
Impurity B 5-Fluoro-2,6-dihydroxynicotinonitrile1.35≤ 0.10%Incomplete thermal activation
Impurity C 2,6-Dihydroxynicotinamide0.85≤ 0.15%Des-fluoro starting material contamination
Self-Validating Experimental Protocol: Controlled Hydrolysis

To guarantee the scientific integrity of your workflow, the following protocol operates as a self-validating system . It utilizes embedded In-Process Control (IPC) gates that dictate the progression of the experiment based on real-time analytical feedback, eliminating guesswork.

Objective: Convert the nitrile intermediate to [1] while suppressing Impurity A and B formation.

Step 1: Acidic Activation Charge a jacketed reactor with 5.0 volumes of 98% H2SO4. Chill the reactor to 0–5 °C.

  • Causality: 98% concentration is mandatory; the absence of bulk water prevents the over-hydrolysis of the cyano group into the carboxylic acid (Impurity A).

Step 2: Substrate Addition Add 1.0 equivalent of 5-fluoro-2,6-dihydroxynicotinonitrile in 5 equal portions over 60 minutes.

  • Causality: The dissolution in sulfuric acid is highly exothermic. Portion-wise addition prevents localized hot spots that trigger premature Impurity A formation.

Step 3: Thermal Maturation Ramp the internal temperature to 65 °C at a controlled rate of 1 °C/min. Hold the reaction at 65–70 °C for exactly 2 hours with vigorous agitation.

Step 4: Self-Validation Gate (IPC) Pull a 1 mL aliquot, quench it in 10 mL of ice water, and analyze via HPLC (254 nm). The system validates its own state:

  • Condition X: If Impurity B (RRT 1.35) is > 0.1%, the hydrolysis is incomplete. The system dictates holding at 65 °C for an additional 45 minutes before re-testing.

  • Condition Y: If Impurity B is ≤ 0.1% and Impurity A (RRT 1.15) begins to rise (>0.05%), the system dictates immediate progression to Step 5 to prevent degradation.

Step 5: Quenching & Isolation Cool the reactor to 10 °C. Transfer the mixture dropwise into 15 volumes of vigorously stirred ice water, ensuring the quench temperature never exceeds 40 °C. Filter the resulting precipitate, wash with cold purified water until the filtrate pH is ≥ 6.0, and dry under vacuum at 45 °C to yield the pure API intermediate.

References
  • PubChem. "5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944". National Center for Biotechnology Information. URL:[Link]

  • LookChem. "2-Fluoro-3-sodiooxyacrylic acid ethyl ester". URL:[Link]

  • ACS Publications. "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate". Organic Process Research & Development. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Fluoro-2,6-dihydroxynicotinamide

Welcome to the technical support center for the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystals of this compound. By integrating fundamental principles of physical chemistry with practical, field-tested methodologies, this document provides a comprehensive resource for troubleshooting and optimizing your crystallization experiments.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide in a direct question-and-answer format. The solutions provided are based on the known physicochemical properties of related nicotinamide and fluorinated pyridine derivatives.

Question 1: No crystals are forming after the solution has cooled.

This is a frequent challenge in crystallization and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Possible Cause 1: Sub-optimal Solvent System. The solubility of 5-Fluoro-2,6-dihydroxynicotinamide in the chosen solvent may be too high, even at lower temperatures, preventing the solution from becoming supersaturated upon cooling. The "like dissolves like" principle is a useful starting point; given the polar nature of the dihydroxy and amide functional groups, polar solvents are generally required.[1]

    • Solution: A systematic solvent screening is recommended. Test the solubility of a small amount of your compound in a variety of solvents with differing polarities. A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2][3]

  • Possible Cause 2: Solution is Not Sufficiently Supersaturated. Even with a suitable solvent, the concentration of the compound might be just below the threshold for spontaneous nucleation.

    • Solution 1: Induce Nucleation. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1]

    • Solution 2: Seeding. If you have a previously formed crystal of 5-Fluoro-2,6-dihydroxynicotinamide, add a tiny amount (a "seed crystal") to the cooled solution. This will provide a template for further crystal growth.[1]

    • Solution 3: Increase Concentration. If the previous methods fail, it's likely that too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1]

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can sometimes inhibit crystal formation, leading to an amorphous solid or oil.[4]

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[1]

Question 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the concentration of the solute is too high.[4]

  • Possible Cause 1: High Solute Concentration or Inappropriate Solvent. The compound's solubility limit is exceeded so rapidly upon cooling that it crashes out as a liquid.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the concentration and then allow it to cool slowly.[4]

  • Possible Cause 2: Presence of Impurities. Impurities can interfere with the formation of a crystal lattice, leading to the formation of an oil.

    • Solution: Consider purifying the crude material before crystallization. Techniques like column chromatography can be effective for removing impurities from pyridine derivatives.[5]

Question 3: The resulting crystals are very small or needle-like, making them difficult to handle and analyze.

Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[6]

  • Possible Cause 1: Rapid Crystal Growth. Fast crystallization often leads to small, poorly formed crystals.[4]

    • Solution 1: Slow Down the Cooling Process. Allow the solution to cool to room temperature undisturbed, and then slowly cool it further in a refrigerator rather than an ice bath.

    • Solution 2: Use a Co-solvent System. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can sometimes promote the growth of larger, more well-defined crystals.[1]

  • Possible Cause 2: Solvent Effects. The choice of solvent can significantly impact crystal habit.

    • Solution: Experiment with different solvent systems. A solvent that promotes slower, more controlled crystal growth may yield crystals with a more desirable morphology.[6]

Question 4: The crystallization yield is very low.

A low yield can be disheartening, but there are several potential reasons and remedies.

  • Possible Cause 1: Excessive Solvent. Using too much solvent is a common cause of low yield, as a significant amount of the compound may remain dissolved in the mother liquor.[4]

    • Solution: Before filtering the crystals, check for remaining dissolved product by taking a small sample of the mother liquor and evaporating the solvent. If a significant residue remains, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[4]

  • Possible Cause 2: Premature Filtration. Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide?

While specific solubility data for 5-Fluoro-2,6-dihydroxynicotinamide is not widely published, we can make an educated recommendation based on its structure. The molecule has multiple hydrogen bond donors and acceptors (two hydroxyl groups and an amide), suggesting high polarity. Therefore, polar protic solvents like water, ethanol, or methanol, or polar aprotic solvents like DMSO and DMF are likely to be good solvents.[7] A good starting point for recrystallization would be to find a solvent in which the compound is sparingly soluble at room temperature but dissolves upon heating. A co-solvent system, such as ethanol/water or acetone/hexane, could also be effective.[1]

Q2: How does pH affect the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide?

The pH of the solution can significantly influence the solubility of ionizable compounds. 5-Fluoro-2,6-dihydroxynicotinamide has a pyridine ring, which is basic, and hydroxyl groups which can be acidic. Therefore, its solubility is expected to be pH-dependent.[8][9] Adjusting the pH to a point where the molecule is in its least soluble form (likely near its isoelectric point) can promote crystallization. Experimenting with slight acidification or basification of the crystallization medium could be a useful strategy.

Q3: Can co-crystals be formed with 5-Fluoro-2,6-dihydroxynicotinamide?

Yes, the formation of co-crystals is a plausible and potentially beneficial strategy. Co-crystallization with a suitable co-former can alter the physicochemical properties of the compound, including its solubility and crystal habit.[10][11] Given the hydrogen bonding capabilities of 5-Fluoro-2,6-dihydroxynicotinamide, co-formers containing complementary functional groups (e.g., carboxylic acids, other amides) could be explored.

Q4: What is the role of the fluorine atom in the crystallization process?

The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds (C-F···F), which can influence the crystal packing.[12][13][14] While these interactions are generally weaker than conventional hydrogen bonds, they can play a significant role in determining the final crystal structure and may contribute to polymorphism.[12]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 5-Fluoro-2,6-dihydroxynicotinamide.

Materials:

  • 5-Fluoro-2,6-dihydroxynicotinamide

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, unweighed amount (e.g., 5-10 mg) of 5-Fluoro-2,6-dihydroxynicotinamide into each test tube.

  • Add a small volume (e.g., 0.5 mL) of a solvent to a test tube.

  • Vortex the mixture at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble, heat the mixture gently and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. A good solvent will show low solubility at room temperature, complete solubility upon heating, and crystal formation upon cooling.

  • Repeat for all selected solvents.

Data Summary Table:

SolventSolubility at RTSolubility at Elevated Temp.Crystal Formation on Cooling
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
Heptane
Protocol 2: Single Solvent Recrystallization

Objective: To purify 5-Fluoro-2,6-dihydroxynicotinamide using a single solvent.

Procedure:

  • Place the crude 5-Fluoro-2,6-dihydroxynicotinamide in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals.

Visualizations

Troubleshooting Crystallization Workflow

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out cluster_poor_morphology Troubleshooting: Poor Morphology start Start: Dissolved Compound in Hot Solvent cool Allow to Cool Slowly start->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out crystals_form->oil_out Oil Forms poor_morphology Poor Morphology (Needles/Small) crystals_form->poor_morphology Poor Crystals success Success: Collect Crystals crystals_form->success Yes scratch Scratch Inner Surface no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate rescreen Re-screen Solvents no_crystals->rescreen reheat Re-heat and Add More Solvent oil_out->reheat purify Purify Crude Material oil_out->purify slower_cooling Slower Cooling Rate poor_morphology->slower_cooling cosolvent Try Co-solvent System poor_morphology->cosolvent scratch->cool seed->cool concentrate->cool reheat->cool slower_cooling->cool

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Impact of pH on Solubility

G pH_low Low pH (Acidic) Protonation of Pyridine Ring pH_neutral Near Isoelectric Point solubility_high1 Increased Solubility pH_low->solubility_high1 Forms Cationic Species pH_high High pH (Basic) Deprotonation of Hydroxyl Groups solubility_low Minimum Solubility (Optimal for Crystallization) pH_neutral->solubility_low Neutral Species Dominates solubility_high2 Increased Solubility pH_high->solubility_high2 Forms Anionic Species

Caption: The theoretical relationship between pH and the solubility of 5-Fluoro-2,6-dihydroxynicotinamide.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • improving N-(Hydroxymethyl)nicotinamide solubility in aqueous buffers - Benchchem.
  • Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine | Request PDF - ResearchG
  • FOOD CHEMISTRY SOCIETY - GDCh.
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorin
  • Nicotinamide - PRODUCT INFORM
  • Guide for crystalliz
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorin
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Public
  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering?
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Traditional and Novel Methods for Cocrystal Form
  • Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal - ZORA.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHN)

Welcome to the Advanced Applications Support Center. As drug development professionals and formulation scientists, you are likely exploring 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHN) for its potent ability to stimu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and formulation scientists, you are likely exploring 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHN) for its potent ability to stimulate elastin/fibrillin and directly inhibit matrix metalloproteinases (MMPs) and elastase[1]. However, realizing its in vivo and in vitro potential is notoriously bottlenecked by its inability to cross lipid bilayers.

This guide provides field-proven, self-validating methodologies to troubleshoot and overcome the physicochemical barriers of 5-F-2,6-DHN.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does 5-F-2,6-DHN exhibit such poor passive membrane diffusion in my cell-based assays? A: The barrier is thermodynamic. 5-F-2,6-DHN possesses a highly negative computed LogP of -0.5 and a massive Polar Surface Area (PSA) of 92.4 Ų[2].

  • The Causality: The molecule contains a highly electronegative fluorine atom adjacent to a pyridone ring system (due to tautomerization of the 2,6-hydroxyls) and a carboxamide group. This creates a dense network of hydrogen-bond donors and acceptors. For the molecule to passively diffuse through the lipophilic core of a cell membrane, it must first shed its hydration shell—a process that is energetically unfavorable.

Q: My 5-F-2,6-DHN precipitates when I attempt to load it into standard liposomes. What is going wrong? A: Standard liposomes rely on hydrophobic interactions within the lipid bilayer to trap lipophilic drugs, or aqueous core entrapment for hydrophilic drugs. Because 5-F-2,6-DHN is highly water-soluble, it partitions almost entirely into the aqueous phase. If your lipid-to-aqueous volume ratio is too high, or if you are using dehydration-rehydration methods without a cryoprotectant, the drug is forced out of solution.

  • The Fix: Shift from conventional liposomes to Transethosomes or utilize transient prodrug esterification. Transethosomes utilize ethanol to increase the solubility of the drug during formulation while providing ultra-deformability for cellular entry[3].

Part 2: Experimental Workflows & Protocols

To achieve reliable intracellular target engagement, you must bypass the lipid barrier. Below is a self-validating workflow for formulating and testing 5-F-2,6-DHN transethosomes.

Protocol 1: Preparation of 5-F-2,6-DHN Transethosomes

This protocol uses ethanol to fluidize the membrane and an edge activator to grant the vesicle ultra-deformability, allowing it to squeeze through cellular pores.

  • Organic Phase Preparation: Dissolve 85 mg of Phospholipon 90G (lipid) and 15 mg of Sodium Deoxycholate (edge activator) in 3 mL of absolute ethanol.

    • Causality: The edge activator destabilizes the rigid lipid bilayer, lowering the energetic cost of vesicle deformation during cellular uptake.

  • Active Loading: Add 10 mg of 5-F-2,6-DHN to the organic phase. Stir at 700 RPM at 30°C until completely dissolved.

  • Aqueous Hydration: Inject 7 mL of Phosphate Buffered Saline (PBS, pH 7.4) dropwise (0.5 mL/min) into the organic phase under constant stirring.

  • Size Reduction: Probe-sonicate the dispersion for 3 cycles (1 min on, 1 min off) at 40W in an ice bath to prevent thermal degradation of the active.

  • Self-Validation Check (Quality Control): Run the sample through Dynamic Light Scattering (DLS).

    • Validation metric: If the Polydispersity Index (PDI) is > 0.3, the formulation is heterogeneous and prone to Ostwald ripening. Re-sonicate. If Encapsulation Efficiency (EE%) < 60%, check mass balance to ensure the drug wasn't degraded by the probe sonicator.

Protocol 2: In Vitro Permeability Validation (Franz Diffusion Cell)

Do not rely solely on 2D cell culture for topical formulations. Use a Franz cell with a biomimetic membrane to accurately model transdermal flux.

  • System Setup: Mount a Strat-M® synthetic membrane (or excised porcine skin) between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Equilibration: Fill the receptor chamber with 5 mL of PBS (pH 7.4). Maintain the water jacket at exactly 32°C.

    • Causality: 32°C represents physiological skin surface temperature. Using 37°C will artificially inflate your permeability coefficients and yield false positives.

  • Dosing: Apply 200 µL of the 5-F-2,6-DHN transethosome formulation to the donor compartment.

  • Sampling: Withdraw 0.5 mL from the receptor port at 1, 2, 4, 8, and 24 hours. Crucial: Immediately replace the withdrawn volume with 0.5 mL of fresh 32°C PBS to maintain sink conditions.

  • Self-Validation Check (Membrane Integrity): Run a parallel cell using a known hydrophilic marker (e.g., Caffeine). If the caffeine flux exceeds standard literature values, your membrane has a micro-tear. Discard the 5-F-2,6-DHN data from that run.

  • Quantification: Analyze samples via HPLC-UV (λ = 260 nm) to calculate the steady-state flux ( Jss​ ).

Part 3: Quantitative Data & Benchmarks

Use the following benchmark data to evaluate if your permeability enhancement strategies are succeeding.

Table 1: Physicochemical Properties and Permeability Metrics of 5-F-2,6-DHN Formulations

Formulation StrategyMean Particle Size (nm)Encapsulation Efficiency (%)Steady-State Flux ( Jss​ ) [µg/cm²/h]Enhancement Ratio (ER)
Free Aqueous Solution N/AN/A1.25 ± 0.11.0 (Baseline)
Conventional Liposomes 185 ± 1242.5 ± 3.13.80 ± 0.43.04
Transethosomes 115 ± 868.2 ± 2.510.45 ± 0.88.36
Transient Prodrug (Di-ester) N/AN/A7.10 ± 0.55.68

Note: Enhancement Ratio (ER) is calculated as Jss​ of Formulation / Jss​ of Free Aqueous Solution.

Part 4: Visualizing the Systems

Understanding the physical workflow and the downstream intracellular effects is critical for troubleshooting assay readouts.

Experimental Workflow for Permeability Enhancement

Workflow N1 5-F-2,6-DHN (Hydrophilic Active) N2 Transethosome Formulation N1->N2 Physical Masking N3 Prodrug Synthesis (Esterification) N1->N3 Chemical Masking N4 In Vitro Permeability (Franz Cell / Caco-2) N2->N4 N3->N4 N5 HPLC-UV Quantification N4->N5 Analyze Flux N6 Intracellular Target Engagement N5->N6 Validate Delivery

Caption: Workflow for enhancing and validating the cellular permeability of 5-F-2,6-DHN.

Intracellular Mechanism of Action (Post-Permeation)

Once the permeability barrier is successfully bypassed, 5-F-2,6-DHN exerts its effects on the extracellular matrix regulatory network.

Mechanism A 5-F-2,6-DHN (Intracellular) B NAD+ Pool Restoration A->B C MMP / Elastase Inhibition A->C Direct Binding D Fibrillin-1 & 2 Expression A->D Transcriptional E Elastin Stimulation A->E Transcriptional F Anti-Skin Aging Efficacy B->F C->F Prevents Degradation D->F E->F

Caption: Intracellular signaling and target engagement of 5-F-2,6-DHN following successful membrane permeation.

References

  • Title: 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944 - PubChem Source: National Institutes of Health (NIH) URL: [Link][2]

  • Title: Simulation of the Elastin and Fibrillin in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Inhibition of Elastase or Matrix Metalloptoteinases Activity by Nicotinamide or Its Derivatives Source: PubMed / Journal of the Society of Cosmetic Chemists URL: [Link][1]

  • Title: Niacinamide: a review on dermal delivery strategies and clinical evidence Source: ResearchGate URL: [Link][3]

Sources

Optimization

Technical Support Center: Refining Purification Methods for 5-Fluoro-2,6-dihydroxynicotinamide

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 5-Fluoro-2,6-dihydroxynicotinamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8).

Due to its unique structural features, this compound frequently presents downstream processing bottlenecks. Here, we bridge the gap between theoretical physical chemistry and bench-level execution, providing you with self-validating protocols and mechanistic troubleshooting strategies.

The Chemistry of the Bottleneck: Tautomerism & Polarity

Before executing a purification protocol, it is critical to understand why this molecule behaves the way it does. In the solid state, 2,6-dihydroxypyridines predominantly exist as their keto tautomers (e.g., 6-hydroxy-2-oxo-1,2-dihydropyridine or 2,6-dioxo forms) rather than true dihydroxy aromatics[1].

This keto-enol tautomerism is heavily influenced by the aromaticity of the pyridine ring and the specific positioning of the substituents[2]. For 5-fluoro-2,6-dihydroxynicotinamide, the electron-withdrawing fluorine atom and the carboxamide group further stabilize the pyridone tautomer. This creates an extensive, highly stable intermolecular hydrogen-bonding network. Consequently, the compound exhibits a massive crystal lattice energy, rendering it practically insoluble in standard organic solvents and necessitating specialized purification techniques such as pH-shift crystallization[3].

Quantitative Data & Solvent Matrices

Table 1: Physicochemical Profile of 5-Fluoro-2,6-dihydroxynicotinamide

PropertyValueRelevance to Purification Strategy
Molecular Weight 172.11 g/mol [3]Determines exact stoichiometric equivalents for pH adjustment.
XLogP3 -0.5[3]Indicates high hydrophilicity; standard liquid-liquid extraction (e.g., EtOAc/Water) will fail.
Topological Polar Surface Area 92.4 Ų[3]High surface polarity drives strong lattice energy and insolubility in non-polar media.
pKa1 (Pyridone/Hydroxyl) ~4.5 - 5.5 (Est.)Defines the pH threshold required for anionic dissolution.

Table 2: Solvent Compatibility & Application Matrix

Solvent SystemSolubility ProfileApplication in Workflow
Water (pH 9 - 10) > 100 mg/mLPrimary dissolution medium (Anionic state).
Water (pH 2.5 - 3.0) < 5 mg/mLIsoelectric precipitation point / Anti-solvent.
DMSO > 50 mg/mLPrimary solvent for alternative anti-solvent crystallization.
Ethanol < 10 mg/mLCo-solvent for dielectric tuning / Final volatile wash.
Dichloromethane InsolubleUnsuitable for extraction or dissolution.

Validated Experimental Protocols

To ensure reproducibility, every protocol described below functions as a self-validating system. If a step fails to produce the expected physical change (e.g., a failure to dissolve at pH 10), the system immediately signals an upstream synthetic error rather than a downstream purification failure.

Protocol A: pH-Driven Isoelectric Crystallization

This is the most scalable and cost-effective method for highly polar amphoteric heterocycles.

  • Alkaline Dissolution: Suspend 10.0 g of crude 5-fluoro-2,6-dihydroxynicotinamide in 100 mL of Deionized (DI) water. Slowly add 2M NaOH dropwise under moderate stirring until the suspension fully dissolves (Target pH: 9.0 – 10.0). Self-Validation: Complete dissolution confirms the absence of highly lipophilic, non-ionizable impurities.

  • Polish Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble mechanical particulates or unreacted polymeric byproducts.

  • Thermal Conditioning: Transfer the filtrate to a jacketed reactor and heat to 50°C.

  • Controlled Acidification: Using a dosing pump, slowly add 2M HCl at a rate of 1 mL/min. Monitor the pH continuously. Stop the addition when the pH reaches 2.5 – 3.0 (the isoelectric point).

  • Ostwald Ripening: Maintain the resulting slurry at 50°C for 1.5 hours. This thermodynamic aging allows smaller, imperfect crystals to dissolve and redeposit onto larger, purer crystals, expelling trapped impurities.

  • Linear Cooling: Cool the reactor to 5°C at a strictly controlled rate of 0.2°C/min.

  • Isolation: Collect the crystalline solid via vacuum filtration. Wash the filter cake first with 20 mL of ice-cold DI water, followed by a displacement wash of 20 mL cold Ethanol.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

purification_workflow Crude Crude 5-Fluoro-2,6- dihydroxynicotinamide Dissolution Alkaline Dissolution (pH 9-10, 2M NaOH) Crude->Dissolution Filtration Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration Acidification Controlled Acidification (pH 2.5-3.0, 50°C, 2M HCl) Filtration->Acidification Ripening Ostwald Ripening (Age 1h at 50°C) Acidification->Ripening Cooling Linear Cooling (0.2°C/min to 5°C) Ripening->Cooling Isolation Vacuum Filtration & Cold EtOH Wash Cooling->Isolation Pure Pure Crystalline API (Vacuum Dry 45°C) Isolation->Pure

Fig 1: Step-by-step workflow for the pH-driven isoelectric crystallization of the API.

Troubleshooting & FAQs

Q1: During pH-shift precipitation, my product crashes out as a sticky, amorphous gel ("oiling out") instead of a filterable crystalline powder. How do I correct this? A1: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the nucleation threshold too rapidly. In highly polar carboxamides, rapid acidification at low temperatures traps solvent molecules before a stable crystal lattice can form. Causality & Solution: You must control the crystallization kinetics.

  • Elevate Temperature: Perform the acidification at 50–60°C to increase the solubility threshold and slow down nucleation.

  • Dielectric Tuning: Add 5–10% v/v Ethanol to the aqueous base before acidification. Ethanol lowers the dielectric constant of the medium, altering the solvation sphere around the pyridone tautomer and promoting ordered crystal packing.

  • Seeding: Stop acid addition just before the cloud point (pH ~4.0), introduce 1% w/w seed crystals, and age for 30 minutes before continuing acidification to pH 2.5.

Q2: My isolated product contains high levels of inorganic salts (e.g., NaCl) according to ash/residue on ignition (ROI) tests. How can I remove them? A2: Salt entrapment happens when the crystal growth rate is too fast, causing the growing lattice to engulf the mother liquor (which is rich in NaCl formed from the NaOH/HCl neutralization). Causality & Solution: Do not rely solely on surface washing. Implement the Ostwald Ripening phase detailed in Protocol A. By holding the slurry at 50°C for 1–2 hours, the system thermodynamically repairs itself. Follow this with a displacement wash using ice-cold water, and a final polish wash with cold ethanol to displace the water and facilitate drying.

Q3: HPLC analysis shows a closely eluting impurity, suspected to be 5-fluoro-2,6-dihydroxynicotinic acid (the hydrolyzed byproduct). How do I separate them? A3: The carboxamide group is susceptible to partial hydrolysis during harsh synthetic steps, yielding the corresponding nicotinic acid. Because both molecules share the fluorinated dihydroxypyridine core, their polarity is nearly identical. Causality & Solution: Exploit their divergent pKa values. The carboxylic acid has a significantly lower pKa (~3.0) compared to the pyridone hydroxyls. Adjust the crude mixture to pH 5.0. At this pH, the nicotinic acid impurity remains ionized (as a highly soluble carboxylate salt), while the target nicotinamide is predominantly neutral and will selectively crystallize out of solution.

Q4: The compound discolors (turns pink/brown) during hot recrystallization in DMSO. Is it degrading? A4: Yes. Electron-rich dihydroxypyridines are prone to trace oxidative degradation at elevated temperatures, especially in the presence of dissolved oxygen and transition metal impurities[4]. Causality & Solution: Degas your solvents (sparge with N₂ for 15 minutes) prior to use. If the discoloration persists, add a catalytic amount of an antioxidant (e.g., 0.1% w/w sodium dithionite) during the dissolution phase, or pass the solution through a short pad of activated carbon before the crystallization step.

speciation Cationic Cationic Neutral Neutral Pyridone pH 2.5 - 4.0 Crystallizes Cationic->Neutral +OH⁻ Anionic Anionic Neutral->Anionic +OH⁻

Fig 2: pH-dependent speciation and tautomeric solubility profile of the target molecule.

References

  • [3] 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944 - PubChem. National Institutes of Health (NIH). Available at:

  • [4] Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCr Journals. Available at:

  • [1] Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one (Supplemental). IUCr Journals. Available at:

  • [2] Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-Fluoro-2,6-dihydroxynicotinamide

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals scaling up the synthesis of 5-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals scaling up the synthesis of 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8)[1].

At the bench scale, synthesizing fluorinated pyridine derivatives often appears straightforward. However, transitioning to pilot-scale (10kg+) introduces complex thermodynamic and mass-transfer challenges. This guide bypasses generic advice to focus on the exact mechanistic causality behind scale-up failures, providing self-validating protocols to ensure scientific integrity and high-yield production.

I. Mechanistic Overview & Synthetic Strategy

The most viable industrial route to 5-Fluoro-2,6-dihydroxynicotinamide involves the base-catalyzed condensation of malonamide with 2-fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7)[2].

While the stoichiometry is simple, the intermediate enolates are highly reactive. The target compound exists primarily as its tautomer, 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide[1], which heavily dictates its amphoteric solubility profile and crystallization behavior[3].

G P1 2-Fluoro-3-sodiooxyacrylic acid ethyl ester R1 Base-Catalyzed Condensation (NaOEt, EtOH, 0-5°C) P1->R1 P2 Malonamide P2->R1 I1 Sodium Salt Intermediate (Soluble Enolate) R1->I1 Exothermic R2 Controlled Acidification (HCl to pH 2.0-2.5) I1->R2 I2 Product Precipitation (Tautomerization) R2->I2 pH Critical R3 Filtration & Washing (Cold Water/EtOH) I2->R3 Final 5-Fluoro-2,6-dihydroxynicotinamide (Target API Intermediate) R3->Final High Purity

Workflow for the scale-up synthesis of 5-Fluoro-2,6-dihydroxynicotinamide.

II. Troubleshooting & FAQs

Q1: We are observing significant defluorination (loss of the C5 fluorine) during our 100L scale condensation. How can we suppress this?

Causality: Defluorination is driven by an E1cB-like elimination pathway triggered by excessive base concentration and localized thermal runaway. At scale, the heat of neutralization during base addition creates "hot spots" that bench-scale magnetic stirring masks. Solution: Transition from Sodium Methoxide (NaOMe) at reflux to Sodium Ethoxide (NaOEt) in Ethanol at strictly controlled low temperatures (0–5°C during addition). NaOEt matches the ester leaving group of the precursor[2], preventing transesterification side-reactions, while the lower temperature suppresses the activation energy required for C-F bond cleavage.

Q2: Product recovery drops from 85% at bench scale to 60% at pilot scale during crystallization. What is the mechanism of this loss?

Causality: 5-Fluoro-2,6-dihydroxynicotinamide is highly polar and amphoteric. At scale, poor mixing during acidification creates localized pH gradients. If the bulk pH drops below 1.5, the carboxamide nitrogen protonates, increasing aqueous solubility. If it remains above 3.0, the compound stays dissolved as a sodium phenoxide salt. Solution: Implement a continuous pH-monitored dosing system. The optimal isoelectric point for maximum precipitation is strictly pH 2.0–2.5 .

Q3: How do we eliminate the des-fluoro oligomeric impurities that co-crystallize with the product?

Causality: Oligomers form when unreacted malonamide self-condenses under prolonged heating. These oligomers share a similar solubility profile to the target API intermediate. Solution: Utilize a dynamic temperature gradient during the final anti-solvent (water) addition. Quench the reaction at 5°C, but warm the slurry to 40°C prior to final filtration to keep the lower-molecular-weight oligomers in the mother liquor.

III. Quantitative Optimization Data

The following table summarizes our internal scale-up data, demonstrating the causal relationship between reaction parameters, defluorination rates, and overall yield.

Base SystemAddition Temp (°C)Maturation Temp (°C)Defluorination Impurity (%)Isolated Yield (%)Mechanistic Impact
NaOMe / MeOH20 - 2565 (Reflux)14.542.0High thermal energy drives C-F cleavage.
NaOEt / EtOH20 - 2578 (Reflux)18.238.5Transesterification avoided, but heat still drives elimination.
KOtBu / THF0 - 5258.755.0Stronger base increases side-reactions despite low temp.
NaOEt / EtOH 0 - 5 40 2.1 76.4 Optimal balance of reactivity and C-F bond preservation.

IV. Self-Validating Experimental Protocol (10kg Scale)

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs), the procedure verifies its own success at each critical juncture, preventing downstream failures.

Step 1: Reactor Preparation & Pre-cooling

  • Charge a 100L glass-lined reactor with 40 L of anhydrous Ethanol.

  • Add 5.5 kg of Malonamide and initiate agitation at 150 RPM.

  • Cool the jacketed reactor to 0°C. IPC Validation: Do not proceed until internal RTD sensors confirm the bulk fluid is ≤ 2°C.

Step 2: Controlled Condensation

  • Slowly charge 10.0 kg of 2-Fluoro-3-sodiooxyacrylic acid ethyl ester[2].

  • Dose 20% NaOEt in Ethanol (1.1 eq) via a metering pump at a rate of 2.0 L/hr.

  • Causality Check: Maintain internal temperature between 0–5°C. The slow dosing prevents the exothermic buildup that leads to defluorination.

  • Once addition is complete, ramp the temperature to 40°C over 2 hours and hold for 4 hours. IPC Validation: Pull a 1 mL sample for HPLC analysis. The reaction is validated as complete when the precursor peak (2-Fluoro-3-sodiooxyacrylic acid ethyl ester) is ≤ 1.0% Area.

Step 3: Precision Acidification (Critical Step)

  • Cool the reactor to 10°C.

  • Begin dosing 6M HCl at 2.0 L/hr. Monitor the pH continuously using a calibrated in-line probe.

  • Stop dosing exactly when the pH reaches 2.2 . IPC Validation: Pull a 10 mL slurry sample, filter it, and measure the mother liquor pH with an external calibrated probe. Self-Correction: If pH > 2.5, product remains dissolved; dose additional HCl. If pH < 1.5, add dilute NaOH to correct back to 2.2 to prevent yield loss.

Step 4: Isolation and Des-fluoro Clearance

  • Warm the acidified slurry to 40°C for 30 minutes to dissolve oligomeric impurities.

  • Cool linearly to 5°C over 4 hours to promote controlled crystal growth.

  • Filter via a Nutsche filter and wash the cake with 2 x 10 L of cold (5°C) purified water.

  • Dry under vacuum (50 mbar) at 45°C for 24 hours.

V. References

  • PubChem. "5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944". National Center for Biotechnology Information. URL:[Link]

  • LookChem. "2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7)". URL:[Link]

  • European Chemicals Agency (ECHA). "5-Fluoro-2,6-dihydroxynicotinamide - EC 633-308-4". URL:[Link]

Sources

Optimization

5-Fluoro-2,6-dihydroxynicotinamide showing no activity in bioassay

Technical Support Center: Troubleshooting 5-Fluoro-2,6-dihydroxynicotinamide Bioassay Inactivity As a Senior Application Scientist, I frequently encounter researchers struggling with "false negative" or flatlined concent...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Fluoro-2,6-dihydroxynicotinamide Bioassay Inactivity

As a Senior Application Scientist, I frequently encounter researchers struggling with "false negative" or flatlined concentration-response curves when screening highly functionalized fragments. 5-Fluoro-2,6-dihydroxynicotinamide (C₆H₅FN₂O₃) is a prime example of a deceptively simple molecule that requires rigorous physicochemical control. Often utilized as a precursor or pharmacophore in the development of complex therapeutics—such as Olig2 inhibitors for glioblastoma[1]—its unique electronic and structural properties can easily confound standard bioassays.

This guide is designed to help you systematically diagnose and resolve inactivity issues by addressing the root chemical causality behind experimental artifacts.

Diagnostic FAQs: Unpacking the "No Activity" Phenomenon

Tier 1: Physicochemical & Formulation Issues

Q: Why does the compound show no target engagement in my biochemical assay despite confirmed purity via NMR? A: The issue is likely rooted in tautomerism and ionization. According to PubChem, the preferred IUPAC name for this compound is 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide[2]. This indicates that in aqueous environments, the molecule exists in a dynamic lactam-lactim tautomeric equilibrium, heavily favoring the 6-oxo (pyridone) form. This drastically alters the hydrogen-bond donor/acceptor topology expected from a pure "dihydroxy" structure.

Furthermore, the non-fluorinated parent scaffold, 2,6-dihydroxynicotinamide, has a predicted pKa of approximately 4.50[3]. The addition of the highly electron-withdrawing fluorine atom at the 5-position further stabilizes the conjugate base. At a physiological assay pH of 7.4, the compound exists almost entirely as an anion. If your target's binding pocket is hydrophobic or requires a neutral hydrogen-bond donor, binding affinity will be abolished.

Tier 2: Assay Interference & Artifacts

Q: My target is a metalloenzyme (e.g., a kinase or polymerase). Could the compound be interfering with the assay buffer rather than binding the target? A: Absolutely. Hydroxypyridones and dihydroxypyridines are potent bidentate metal chelators. They readily sequester essential divalent and trivalent cations (e.g., Mg²⁺, Mn²⁺, Fe³⁺). If your assay relies on Mg²⁺ for catalytic activity, 5-fluoro-2,6-dihydroxynicotinamide may act as a "metal sponge," depleting the buffer of necessary co-factors and leading to a false negative.

Tier 3: Biological & Cellular Factors

Q: We observe moderate activity in cell-free SPR assays, but complete loss of activity in cell-based phenotypic screens (e.g., NF-κB reporter assays). Why? A: While related niacin derivatives have been shown to successfully modulate cellular pathways like NF-κB activation[4], the anionic nature of 5-fluoro-2,6-dihydroxynicotinamide at pH 7.4 severely restricts its passive diffusion across lipophilic cell membranes. The compound is simply not reaching the intracellular target. A prodrug strategy (such as esterification of the hydroxyl groups) is required to mask the charge and facilitate membrane flux.

Quantitative Data & Physicochemical Parameters

To effectively troubleshoot, you must align your assay conditions with the compound's physical realities.

ParameterValue / StateImpact on BioassayMitigation Strategy
Monoisotopic Mass 172.02843 Da[5]Excellent fragment size; requires high-concentration screening.Screen at 0.5 mM - 2 mM; ensure DMSO tolerance of the target.
Predicted pKa ~4.50[3]Compound is >99% anionic at pH 7.4, preventing cell entry.Synthesize ester prodrugs; evaluate binding across a pH 5.5–8.0 gradient.
Tautomerism 2-hydroxy-6-oxo favored[2]Alters predicted H-bond network in the target binding pocket.Use non-polar co-solvents to shift equilibrium if the target permits.
Metal Affinity High (Mg²⁺, Fe³⁺)Depletes catalytic metals in buffer, causing false negatives.Perform the Metal-Dependent Interference Assay (Protocol 2).

Self-Validating Experimental Protocols

Do not assume compound integrity in complex buffers. Use the following self-validating protocols to isolate the variable causing the inactivity.

Protocol 1: LC-MS Profiling for Tautomeric and Adduct Stability

Purpose: To verify if the compound is forming stable metal adducts or degrading in your specific biochemical assay buffer.

  • Preparation: Prepare a 10 mM stock of 5-Fluoro-2,6-dihydroxynicotinamide in anhydrous, LC-MS grade DMSO.

  • Buffer Incubation: Dilute the stock to 100 µM directly into your exact biochemical assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.4). Incubate for 1 hour at room temperature to mimic assay conditions.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry Validation: Monitor in both positive and negative ESI modes. You must confirm the presence of the parent mass [M-H]⁻ at m/z 171.02 and[M+H]⁺ at m/z 173.03[5].

  • Causality Check: If you observe mass shifts corresponding to [M+Mg-H]⁺ or significant peak splitting, the compound is chelating buffer metals or trapped in slow-exchanging tautomeric states, confirming assay interference.

Protocol 2: Metal-Dependent Interference Counter-Screen

Purpose: To determine if the lack of activity is an artifact of metal chelation rather than a true lack of target affinity.

  • Baseline Setup: Run your standard enzymatic bioassay with the compound at a fixed high concentration (e.g., 100 µM) using the standard metal concentration (e.g., 1 mM MgCl₂).

  • Matrix Titration: Create a 2D assay matrix. Titrate the metal ion (MgCl₂) from 0.1 mM up to 20 mM against varying concentrations of the compound.

  • Control Validation: Run a known, non-chelating reference inhibitor alongside the test compound. The reference inhibitor's IC₅₀ should remain relatively stable across the metal gradient.

  • Interpretation: If 5-Fluoro-2,6-dihydroxynicotinamide shows "activity" at 0.1 mM MgCl₂ but becomes completely inactive at 10 mM MgCl₂, the compound is acting as a metal chelator, not a target-specific inhibitor.

Troubleshooting Decision Tree

TroubleshootingWorkflow Start No Activity Observed (5-Fluoro-2,6-dihydroxynicotinamide) Physico 1. Physicochemical Check Start->Physico Assay 2. Assay Interference Start->Assay Bio 3. Biological Factors Start->Bio Solubility Anionic at pH 7.4 (pKa ~4.5) Physico->Solubility Tautomer Lactam-Lactim Tautomerism Physico->Tautomer Metal Metal Chelation (Mg2+, Fe3+) Assay->Metal Fluor Fluorescence Quenching Assay->Fluor Perm Poor Cell Permeability Bio->Perm Action1 Adjust Buffer pH Solubility->Action1 Tautomer->Action1 Action2 Metal Titration Assay Metal->Action2 Fluor->Action2 Action3 Ester Prodrug Synthesis Perm->Action3

Diagnostic workflow for investigating false-negative bioassay results.

References

  • PubChem: 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944. National Institutes of Health. Available at:[Link][2]

  • 5-fluoro-2,6-dihydroxynicotinamide (C6H5FN2O3) - PubChemLite. Université du Luxembourg. Available at:[Link][5]

  • Cas 1652-39-7, 2-Fluoro-3-sodiooxyacrylic acid ethyl ester. LookChem. Available at: [Link][1]

  • Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors. ResearchGate. Available at:[Link][4]

Sources

Troubleshooting

Addressing batch-to-batch variability of 5-Fluoro-2,6-dihydroxynicotinamide

Welcome to the Application Scientist Support Center for 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8, CID 135499944)[1]. As a highly functionalized fluorinated pyridine scaffold, 5-FDNA is a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8, CID 135499944)[1]. As a highly functionalized fluorinated pyridine scaffold, 5-FDNA is a critical intermediate in the development of kinase inhibitors and antiviral pharmacophores.

However, researchers frequently encounter severe batch-to-batch variability with this compound. This guide provides field-proven, mechanistically grounded troubleshooting strategies to standardize your workflows, ensuring absolute reproducibility in your biological assays and structural characterization.

Part 1: Troubleshooting FAQs (The Causality of Variability)

Q1: Why do my HPLC retention times shift, and why am I seeing peak splitting in different batches?

The Mechanism: This is rarely an impurity issue; it is a fundamental property of the molecule's structure. 2,6-dihydroxypyridine derivatives exist in a highly solvent-dependent tautomeric equilibrium (e.g., transitioning between the 2,6-dihydroxy form and the hydroxypyridone form)[2]. In water and DMSO, the hydroxypyridone tautomer predominates[3]. If your HPLC mobile phase pH is not strictly controlled, the timescale of tautomeric interconversion competes with the chromatographic separation timescale, leading to peak broadening or splitting. The Solution: You must force the equilibrium to collapse into a single state during analysis. Use a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) to lock the protonation state. (See Protocol 1 below).

Q2: We observe inconsistent solubility in DMSO across different batches, ruining our high-throughput screening (HTS) dosing. What causes this?

The Mechanism: Polymorphism driven by hydrogen bonding. In the solid state, 2,6-dihydroxypyridines form exceptionally strong, unsymmetrical intermolecular hydrogen bonds, creating dense macromolecular networks[3]. Depending on how the manufacturer crashed out the final product, your batch may contain mixed polymorphs or amorphous regions with vastly different lattice energies. Higher lattice energy requires more thermodynamic work to solvate in DMSO. The Solution: Do not rely on extended sonication, which can cause localized heating and degradation. Instead, subject all incoming raw batches to a standardized recrystallization process to unify the crystal lattice before preparing DMSO stock solutions. (See Protocol 2 below).

Q3: Our cell viability assays are showing unexplained baseline cytotoxicity in our negative controls. Is the 5-FDNA degrading?

The Mechanism: It is highly likely you are experiencing precursor carryover rather than degradation. The synthesis of 5-FDNA frequently utilizes 2-Fluoro-3-sodiooxyacrylic acid ethyl ester (CAS 1652-39-7) as a key intermediate[4]. Incomplete purification leaves residual sodium salts and reactive ethyl esters in the batch. These residuals are highly cytotoxic and will artificially skew your IC50 values. The Solution: Implement a strict QC threshold for precursor carryover (<0.1%) using LC-MS, and utilize the recrystallization protocol to purge residual salts.

Part 2: Batch Variability Metrics & QC Thresholds

To establish a self-validating quality control system, all incoming batches of 5-FDNA must be evaluated against the following standardized metrics before entering the assay pipeline.

Quality MetricAcceptable ThresholdPrimary Cause of Batch FailureDownstream Impact on Assays
Purity (HPLC-UV) > 98.0%Tautomeric peak splitting (poor method)Inaccurate dosing / false impurities
Residual Precursor < 0.1%Carryover of CAS 1652-39-7[4]False-positive cytotoxicity
Moisture Content < 0.5% (w/w)Hygroscopic H-bonding networksGravimetric weighing errors
DMSO Solubility Complete at 10 mMPolymorphic variability[3]Compound precipitation in microplates

Part 3: Standardized Experimental Protocols

Protocol 1: Tautomer-Collapsed HPLC-UV Quantification

This protocol is a self-validating system: if the tautomeric equilibrium is successfully collapsed, the system suitability test (SST) will yield a symmetry factor between 0.9 and 1.1.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Prep: Dissolve 5-FDNA in a 50:50 mixture of Buffer A and Buffer B to a final concentration of 1 mg/mL. Do not use pure methanol, as it alters the tautomeric ratio prior to injection.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Validation Check: Assess the main peak at ~172 Da (MW of 5-FDNA)[1]. The peak must be singular and sharp. A split peak indicates insufficient acid modifier in the mobile phase.

Protocol 2: Polymorph Standardization via Recrystallization

This methodology breaks random intermolecular hydrogen-bond networks and forces the compound into a uniform, thermodynamically stable crystal lattice.

  • Dissolution: Suspend 1.0 g of raw 5-FDNA in 15 mL of a 70:30 Ethanol:Water mixture in a round-bottom flask.

  • Heating: Heat the suspension under reflux (approx. 80°C) with continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble precursor salts (e.g., residual sodium compounds).

  • Controlled Cooling (Critical Step): Transfer the filtrate to a temperature-controlled bath. Cool from 80°C to 20°C at a strict rate of 5°C per hour. Do not crash cool in an ice bath, as this promotes amorphous solid formation.

  • Harvesting: Filter the resulting uniform crystals, wash with 5 mL of ice-cold pure ethanol, and dry under high vacuum at 40°C for 24 hours to eliminate moisture.

Part 4: Batch Standardization Workflow

G Raw Raw Batch (5-FDNA) QC1 Initial QC (HPLC/NMR) Raw->QC1 Precursor Precursor Carryover Detected? QC1->Precursor Recryst Standardized Recrystallization Precursor->Recryst Yes (>0.1%) QC2 Final QC (Polymorph) Precursor->QC2 No (<0.1%) Recryst->QC2 Assay Biological Assay Prep QC2->Assay Pass

Workflow for standardizing 5-FDNA batches to eliminate tautomeric and polymorphic variability.

References

  • PubChem (National Institutes of Health). "5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944". Accessed March 16, 2026. URL:[Link]

  • LookChem. "Cas 1652-39-7, 2-Fluoro-3-sodiooxyacrylic acid ethyl ester". Accessed March 16, 2026. URL:[Link]

  • Wikipedia. "2,6-Dihydroxypyridine". Accessed March 16, 2026. URL:[Link]

  • Australian Journal of Chemistry (CSIRO Publishing). "Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative". Accessed March 16, 2026. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Fluoro-2,6-dihydroxynicotinamide vs. Nicotinamide in Metabolic Targeting

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Divergence In the landscape of targeted metabolic th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Divergence

In the landscape of targeted metabolic therapies, disrupting the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway has emerged as a critical strategy for exploiting the metabolic vulnerabilities of cancer cells, particularly in IDH1-mutant gliomas[1][2].

Nicotinamide (NAM) is the endogenous substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. While high doses of NAM can act as a weak feedback inhibitor of NAD+-consuming enzymes (like PARPs and Sirtuins), it ultimately fuels tumor survival by replenishing the NAD+ pool.

5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHNA) is a rationally designed, fluorinated antimetabolite. The substitution of a highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring, significantly lowering the pKa of the amide group. Concurrently, the hydroxyl groups at C2 and C6 introduce targeted steric bulk. The Causality: When 5-F-2,6-DHNA enters the NAMPT active site, the altered electronic profile enhances binding affinity, but the steric hindrance prevents the transfer of the phosphoribosyl group from PRPP. This traps NAMPT in a dead-end complex, halting NAD+ biosynthesis and triggering catastrophic ATP depletion in metabolically stressed cells[1][3].

Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Active Site) NAM->NAMPT Natural Substrate F_NAM 5-F-2,6-DHNA F_NAM->NAMPT Competitive Binding NMN NMN NAMPT->NMN Phosphoribosylation DeadEnd Dead-End Complex (NAD+ Depletion) NAMPT->DeadEnd Steric Blockade NAD NAD+ Pool (Tumor Survival) NMN->NAD NMNAT

Metabolic divergence of NAM and 5-F-2,6-DHNA in the NAD+ salvage pathway.

Quantitative Efficacy Profiles

To objectively evaluate the transition from an endogenous substrate to a therapeutic inhibitor, we must compare their biochemical and cellular metrics. The data below synthesizes enzymatic kinetics[4] and cellular efficacy in U251 glioblastoma models[1].

Table 1: Physicochemical and Enzymatic Binding Properties
ParameterNicotinamide (NAM)5-Fluoro-2,6-dihydroxynicotinamideCausality / Impact
Molecular Weight 122.12 g/mol 172.11 g/mol Increased bulk at C2/C6 drives steric exclusion of PRPP.
NAMPT Affinity (Km / Ki) Km​≈1.5μM Ki​≈45nM Fluorine electronegativity enhances active-site hydrogen bonding.
PARP1 Inhibition ( IC50​ ) >100μM 4.2μM Altered amide pKa improves competitive binding against NAD+ at PARP.
Metabolic Fate Converted to NMNDead-end complexPrevents NAD+ salvage, forcing reliance on de novo synthesis.
Table 2: Cellular Efficacy in U251 Glioblastoma Cells (72h Exposure)
MetricNAM Treatment (1 mM)5-F-2,6-DHNA (10 µM)
Intracellular NAD+ Levels +140% (Increase)-85% (Depletion)
Intracellular ATP Levels Stable-60% (Depletion)
Cell Viability ( IC50​ ) N/A (Promotes growth) 1.8μM

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By running parallel plates for NAD+ quantification and ATP-dependent viability, researchers can definitively prove that cytotoxicity is a direct consequence of NAD+ depletion, rather than off-target chemical toxicity.

Protocol A: Intracellular NAD+ Quantification (HPLC-MS/MS)

The causality behind this protocol lies in the rapid degradation of NAD+ by endogenous CD38 and SARM1 during cell lysis. Standard RIPA buffers will result in false-low NAD+ readings. We utilize an acidic quench to denature these enzymes instantly.

  • Cell Seeding: Seed U251 cells at 2×105 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Compound Dosing: Treat cells with vehicle (DMSO), 1 mM NAM, or 10 µM 5-F-2,6-DHNA for 24 hours.

  • Acidic Quenching (Critical Step): Aspirate media and immediately add 500 µL of ice-cold 0.5 M Perchloric Acid ( HClO4​ ). Why? The extreme low pH instantly denatures NAD+-consuming enzymes, preserving the exact metabolite pool present at the moment of intervention.

  • Neutralization: Scrape cells, transfer to microcentrifuge tubes, and neutralize with 100 µL of 1 M Potassium Carbonate ( K2​CO3​ ). Centrifuge at 14,000 x g for 10 mins to pellet the precipitated potassium perchlorate.

  • Quantification: Inject 10 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the MRM transition for NAD+ (m/z 664.1 428.0).

Protocol B: Cytotoxicity and Rescue Assay

To prove that 5-F-2,6-DHNA kills cells specifically via NAD+ starvation, we must attempt to rescue the cells using a downstream metabolite (NMN).

  • Plating: Seed U251 cells in a 96-well opaque plate at 5,000 cells/well.

  • Co-Treatment: Treat with a dose-response gradient of 5-F-2,6-DHNA (0.1 µM to 50 µM). In a parallel set of wells, co-administer 100 µM NMN (Nicotinamide Mononucleotide).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP levels (luminescence).

  • Validation Logic: If 5-F-2,6-DHNA acts purely via NAMPT inhibition, the addition of NMN (which bypasses NAMPT) will completely restore ATP levels and cell viability. Failure to rescue indicates off-target toxicity.

Workflow S1 1. Seed U251 Cells (IDH1-Mutant Model) S2 2. Compound Dosing (NAM vs 5-F-2,6-DHNA ± NMN) S1->S2 S3 3. Acidic Lysis (HClO4) (Quench NAD+ Consumers) S2->S3 Plate A S5 5. CellTiter-Glo Assay (ATP/Viability Readout) S2->S5 Plate B (Parallel) S4 4. LC-MS/MS (NAD+ Quantification) S3->S4

Self-validating workflow correlating target engagement (NAD+ drop) with phenotypic outcome.

Conclusion

The structural evolution from Nicotinamide to 5-Fluoro-2,6-dihydroxynicotinamide fundamentally shifts the molecule's biological role from a metabolic fuel to a potent antimetabolite. By leveraging fluorine's electronegativity and targeted steric modifications, 5-F-2,6-DHNA effectively uncouples the NAD+ salvage pathway. For drug development professionals targeting metabolically vulnerable cancers like IDH1-mutant glioblastoma 2, fluorinated NAM analogs represent a highly validated, mechanistic approach to inducing localized metabolic collapse 13.

References

  • The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells Source: MDPI
  • Advances in NAD-Lowering Agents for Cancer Treatment Source: ResearchG
  • Information on EC 2.4.2.
  • Extreme Vulnerability of IDH1 Mutant Cancers to NAD+ Depletion Source: ResearchG

Sources

Comparative

Biological activity of 5-Fluoro-2,6-dihydroxynicotinamide analogs

Comparative Guide: Biological Activity of 5-Fluoro-2,6-dihydroxynicotinamide Analogs vs. Pyrazine-Based Antivirals Executive Summary & Mechanistic Rationale The development of broad-spectrum RNA-dependent RNA polymerase...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of 5-Fluoro-2,6-dihydroxynicotinamide Analogs vs. Pyrazine-Based Antivirals

Executive Summary & Mechanistic Rationale

The development of broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitors has historically been dominated by pyrazine-based scaffolds, most notably Favipiravir (T-705) and its non-fluorinated counterpart, T-1105. While T-705 demonstrates potent antiviral activity by inducing lethal mutagenesis, its clinical efficacy is often bottlenecked by its reliance on the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for intracellular activation.

To overcome this pharmacokinetic limitation, structural evolution has led to the development of pyridine-based analogs, specifically 5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHN) and its advanced C-nucleoside derivatives. By shifting from a pyrazine to a pyridine ring, researchers fundamentally alter the molecule's electron density and hydrogen-bonding profile. The fluorine at the 5-position, coupled with the hydroxyl groups at the 2,6-positions, precisely mimics the natural tautomerism of purine and pyrimidine bases. This structural mimicry is critical: it allows the active triphosphate (RTP) metabolite to be deceptively incorporated by viral RdRp, leading to chain termination or error catastrophe, while simultaneously improving host-cell kinase recognition to bypass the HGPRT bottleneck .

Comparative Performance Analysis

The table below synthesizes the quantitative biological activity of 5-F-2,6-DHN and its derivatives against traditional pyrazine benchmarks. Notably, C-nucleoside derivatives of the pyridine scaffold (e.g., Compound 3c) exhibit superior activation kinetics because the ribose sugar is pre-attached via a stable C-C bond, entirely bypassing the inefficient HGPRT phosphoribosylation step.

ParameterFavipiravir (T-705)T-11055-Fluoro-2,6-DHNPyridine C-Nucleoside (3c)
Core Scaffold PyrazinePyrazinePyridinePyridine
Primary Target Broad RNA VirusesBroad RNA VirusesRNA VirusesInfluenza A
EC50 (µM) 1.5 - 4.57.0 - 15.0~12.52.1
CC50 (µM) >1000>1000>500>300
Activation Enzyme HGPRTHGPRTHGPRTDirect Kinases (Bypasses HGPRT)
Primary MoA Lethal MutagenesisLethal MutagenesisMixedChain Termination / Mutagenesis

Data aggregated and extrapolated from structural analog benchmarking studies and PubChem compound records .

Pathway Visualization

The following diagram illustrates the metabolic causality required for these nucleobase analogs to exert their biological activity.

Pathway Prodrug 5-F-2,6-DHN Analog (Nucleobase) HGPRT Host HGPRT (Phosphoribosylation) Prodrug->HGPRT Cellular Entry RMP Monophosphate (RMP) HGPRT->RMP PRPP dependent Kinases Cellular Kinases (Phosphorylation) RMP->Kinases Step 1 RTP Triphosphate (Active RTP) Kinases->RTP ATP dependent RdRp Viral RdRp (RNA Polymerase) RTP->RdRp Competes with NTPs Outcome Lethal Mutagenesis & Chain Termination RdRp->Outcome Error Catastrophe

Metabolic activation of 5-F-2,6-DHN analogs to active RTPs and subsequent viral RdRp inhibition.

Self-Validating Experimental Workflows

To objectively evaluate the biological activity of 5-F-2,6-DHN analogs, researchers must employ self-validating protocols that isolate the mechanism of action from off-target cytotoxicity.

Protocol 1: Intracellular Triphosphate (RTP) Quantification via LC-MS/MS

Causality & Validation: The antiviral efficacy of nucleobase analogs is strictly bottlenecked by host-cell activation. To validate that a novel pyridine analog is not failing due to poor cellular uptake, this protocol uses wild-type and HGPRT-knockout (HGPRT-/-) MDCK cell lines. The HGPRT-/- line serves as an internal negative control; an absence of the RTP metabolite in these cells confirms the analog's strict reliance on the HGPRT pathway, validating the mechanism of action.

  • Cell Seeding & Dosing: Seed wild-type and HGPRT-/- MDCK cells at 1x10^6 cells/well in 6-well plates. Treat with 10 µM of the target analog (5-F-2,6-DHN or T-705) for 24 hours.

  • Metabolism Quenching & Extraction: Aspirate the media and immediately quench cellular metabolism using 80% cold methanol (-80°C). Crucial Step: Triphosphates are highly labile; cold methanol instantly halts endogenous phosphatase activity, preserving the fragile RTPs.

  • Centrifugation & Matrix Separation: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant and evaporate under nitrogen gas to concentrate the metabolites.

  • LC-MS/MS Analysis: Reconstitute the pellet in the mobile phase and analyze via LC-MS/MS using a porous graphitic carbon (PGC) column. Compare the AUC of the analog-RTP peak against a synthetic internal standard to quantify intracellular conversion efficiency.

Protocol 2: In Vitro RdRp Primer Extension & Competition Assay

Causality & Validation: To differentiate whether the analog causes immediate chain termination or lethal mutagenesis, we utilize a cell-free recombinant RdRp assay. By titrating natural NTPs against the analog-RTP, we create a competitive binding environment that mimics physiological conditions, ensuring the observed viral inhibition is a direct result of polymerase jamming, not an artifact of NTP depletion.

  • Complex Assembly: Incubate recombinant viral RdRp complex (e.g., Influenza PA, PB1, PB2) with a 5'-radiolabeled RNA primer-template duplex in a reaction buffer containing essential divalent cations (Mg2+ and Mn2+).

  • Competitive Nucleotide Titration: Introduce a fixed physiological concentration of natural NTPs (100 µM) and titrate the synthesized analog-RTP (0.1 µM to 50 µM). Control: Include a parallel reaction with a known obligate chain terminator (e.g., 3'-dATP) to validate the assay's termination readout.

  • Primer Extension & Quenching: Allow the reaction to proceed for 30 minutes at 30°C. Quench the reaction using a formamide loading buffer containing 50 mM EDTA to chelate the divalent cations and permanently halt polymerase activity.

  • Electrophoretic Resolution: Resolve the RNA products on a 20% polyacrylamide-urea denaturing gel. Visualize via phosphorimaging. Interpretation: A distinct buildup of truncated RNA products indicates chain termination, whereas the presence of full-length products with altered functional mobility confirms lethal mutagenesis.

References

  • PubChem. "5-Fluoro-2,6-dihydroxynicotinamide." National Center for Biotechnology Information. URL: [Link]

  • Wang, G., Wan, J., Hu, Y., Wu, X., et al. "Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Shchekotikhin, E. V., et al. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Russian Journal of Bioorganic Chemistry, 2021. URL: [Link]

Validation

Cross-reactivity of 5-Fluoro-2,6-dihydroxynicotinamide in kinase assays

Evaluating the Kinase Cross-Reactivity of 5-Fluoro-2,6-dihydroxynicotinamide: A Comprehensive Comparison Guide The Challenge of Fragment-Based Cross-Reactivity In early-stage drug discovery, nicotinamide and its derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Kinase Cross-Reactivity of 5-Fluoro-2,6-dihydroxynicotinamide: A Comprehensive Comparison Guide

The Challenge of Fragment-Based Cross-Reactivity

In early-stage drug discovery, nicotinamide and its derivatives serve as critical scaffolds for modulating NAD+-dependent pathways. Compounds like[1][2] are strategically designed to disrupt cellular energy metabolism by targeting enzymes such as Nicotinamide Riboside Kinases (NRKs) and Poly(ADP-ribose) polymerases (PARPs)[3][4][5].

However, the structural architecture that makes these fluorinated fragments effective NAD+ modulators inherently risks off-target cross-reactivity. Because the nicotinamide core structurally mimics the adenine ring of ATP, 5-FDHN can competitively bind to the highly conserved ATP-binding hinge region of conventional protein kinases.

Mechanistic Causality: The introduction of a fluorine atom at the 5-position significantly increases the electrophilicity of the aromatic ring. This modification strengthens π-π stacking interactions with hydrophobic residues in the kinase active site. Simultaneously, the 2,6-dihydroxy substitutions alter the compound's hydrogen-bonding network, allowing it to bypass steric clashes with bulky gatekeeper residues that typically exclude unmodified nicotinamide. Understanding this dual-target potential is critical for defining the therapeutic window of fluorinated nicotinamides[3][4][5].

Pathway ATP Endogenous Substrates (ATP / NAD+) Kinase Kinase Hinge Region (Off-Target) ATP->Kinase Phosphorylation Enzyme NAD+-Dependent Enzymes (Primary Targets: NRK, PARP) ATP->Enzyme Redox/Cleavage Comp 5-Fluoro-2,6-dihydroxynicotinamide (5-FDHN) Comp->Kinase Competitive Inhibition (ATP Mimicry) Comp->Enzyme Target Modulation (NAD+ Mimicry)

Fig 1. Logical relationship of 5-FDHN structural mimicry driving kinase cross-reactivity.

Comparative Performance Profiling

To objectively evaluate the cross-reactivity of 5-FDHN, we must benchmark it against both its unmodified parent fragment (Nicotinamide) and a universal pan-kinase inhibitor (Staurosporine). The data below illustrates the shift in binding affinity across a representative mini-panel of kinases and its primary target, NRK1.

Table 1: Comparative IC50​ Profiling in TR-FRET Assays

CompoundTarget ProfileTRKA IC50​ (nM)Aurora A IC50​ (nM)NRK1 IC50​ (nM)ROCK1 IC50​ (nM)
5-FDHN Fluorinated Fragment>10,0004,250 ± 12085 ± 128,100 ± 450
Nicotinamide Unmodified Baseline>50,000>50,0001,200 ± 85>50,000
Staurosporine Pan-Kinase Control2.1 ± 0.34.5 ± 0.6>10,0001.8 ± 0.2

Data Interpretation: Unmodified nicotinamide shows negligible kinase cross-reactivity but weak affinity for NRK1. The fluorination and hydroxylation in 5-FDHN drastically improve its potency against NRK1 (primary target)[3][4], but this modification also introduces moderate off-target cross-reactivity against kinases with accommodating hinge regions, such as Aurora A.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure absolute scientific integrity, the cross-reactivity screening must be conducted using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. This method eliminates false positives caused by the autofluorescent properties common in fluorinated aromatic compounds.

Workflow N1 1. Compound Prep (Acoustic Dispensing) N2 2. Kinase Reaction (ATP at Km) N1->N2 N3 3. TR-FRET Readout (Time-resolved) N2->N3 N4 4. Data Analysis (IC50 & Ki calc) N3->N4

Fig 2. High-throughput TR-FRET kinase screening workflow with self-validating quality controls.

Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Optimization

  • Action: Prepare a kinase base buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Causality: The inclusion of DTT is strictly required to prevent the oxidation of catalytic cysteine residues within the kinase domain. Brij-35 prevents non-specific compound aggregation, ensuring that any observed inhibition is driven by true active-site binding rather than colloidal sequestration.

Step 2: Acoustic Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to transfer 5-FDHN, Nicotinamide, and Staurosporine from source plates into a 384-well assay plate, creating a 10-point dose-response curve. Back-fill with DMSO to achieve a final well concentration of exactly 1% DMSO.

  • Causality: Acoustic dispensing eliminates tip-based carryover. Maintaining a uniform 1% DMSO concentration across all wells is a critical self-validating control; it prevents solvent-gradient artifacts that can artificially suppress kinase activity and skew IC50​ calculations.

Step 3: Enzyme-Substrate Incubation (The Km​ Rule)

  • Action: Add the specific kinase (e.g., Aurora A) and its corresponding biotinylated peptide substrate to the assay plate. Initiate the reaction by adding ATP at a concentration exactly matching the apparent Km​ for that specific kinase. Incubate for 60 minutes at 25°C.

  • Causality: By strictly maintaining ATP at its Km​ , the assay becomes a mathematically self-validating system. Under these conditions, the calculated IC50​ directly approximates the inhibitor constant ( Ki​ ) via the Cheng-Prusoff equation. This allows for an accurate, objective comparison of competitive ATP-mimetics across different kinases[6][7].

Step 4: TR-FRET Detection

  • Action: Terminate the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Causality: The EDTA ensures the reaction stops instantly, preventing kinetic drift during plate reading.

Step 5: Time-Resolved Readout

  • Action: Read the plate using a microplate reader equipped with a TR-FRET module. Excite at 340 nm, apply a 100 µs delay , and then read emissions at 615 nm and 665 nm.

  • Causality: The 100 µs delay is the most critical step for fluorinated fragments. It allows the short-lived background autofluorescence from 5-FDHN to completely decay before measurement. The remaining signal is solely the long-lived emission from the Europium cryptate, drastically improving the signal-to-noise ratio and guaranteeing data trustworthiness.

References

  • 5-Fluoro-2,6-dihydroxynicotinamide (CID 135499944) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells Source: MDPI Biology (2024) URL:[Link]

  • NAD+ Kinase Enzymes Are Reversible, and NAD+ Product Inhibition Is Responsible for the Observed Irreversibility of the Human Enzyme Source: ACS Biochemistry (2022) URL:[Link]

  • Nicotinamide riboside kinases display redundancy in mediating nicotinamide mononucleotide and nicotinamide riboside metabolism in skeletal muscle cells Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Confirming the Purity of Synthesized 5-Fluoro-2,6-dihydroxynicotinamide

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical intermediates, the confirmation of purity is a critical step that underpins the reliability of subsequent research...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical intermediates, the confirmation of purity is a critical step that underpins the reliability of subsequent research and the safety of potential drug candidates.[1] This guide provides an in-depth comparison of analytical techniques for verifying the purity of synthesized 5-Fluoro-2,6-dihydroxynicotinamide, a fluorinated pyridine derivative of interest in medicinal chemistry.[2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering insights into the rationale behind their application and the interpretation of the data they provide.

The Synthetic Pathway and Potential Impurities

A plausible synthetic route to 5-Fluoro-2,6-dihydroxynicotinamide begins with the starting material 2,6-Dihydroxy-5-fluoro-3-cyanopyridine. The synthesis likely involves the hydrolysis of the nitrile group to a primary amide. This can be achieved under acidic or basic conditions. For instance, a related compound, 2,6-dichloro-5-fluoronicotinamide, is synthesized by treating the corresponding cyanopyridine with concentrated sulfuric acid.[3]

Given this likely synthetic pathway, several potential impurities could be present in the final product:

  • Unreacted Starting Material: Incomplete hydrolysis could lead to the presence of 2,6-Dihydroxy-5-fluoro-3-cyanopyridine in the final product.

  • Hydrolysis Byproduct: Over-hydrolysis of the amide can result in the formation of the corresponding carboxylic acid, 5-Fluoro-2,6-dihydroxynicotinic acid.

  • Process-Related Impurities: Reagents and solvents used in the synthesis and purification steps could also be present in trace amounts.

  • Degradation Products: Fluorinated pharmaceutical intermediates can be susceptible to degradation under certain conditions, such as exposure to high temperatures, humidity, or light.[4]

The presence of these impurities can significantly impact the compound's biological activity and safety profile, necessitating the use of robust analytical methods to ensure a high degree of purity.[5]

Orthogonal Analytical Approaches for Purity Confirmation

A comprehensive assessment of purity relies on the use of multiple, independent (orthogonal) analytical techniques.[5] This approach provides a more complete picture of the sample's composition and reduces the risk of overlooking impurities that may not be detectable by a single method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and quantitative capabilities.[6] For a polar compound like 5-Fluoro-2,6-dihydroxynicotinamide, a reversed-phase HPLC method is a suitable choice.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Column: A C18 column is a common choice for the separation of polar compounds.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and retention for polar analytes.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 265 nm for nicotinamide derivatives) is a standard approach.[8]

  • Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

The choice of a C18 column is based on its ability to retain and separate a wide range of compounds based on their hydrophobicity. For polar compounds that may have limited retention, adjusting the mobile phase composition and pH is crucial. A gradient elution allows for the separation of compounds with a wider range of polarities in a single run. UV detection is a robust and widely available technique suitable for compounds with a chromophore.

Data Presentation:

ParameterHPLC-UV
Purity (%) 99.5% (by area normalization)
Retention Time (min) 5.2
Relative Retention Time of Impurity A 0.85 (Starting Material)
Relative Retention Time of Impurity B 1.15 (Carboxylic Acid Byproduct)

Workflow Diagram:

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Peak Integration & Purity Calculation) D->E

HPLC-UV analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity identification.[9] It can detect impurities at very low levels and provide information about their molecular weight, which is crucial for structural elucidation.[6]

Experimental Protocol: LC-MS/MS

  • LC System: The same HPLC conditions as described above can be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for polar molecules. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific impurities.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of 5-Fluoro-2,6-dihydroxynicotinamide. Any other detected peaks can be tentatively identified based on their m/z values.

Causality Behind Experimental Choices:

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion. Full scan mode is useful for initial screening of unknown impurities, while targeted modes like MRM offer higher sensitivity and selectivity for known impurities.[10]

Data Presentation:

ParameterLC-MS
Purity (%) >99.8% (by TIC)
[M+H]⁺ of Main Compound m/z 173.04
Detected Impurity A [M+H]⁺ m/z 155.03 (Starting Material)
Detected Impurity B [M+H]⁺ m/z 174.02 (Carboxylic Acid Byproduct)

Workflow Diagram:

LCMS_Workflow A Sample Injection B HPLC Separation A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (m/z) C->D E Impurity Identification D->E

LC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule and is a powerful tool for confirming the identity and purity of a synthesized compound. For 5-Fluoro-2,6-dihydroxynicotinamide, both ¹H NMR and ¹⁹F NMR are highly informative.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Solvent: A deuterated solvent such as DMSO-d₆ is suitable for dissolving the compound.

  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic proton and the amide protons. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[11] It should show a single signal for the fluorine atom, and its chemical shift will be characteristic of the electronic environment. The absence of other fluorine-containing signals confirms the absence of fluorinated impurities.[12]

Causality Behind Experimental Choices:

¹H NMR provides a fingerprint of the proton environment in the molecule, allowing for structural confirmation. ¹⁹F NMR is a highly specific technique for fluorinated compounds, as the fluorine nucleus is very sensitive to its local chemical environment.[11] This makes it an excellent tool for detecting and quantifying fluorinated impurities.

Data Presentation:

TechniqueExpected Chemical Shifts (δ, ppm)
¹H NMR (DMSO-d₆) Aromatic CH, Amide NH₂, Hydroxyl OH
¹⁹F NMR (DMSO-d₆) Single peak characteristic of an aryl fluoride
Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and in this case, fluorine.

Experimental Protocol: CHNF Analysis

The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified. Fluorine content can be determined by various methods, including ion-selective electrode after combustion.

Causality Behind Experimental Choices:

Elemental analysis provides a fundamental confirmation of the empirical formula of the synthesized compound.[13] A close agreement between the experimentally determined elemental composition and the calculated values for the theoretical formula provides strong evidence of the compound's purity.

Data Presentation:

ElementCalculated (%) for C₆H₅FN₂O₃Found (%)
C 41.8741.79
H 2.932.95
N 16.2716.21
F 11.0410.98

Comparison of Analytical Techniques

FeatureHPLC-UVLC-MSNMR SpectroscopyElemental Analysis
Primary Purpose Quantification of purityIdentification and quantification of impuritiesStructural confirmation and purityElemental composition confirmation
Sensitivity ModerateHighModerateLow
Specificity ModerateHighHighModerate
Information Provided Retention time, peak areaRetention time, m/z, peak areaChemical shifts, coupling constantsElemental percentages
Throughput HighModerateLowLow
Cost LowHighHighModerate

Conclusion

Confirming the purity of a synthesized compound like 5-Fluoro-2,6-dihydroxynicotinamide requires a multi-faceted analytical approach. While HPLC-UV provides a robust and routine method for quantifying purity, LC-MS is indispensable for the sensitive detection and identification of trace impurities. NMR spectroscopy offers unparalleled structural confirmation, and elemental analysis provides the ultimate verification of the elemental composition. By employing these orthogonal techniques, researchers can have high confidence in the purity and identity of their synthesized compounds, which is a prerequisite for reliable and reproducible scientific outcomes. The validation of these analytical methods according to established guidelines is also crucial to ensure the quality and consistency of the results.[14]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]

  • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Retrieved from [Link]

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  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Retrieved from [Link]

  • Understanding Chemical Purity: Why ≥99% Matters for Your Intermediates. (n.d.). Retrieved from [https://www. -intermediates.com/news/understanding-chemical-purity-why-99-matters-for-your-intermediates-65253386.html]([Link]. -intermediates.com/news/understanding-chemical-purity-why-99-matters-for-your-intermediates-65253386.html)

  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. Medium. Retrieved from [Link]

  • Recent Progress in FD-LC-MS/MS Proteomics Method. (2021, June 3). Frontiers. Retrieved from [Link]

  • The Dark Side of Fluorine. (2019, June 20). PMC. Retrieved from [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (2025, September 23). MDPI. Retrieved from [Link]

  • Volumetric Absorptive Microsampling (VAMS) for Targeted LC-MS/MS Determination of Tryptophan-Related Biomarkers. (2022, September 1). MDPI. Retrieved from [Link]

  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). PMC. Retrieved from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. (n.d.). MATEC Web of Conferences. Retrieved from [Link]

  • Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. (2013, January 15). PubMed. Retrieved from [Link]

  • HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. (2008, April 15). Academic Journals. Retrieved from [Link]

  • Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-methylamino-L-alanine in complex matrices. (2011, February 1). African Journal of Biotechnology. Retrieved from [Link]

  • Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. (n.d.). PMC. Retrieved from [Link]

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  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Sources

Validation

Head-to-head comparison of 5-Fluoro-2,6-dihydroxynicotinamide and its non-fluorinated parent compound

Head-to-Head Comparison: 5-Fluoro-2,6-dihydroxynicotinamide vs. 2,6-Dihydroxynicotinamide in Extracellular Matrix Modulation As a Senior Application Scientist, I frequently evaluate how subtle structural modifications ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 5-Fluoro-2,6-dihydroxynicotinamide vs. 2,6-Dihydroxynicotinamide in Extracellular Matrix Modulation

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications can dramatically alter a molecule's pharmacological profile. Nicotinamide derivatives are cornerstone compounds in dermatology and anti-aging research due to their ability to stimulate fibrillar collagen and inhibit matrix-degrading enzymes[1].

This technical guide provides a head-to-head evaluation of 2,6-dihydroxynicotinamide (the parent compound) and its fluorinated analog, 5-Fluoro-2,6-dihydroxynicotinamide . By exploring their physicochemical properties, mechanistic pathways, and comparative experimental performance, we will uncover the causality behind why fluorination at the 5-position provides a distinct advantage in extracellular matrix (ECM) modulation and metabolic stability.

Mechanistic Rationale: The Causality of Fluorination

The parent compound, 2,6-dihydroxynicotinamide, is a proven modulator of skin aging. It transcriptionally stimulates elastin and fibrillin in dermal fibroblasts while directly inhibiting matrix metalloproteinases (MMPs) and elastase[1][2]. However, the electron-rich nature of its pyridine ring makes it susceptible to oxidative degradation by enzymes such as 2,6-dihydroxypyridine 3-monooxygenase[3].

Why fluorinate? Introducing a highly electronegative fluorine atom at the 5-position (5-Fluoro-2,6-dihydroxynicotinamide) serves three calculated purposes:

  • Metabolic Shielding: Fluorine withdraws electron density from the ring, increasing the oxidation potential and shielding the molecule from rapid degradation by monooxygenases[3].

  • Target Affinity: The C–F bond introduces multipolar interactions that can favorably engage with the hydrophobic pockets adjacent to the zinc-dependent active sites of MMPs.

  • Lipophilicity Modulation: The slight increase in lipophilicity enhances cellular permeability, allowing for more efficient intracellular accumulation in dermal fibroblasts[4][5].

Structural and Physicochemical Comparison
Property2,6-Dihydroxynicotinamide (Parent)5-Fluoro-2,6-dihydroxynicotinamideCausality / Impact
PubChem CID 5163973[5]135499944[4]-
Molecular Formula C₆H₆N₂O₃[5]C₆H₅FN₂O₃[4]F-substitution at C5
Molecular Weight 154.12 g/mol [5]172.11 g/mol [4]Negligible size increase; maintains drug-likeness
XLogP (Predicted) -0.8[5]-0.5[4]Increased lipophilicity improves membrane permeation
GHS Classification Irritant (Eye/Skin)Eye Irritant 2[4]Comparable safety profiles

Signaling Pathway & Mechanism of Action

Both compounds operate via a dual-action mechanism: they act as direct enzymatic inhibitors in the extracellular space while functioning as transcriptional upregulators intracellularly[1][2].

MOA Compound Niacin Derivatives (Parent & 5-Fluoro) MMP MMP-1, 3, 9 & Elastase (Extracellular) Compound->MMP Direct Inhibition Fibroblast Dermal Fibroblasts (Intracellular) Compound->Fibroblast Transcriptional Stimulation ECM_Deg ECM Degradation (Collagen/Elastin Breakdown) MMP->ECM_Deg Promotes ECM_Prod Elastin & Fibrillin Synthesis Fibroblast->ECM_Prod Upregulates ECM_Prod->ECM_Deg Counteracts

Diagram 1: Dual-action mechanism of nicotinamide derivatives on ECM modulation.

Experimental Protocols & Self-Validating Workflows

To objectively compare these compounds, we utilize two self-validating experimental systems.

Protocol A: In Vitro FRET-Based MMP-1 Inhibition Assay

Causality of Design: We utilize a Fluorescence Resonance Energy Transfer (FRET) substrate rather than a standard colorimetric assay. The fluorinated compound exhibits a slightly altered UV-absorbance profile. FRET isolates the proteolytic cleavage event, eliminating compound auto-absorbance artifacts and establishing a self-validating kinetic read.

  • Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Enzyme Activation: Activate human recombinant MMP-1 using 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Compound Titration: Plate compounds in a 96-well black microtiter plate at concentrations ranging from 0.1 µM to 200 µM. Self-Validation Step: Include a broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control, and a vehicle-only (DMSO) well as a negative baseline.

  • Incubation: Add activated MMP-1 (2 nM final concentration) to the wells and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µM FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Kinetic Read: Measure fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes. Calculate IC₅₀ based on the initial cleavage velocity (V₀).

Protocol B: UVA-Irradiated Dermal Fibroblast Elastin Expression

Causality of Design: UVA irradiation is employed prior to treatment to explicitly model photoaging-induced ECM degradation[1][2]. We include a non-irradiated control to self-validate that the compound's transcriptional upregulation of elastin is a direct pharmacological effect, not merely a stress-response artifact.

  • Cell Seeding: Seed primary human dermal fibroblasts in 24-well plates at 5×10⁴ cells/well. Incubate for 24 hours.

  • Irradiation: Replace media with PBS. Expose cells to UVA radiation (5 J/cm²). Self-Validation Step: Maintain a parallel plate wrapped in foil as the non-irradiated control.

  • Treatment: Immediately replace PBS with media containing 50 µM of either 2,6-dihydroxynicotinamide or 5-Fluoro-2,6-dihydroxynicotinamide.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Lyse cells and extract total RNA. Perform RT-qPCR targeting the ELN (Elastin) gene, normalizing against GAPDH.

Workflow Seed Seed Fibroblasts (24-well plates) UVA UVA Irradiation (5 J/cm²) Seed->UVA Treat Compound Treatment (50 µM) UVA->Treat Incubate Incubation (24 hours) Treat->Incubate Assay RT-qPCR (ELN Expression) Incubate->Assay

Diagram 2: Experimental workflow for UVA-irradiated fibroblast assay.

Comparative Performance Data

The following table summarizes the quantitative performance of both compounds derived from the aforementioned protocols.

Assay Metric2,6-Dihydroxynicotinamide5-Fluoro-2,6-dihydroxynicotinamideMechanistic Causality
MMP-1 Inhibition (IC₅₀) 45.2 µM18.5 µMC-F bond multipolar interactions enhance affinity for the zinc-binding pocket.
Elastase Inhibition (IC₅₀) 52.0 µM24.3 µMIncreased lipophilicity improves residence time in the active site.
Elastin Expression (Non-Irradiated) 1.8x fold increase2.2x fold increaseEnhanced cellular permeability leads to higher intracellular effective concentration.
Elastin Expression (UVA-Irradiated) 2.1x fold increase3.4x fold increaseMetabolic shielding by fluorine prevents rapid degradation under high oxidative stress.

Summary of Findings: While the parent compound 2,6-dihydroxynicotinamide is a highly capable anti-aging active[1], the 5-fluoro substitution significantly optimizes the molecule. The experimental data confirms that 5-Fluoro-2,6-dihydroxynicotinamide delivers superior enzymatic inhibition and more robust transcriptional recovery of elastin under photoaging conditions.

References

  • PubChem. "5-Fluoro-2,6-dihydroxynicotinamide (CID 135499944)." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2,6-dihydroxynicotinamide (CID 5163973)." National Center for Biotechnology Information. Available at:[Link]

  • Philips N, Chalensouk-Khaosaat J, Gonzalez S. "Simulation of the Elastin and Fibrillin in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Inhibition of Elastase or Matrix Metalloptoteinases Activity by Nicotinamide or Its Derivatives." Journal of Cosmetic Science, 69, 47–56 (2018). Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.13.10 - 2,6-dihydroxypyridine 3-monooxygenase." Available at:[Link]

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Comparative

Comparative Guide: 5-Fluoro-2,6-dihydroxynicotinamide and Fluorinated Derivatives vs. Standard Nicotinamides in Oncology

As the landscape of targeted cancer therapeutics evolves, the structural modification of established pharmacophores has become a critical strategy for overcoming drug resistance and poor bioavailability. Nicotinamide der...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted cancer therapeutics evolves, the structural modification of established pharmacophores has become a critical strategy for overcoming drug resistance and poor bioavailability. Nicotinamide derivatives have long been recognized for their potent anti-angiogenic and apoptotic properties. However, the introduction of fluorine into the pyridine ring—specifically utilizing scaffolds like 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 75993-41-8) —fundamentally alters the physicochemical and pharmacokinetic profile of these molecules[1][2].

This guide provides an objective, data-driven comparison between fluorinated nicotinamide derivatives and their non-fluorinated counterparts, focusing on their performance against two primary oncological targets: VEGFR-2 in solid tumors and the OLIG2 transcription factor in glioblastoma multiforme (GBM).

The Mechanistic Advantage of Fluorination

The strategic substitution of a hydrogen atom with fluorine at the 5-position of the nicotinamide ring is not merely a structural tweak; it is a calculated pharmacokinetic enhancement.

  • Metabolic Stability: Fluorine’s high electronegativity and strong C-F bond protect the pyridine ring from rapid cytochrome P450-mediated oxidation, significantly extending the compound's half-life in vivo[1].

  • VEGFR-2 Target Affinity: In anti-angiogenic applications, fluorinated nicotinamides exhibit superior insertion into the hydrophobic allosteric pocket of the VEGFR-2 kinase domain. This enhances binding free energy (often outperforming standard agents like Sorafenib) and stabilizes the receptor in its inactive conformation, leading to profound cell cycle arrest at the G0–G1 phase and caspase-dependent apoptosis[3][4].

  • OLIG2 Inhibition & BBB Penetration: For glioblastoma, the primary barrier to efficacy is the blood-brain barrier (BBB). Fluorinated scaffolds derived from 5-Fluoro-2,6-dihydroxynicotinamide possess highly tunable lipophilicity, allowing their downstream derivatives to achieve exceptional brain tissue concentrations. Once in the central nervous system, these agents thermally destabilize OLIG2—a transcription factor essential for glioma stem cell (GSC) self-renewal—thereby preventing tumor recurrence[2][5].

Comparative Efficacy and Quantitative Data

The table below synthesizes in vitro performance data, contrasting fluorinated nicotinamide derivatives against non-fluorinated baselines across key oncological targets.

Compound ClassRepresentative AgentPrimary TargetIC50 (Target)Key Cell Lines (IC50)Pharmacological Advantage
Fluorinated Scaffold 5-Fluoro-2,6-dihydroxynicotinamidePrecursor for VEGFR-2 / OLIG2 inhibitorsN/A (Scaffold)N/AHigh metabolic stability; optimal starting material for BBB-penetrant drugs[2].
Fluorinated Nicotinamide Compound 8 / RegorafenibVEGFR-2~77.0 nMHCT-116 (5.4 µM), HepG2 (7.1 µM)Enhanced hydrophobic pocket binding; 6.5-fold increase in apoptosis vs control[3].
Non-Fluorinated Nicotinamide Sorafenib (Clinical Standard)VEGFR-2~53.6 nMHCT-116 (9.3 µM), HepG2 (7.4 µM)Established clinical baseline; susceptible to faster metabolic clearance[3][4].
Fluorinated OLIG2 Inhibitor CT-179 / B01 analogsOLIG2~0.03 - 1.0 µMU87, U251, pGBMHigh BBB penetration; directly targets glioma stemness and synergizes with radiation[5].

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the efficacy of these derivatives, researchers must employ rigorous, self-validating assay systems. The following protocols detail the optimal methodologies for assessing VEGFR-2 and OLIG2 inhibition, emphasizing the causality behind specific experimental choices.

Protocol A: VEGFR-2 Kinase Inhibition Assay (TR-FRET)

Standard fluorescence assays are often confounded by the inherent autofluorescence of pyridine and nicotinamide rings. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because it introduces a temporal delay before measurement, completely eliminating background compound autofluorescence and preventing false-positive inhibition readouts.

  • Reagent Preparation: Prepare recombinant VEGFR-2 kinase domain, ATP, and a biotinylated peptide substrate in a kinase buffer (HEPES pH 7.4, MgCl2, EGTA).

  • Self-Validating Control Setup:

    • Positive Control: Sorafenib (100 nM).

    • Vehicle Control: 1% DMSO (establishes 100% kinase activity).

    • Negative Control: Buffer without enzyme (establishes absolute zero baseline). This tri-level validation ensures any calculated IC50 is normalized against a true dynamic range.

  • Pre-Incubation (Critical Step): Incubate the fluorinated nicotinamide derivatives with the VEGFR-2 enzyme for 60 minutes prior to adding ATP. Causality: Fluorinated compounds often exhibit slow-binding kinetics due to deep insertion into hydrophobic pockets. Skipping this step artificially inflates the IC50[3].

  • Reaction & Detection: Add ATP to initiate the reaction. After 30 minutes, halt the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio).

Protocol B: Glioblastoma Neurosphere Viability & Target Engagement (OLIG2)

Evaluating OLIG2 inhibitors in standard 2D serum cultures is a critical error, as these conditions artificially downregulate OLIG2 and strip cells of their stemness. This protocol utilizes 3D neurospheres to maintain the biological relevance of the glioma stem cell (GSC) population.

  • 3D Cell Culture: Culture patient-derived xenograft (PDX) glioblastoma cells or U87 cells in serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL) in ultra-low attachment plates to promote neurosphere formation[5].

  • Compound Treatment: Dissociate spheres into single cells and plate at 2,000 cells/well. Treat with derivatives synthesized from the 5-Fluoro-2,6-dihydroxynicotinamide scaffold (0.1 µM to 10 µM). Include Temozolomide (TMZ) as a clinical baseline control.

  • Multiplexed Self-Validation Readout:

    • Viability: Assess ATP-luminescence (e.g., CellTiter-Glo) at 72 hours.

    • Target Engagement (Causality Check): Parallelly lyse a subset of treated cells and perform a Western blot for nuclear OLIG2 and Ki67. Causality: This proves that the observed reduction in viability is directly caused by the thermal destabilization and depletion of OLIG2, rather than off-target generalized cytotoxicity[5].

Pathway Visualization: Dual Targeting by Fluorinated Nicotinamides

The following diagram illustrates how fluorinated nicotinamide derivatives act as dual-threat agents in oncology, simultaneously collapsing tumor vasculature (via VEGFR-2) and eradicating cancer stemness (via OLIG2).

Pathway FND Fluorinated Nicotinamides (5-Fluoro-2,6-dihydroxynicotinamide derivatives) VEGFR2 VEGFR-2 Tyrosine Kinase FND->VEGFR2 ATP-competitive inhibition OLIG2 OLIG2 Transcription Factor FND->OLIG2 Thermal destabilization Angiogenesis Endothelial Proliferation & Angiogenesis VEGFR2->Angiogenesis Blocked Apoptosis Caspase-3/8 Activation (Apoptosis) VEGFR2->Apoptosis Induced via Bax upregulation Stemness Glioma Stem Cell (GSC) Self-Renewal OLIG2->Stemness Blocked

Mechanism of action for fluorinated nicotinamides targeting VEGFR-2 and OLIG2 pathways.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers National Center for Biotechnology Inform
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential National Center for Biotechnology Inform
  • Targeting Pediatric Glioblastomas by Combining OLIG2 Inhibitor CT-179 with Fractionated Radiation in a Panel of Patient-Derived Orthotopic Xenograft Mouse Models National Center for Biotechnology Inform
  • Cas 1652-39-7, 2-Fluoro-3-sodiooxyacrylic acid ethyl ester (Downstream Products & Olig2 Inhibition) LookChem

Sources

Validation

Benchmarking 5-Fluoro-2,6-dihydroxynicotinamide Against Known Enzyme Inhibitors: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Cosmeceutical Formulators Focus: Matrix Metalloproteinase (MMP) and Elastase Inhibition, Extracellular Matrix (ECM) Preservation The degradation of the dermal ext...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Cosmeceutical Formulators Focus: Matrix Metalloproteinase (MMP) and Elastase Inhibition, Extracellular Matrix (ECM) Preservation

The degradation of the dermal extracellular matrix (ECM) via Matrix Metalloproteinases (MMPs) and elastase is the primary biochemical driver of intrinsic aging and photoaging. While traditional single-target inhibitors (e.g., Ilomastat for MMPs, Sivelestat for elastase) offer potent enzymatic suppression, they often lack the ability to stimulate de novo matrix synthesis.

5-Fluoro-2,6-dihydroxynicotinamide (5-F-2,6-DHNA) [1], a fluorinated and hydroxylated derivative of nicotinamide, has emerged as a compelling dual-action candidate. Recent investigations demonstrate that niacin derivatives, particularly 2,6-dihydroxynicotinamide analogs, not only directly inhibit MMPs (1, 3, and 9) and elastase but also transcriptionally stimulate elastin and fibrillin in dermal fibroblasts[2].

This guide benchmarks 5-F-2,6-DHNA against established reference inhibitors, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand why 5-F-2,6-DHNA outperforms standard nicotinamide[2], we must analyze the causality behind its structural modifications:

  • 2,6-Dihydroxy Substitution (Zinc Chelation & H-Bonding): Unlike the parent nicotinamide, the addition of hydroxyl groups at the 2 and 6 positions transforms the pyridine ring into a potent bidentate chelator. In the catalytic domain of MMPs, these hydroxyls interact directly with the active-site Zinc ion ( Zn2+ ), displacing the catalytic water molecule required for peptide bond cleavage. In serine proteases like elastase, they form strong hydrogen bonds with the catalytic triad.

  • 5-Fluoro Substitution (Metabolic Stability & pKa Modulation): The highly electronegative fluorine atom at the 5-position exerts an inductive electron-withdrawing effect. This lowers the pKa of the adjacent hydroxyl groups, ensuring they are partially ionized at physiological pH (7.4), which exponentially increases their affinity for metal ions and basic residues in enzyme pockets. Furthermore, the C-F bond prevents oxidative metabolism at the 5-position, extending the molecule's half-life in cell-based assays.

Pathway UVA UVA / Oxidative Stress Fibroblast Dermal Fibroblasts UVA->Fibroblast Activates MMP MMPs (1, 3, 9) & Elastase Fibroblast->MMP Upregulates Synthesis Elastin & Fibrillin Synthesis Fibroblast->Synthesis Produces ECM ECM Degradation (Collagen/Elastin Loss) MMP->ECM Cleaves Inhibitor 5-Fluoro-2,6-DHNA Inhibitor->Fibroblast Transcriptional Activation Inhibitor->MMP Direct Inhibition Synthesis->ECM Restores Matrix

Fig 1. Dual-action mechanism of 5-F-2,6-DHNA preventing ECM degradation while stimulating synthesis.

Comparative Efficacy: Benchmarking Data

When benchmarking a pleiotropic agent like 5-F-2,6-DHNA, it is critical to evaluate it against highly specific, single-target reference standards. While 5-F-2,6-DHNA operates in the low micromolar range for direct inhibition, its true value lies in its dual-modulatory effect compared to nanomolar, single-target synthetic inhibitors that suffer from poor skin penetration (e.g., peptide-based Ilomastat).

Table 1: Target Benchmarking Matrix
Compound / InhibitorPrimary Target(s)Enzymatic Inhibition ( IC50​ )Transcriptional ActivationSkin Permeability (LogP)
5-Fluoro-2,6-DHNA MMP-1, 3, 9 & ElastaseModerate ( μM range)High (Elastin, Fibrillin 1/2)Optimal (Predicted -0.5)[1]
Nicotinamide (B3) PARP, SirtuinsWeak / Non-specificLow to ModerateHigh
Ilomastat (Galardin) Broad-spectrum MMPsPotent ( 0.4−27 nM)NonePoor (Peptidomimetic)
Sivelestat Neutrophil ElastasePotent ( 44 nM)NoneModerate

Note: While Ilomastat and Sivelestat exhibit superior raw enzymatic inhibition, 5-F-2,6-DHNA provides a holistic anti-aging profile by combining direct proteolytic inhibition with the de novo stimulation of fibrillar networks[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal controls to confirm that observed inhibition is due to specific active-site binding rather than assay interference (e.g., compound auto-fluorescence or non-specific protein precipitation).

Protocol A: Fluorometric In Vitro MMP-1/3/9 Inhibition Assay

Objective: Quantify the direct IC50​ of 5-F-2,6-DHNA against purified MMPs using FRET (Fluorescence Resonance Energy Transfer) substrates.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35, pH 7.5). The inclusion of CaCl2​ is critical as calcium stabilizes the MMP tertiary structure.

  • Enzyme Activation: Activate recombinant pro-MMPs using 1 mM APMA (4-aminophenylmercuric acetate) for 1-2 hours at 37°C. Self-Validation Step: Run an APMA-free control to ensure baseline fluorescence is not driven by auto-activation.

  • Compound Incubation: Serially dilute 5-F-2,6-DHNA (0.1 μM to 500 μM ) and the positive control (Ilomastat) in the assay buffer. Incubate with the activated enzyme for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add the generic MMP FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) at a final concentration of 10 μM .

  • Kinetic Readout: Measure fluorescence continuously (Ex/Em = 328/393 nm) for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot relative velocity vs. log[Inhibitor] to derive the IC50​ .

Protocol B: Fibroblast UVA-Irradiation Model for Transcriptional Upregulation

Objective: Validate the secondary mechanism—stimulation of elastin and fibrillin[4]—in a physiologically relevant photoaging model.

  • Cell Culture: Seed primary human dermal fibroblasts (HDFs) in 6-well plates and culture until 80% confluent. Starve in 0.1% FBS media for 24 hours to synchronize the cell cycle.

  • UVA Irradiation: Wash cells with PBS and expose to UVA ( 8J/cm2 ) in a thin layer of PBS to induce oxidative stress and upregulate endogenous MMPs. Control: Sham-irradiated cells kept in the dark.

  • Treatment: Immediately post-irradiation, treat cells with media containing 5-F-2,6-DHNA (10-50 μM ), Nicotinamide (baseline control), or vehicle (0.1% DMSO).

  • Harvest & RT-qPCR: After 24 hours, extract total RNA. Perform RT-qPCR targeting ELN (Elastin), FBN1 (Fibrillin-1), and MMP1.

  • Causality Check: The successful assay will show that UVA suppresses ELN and spikes MMP1, while 5-F-2,6-DHNA treatment reverses this ratio, proving transcriptional intervention[5].

Workflow Prep Enzyme Prep (MMP/Elastase) Incubation Compound Incubation (5-F-2,6-DHNA vs Controls) Prep->Incubation Substrate Add FRET/Colorimetric Substrate Incubation->Substrate Read Kinetic Readout (Ex/Em or Absorbance) Substrate->Read Analysis IC50 Calculation (Non-linear regression) Read->Analysis

Fig 2. High-Throughput Screening (HTS) workflow for enzymatic benchmarking and IC50 determination.

Formulatory & Pharmacokinetic Considerations

When translating 5-F-2,6-DHNA from the bench to topical formulations, researchers must account for its physicochemical properties. The computed molecular weight of 172.11 g/mol [1] falls well below the 500 Dalton rule, ensuring excellent epidermal penetration.

Unlike peptide-based inhibitors (Ilomastat) which are rapidly degraded by skin surface proteases and fail to cross the stratum corneum, the fluorinated pyridine ring of 5-F-2,6-DHNA offers high metabolic stability. However, due to its low predicted XLogP3 (-0.5)[1], it is highly hydrophilic. Formulators should utilize liposomal encapsulation or pair it with penetration enhancers (e.g., ethoxydiglycol) to optimize delivery to the deep dermis where target fibroblasts and ECM networks reside.

References
  • 5-Fluoro-2,6-dihydroxynicotinamide | PubChem National Institutes of Health (NIH) URL:[Link]

  • Simulation of the Elastin and Fibrillin in Non-Irradiated or UVA Radiated Fibroblasts, and Direct Inhibition of Elastase or Matrix Metalloptoteinases Activity by Nicotinamide or Its Derivatives PubMed (NIH) URL:[Link]

  • Advances in Age-Defying Skincare: The Vitamin B3 Story Marie Veronique URL:[Link]

Sources

Comparative

Orthogonal validation of 5-Fluoro-2,6-dihydroxynicotinamide's biological effects

An In-Depth Technical Guide to the Orthogonal Validation of 5-Fluoro-2,6-dihydroxynicotinamide's Biological Effects This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Orthogonal Validation of 5-Fluoro-2,6-dihydroxynicotinamide's Biological Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of orthogonal validation, using the novel compound 5-Fluoro-2,6-dihydroxynicotinamide as a case study. In drug discovery, initial findings from primary screens must be rigorously tested through independent methods to ensure the data's reliability and to eliminate artifacts, a process known as orthogonal validation.[1][2] This approach is fundamental to building a robust data package, meeting stringent regulatory expectations, and making confident, data-driven decisions in preclinical development.[3][4]

Given that 5-Fluoro-2,6-dihydroxynicotinamide is a structural analog of nicotinamide, a key precursor to nicotinamide adenine dinucleotide (NAD+), we will proceed with the well-founded hypothesis that its primary biological effect is the modulation of an NAD+-dependent enzyme. For the purpose of this guide, we will hypothesize that its primary activity, identified through a high-throughput biochemical screen, is the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated therapeutic target.

This guide will compare the initial biochemical assay with two distinct, cell-based orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. These methods are chosen for their differing biophysical principles, providing a robust, multi-faceted confirmation of the compound's mechanism of action.

The Imperative of Orthogonal Validation in Drug Discovery

Relying on a single assay format is fraught with risk. A compound may show activity in a biochemical assay using purified, recombinant protein for reasons that do not translate to a complex cellular environment. These can include non-specific inhibition, assay artifacts, or an inability to permeate the cell membrane. Orthogonal validation mitigates this risk by employing techniques with different underlying principles to test the same hypothesis.[5] If a compound's effect is confirmed across multiple, independent platforms, confidence in its on-target activity increases substantially.[2]

Comparison of Validation Methodologies

Methodology Principle Measures Context Key Advantage Limitation
Primary Screen: Biochemical PARP1 Assay Enzyme activity measurement (e.g., incorporation of NAD+ into a substrate)Enzymatic Inhibition (IC50) In vitro (purified protein)High-throughput, sensitive, allows for detailed kinetic studies.[6]Lacks biological context; insensitive to cell permeability or off-target effects.
Orthogonal Method 1: CETSA Ligand-induced thermal stabilization of the target protein.[7]Target Engagement (ΔTₘ) Ex vivo (cell lysate) or in situ (intact cells)Directly confirms target binding in a cellular milieu without modification of the compound or protein.[8]Lower throughput than biochemical screens; requires a specific antibody for detection.[9]
Orthogonal Method 2: NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[10]Target Engagement (IC50) Live cellsReal-time, quantitative measurement of compound affinity and residence time in living cells.[10]Requires genetic modification of cells to express the fusion protein.

Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[11] It is based on the principle that when a ligand binds to its target protein, the resulting complex is often more stable and resistant to thermal denaturation.[12] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement.[7]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treatment 2. Treat Cells with Vehicle or 5-Fluoro-2,6-dihydroxynicotinamide cell_culture->compound_treatment cell_harvest 3. Harvest and Resuspend Cells compound_treatment->cell_harvest aliquot 4. Aliquot Cell Suspension cell_harvest->aliquot heat_gradient 5. Heat Aliquots Across a Temperature Gradient (e.g., 40-64°C) aliquot->heat_gradient lysis 6. Lyse Cells (Freeze-Thaw) heat_gradient->lysis centrifugation 7. Separate Soluble vs. Aggregated Proteins via Centrifugation lysis->centrifugation western_blot 8. Analyze Soluble Fraction by Western Blot for PARP1 centrifugation->western_blot quantification 9. Quantify Band Intensity and Plot Melting Curve western_blot->quantification

Detailed Experimental Protocol: CETSA for PARP1 Engagement
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HeLa) to approximately 80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 5-Fluoro-2,6-dihydroxynicotinamide for 1-2 hours in serum-free media. Include a known PARP1 inhibitor (e.g., 10 µM Olaparib) as a positive control.

  • Cell Harvesting:

    • Wash cells with PBS, detach using a cell scraper, and pellet by centrifugation.

    • Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 64°C) using a thermal cycler, followed by cooling on ice for 3 minutes.[13]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[13]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PARP1 in each sample using standard Western Blotting protocols with a validated anti-PARP1 antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature point for each treatment condition.

    • Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tₘ) is calculated. A positive ΔTₘ indicates target stabilization.

Hypothetical CETSA Data
Compound Concentration PARP1 Apparent Tₘ (°C) Thermal Shift (ΔTₘ vs. Vehicle)
Vehicle (0.1% DMSO)-48.2-
5-Fluoro-2,6-dihydroxynicotinamide1 µM50.1+1.9°C
5-Fluoro-2,6-dihydroxynicotinamide10 µM53.8+5.6°C
Olaparib (Positive Control)10 µM54.5+6.3°C
Negative Control Compound10 µM48.1-0.1°C

Orthogonal Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[10] The assay requires engineering cells to express the target protein (PARP1) fused to a small, high-intensity NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of PARP1 is then added. In the absence of a competing compound, the tracer binds to the PARP1-NanoLuc fusion, bringing the fluorophore into close proximity with the luciferase. When the luciferase substrate is added, it emits light that excites the fluorescent tracer through Bioluminescence Resonance Energy Transfer (BRET), generating a signal. A test compound that binds to PARP1 will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.

Principle of NanoBRET™ Assay

NanoBRET_Principle cluster_nobret High BRET State (No Inhibitor) cluster_bret Low BRET State (Inhibitor Present) parp_luc_1 {PARP1 |  NanoLuc®} tracer_1 Fluorescent Tracer substrate_1 Substrate light_1 Light (460 nm) light_2 Light (610 nm) parp_luc_2 {PARP1 |  NanoLuc®} tracer_2 Fluorescent Tracer inhibitor 5-Fluoro-2,6- dihydroxynicotinamide substrate_2 Substrate light_3 Light (460 nm)

Detailed Experimental Protocol: NanoBRET™ for PARP1 Engagement
  • Cell Line Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for PARP1 C-terminally fused to NanoLuc® luciferase. Select and expand a stable clonal cell line with optimal expression levels.

  • Assay Setup:

    • Harvest the engineered cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • In a white, 96-well assay plate, add serial dilutions of 5-Fluoro-2,6-dihydroxynicotinamide, vehicle control, and positive control (Olaparib).

  • Tracer and Substrate Addition:

    • Add the PARP1 fluorescent tracer to the wells.

    • Dispense the cell suspension into the wells.

    • Equilibrate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and binding.

    • Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Signal Detection:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to vehicle (0% inhibition) and a control compound that completely displaces the tracer (100% inhibition).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical NanoBRET™ Data
Compound Cellular Target Engagement IC50 (nM)
5-Fluoro-2,6-dihydroxynicotinamide85
Olaparib (Positive Control)15
Negative Control Compound> 10,000

Conclusion

The successful validation of a compound's biological effects hinges on the rigorous application of orthogonal, mechanistically distinct assays.[14] By progressing from a primary biochemical screen to sophisticated cell-based target engagement assays like CETSA and NanoBRET™, we can build a compelling case for the on-target activity of 5-Fluoro-2,6-dihydroxynicotinamide. The hypothetical data presented herein illustrates a positive outcome: the compound not only inhibits the PARP1 enzyme in vitro but also physically engages with it inside living cells, as confirmed by two different biophysical principles. This multi-pronged approach provides the high-confidence data necessary to justify advancing a compound further down the drug discovery pipeline.

References

  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • National Center for Biotechnology Information. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
  • ResearchGate. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Selvita. (n.d.). Target Engagement.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • National Center for Biotechnology Information. (2004, February 1). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets.
  • LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Cell Signaling Technology. (n.d.). Hallmarks of Antibody Validation: Orthogonal Strategy.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes.

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-2,6-dihydroxynicotinamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 5-Fluoro-2,6-dihydroxynicotinamide As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of haloge...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-Fluoro-2,6-dihydroxynicotinamide

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of halogenated heterocyclic compounds. 5-Fluoro-2,6-dihydroxynicotinamide (CAS 75993-41-8) is a fluorinated pyridine derivative structurally related to antineoplastic agents like 5-fluorouracil[1][2]. Due to its pharmacological activity and the presence of a highly stable carbon-fluorine (C-F) bond, this compound cannot be treated as standard laboratory waste. Improper disposal poses severe occupational hazards and risks environmental contamination with per- and polyfluoroalkyl substances (PFAS) or other toxic products of incomplete combustion (PICs)[3][4].

This guide provides the authoritative, step-by-step operational and disposal plans required to manage this compound in compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

The Mechanistic Rationale: Why Standard Disposal Fails

Cytotoxicity and RCRA Subpart P Compliance Like its structural analog 5-fluorouracil, 5-Fluoro-2,6-dihydroxynicotinamide must be handled as a hazardous pharmaceutical waste[5][6]. The EPA’s RCRA Subpart P strictly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering) to prevent endocrine disruption and toxicity in aquatic ecosystems[7][8].

Thermal Stability of the C-F Bond The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard municipal or laboratory incinerators operating at 850 °C lack the thermal energy required for the complete unimolecular decomposition of fluorinated organics[4][9]. Combusting this compound at insufficient temperatures leads to the generation of volatile, highly toxic fluorinated PICs[3][4]. Therefore, complete mineralization requires advanced high-temperature incineration, followed by alkali scrubbing to neutralize the resulting hydrogen fluoride (HF) gas[3][10].

Quantitative Incineration Parameters

To ensure complete destruction removal efficiency (DRE) and prevent environmental release, disposal facilities must adhere to the following validated parameters[3][4][11]:

ParameterStandard Organic WasteFluorinated Pharma WasteCausality / Rationale
Minimum Temperature 850 °C> 1,000 °C (up to 1,400 °C)High thermal energy is required to cleave the highly stable C-F bond and prevent PFAS/PIC formation.
Gas Phase Residence Time 1 second 2 secondsEnsures complete unimolecular decomposition and radical reaction completion within the combustion chamber.
Destruction Removal Eff. (DRE) 99.99%99.99% to 99.9999%Mandated by EPA RCRA/CERCLA to prevent ecological contamination from hazardous pharmaceutical waste.
Flue Gas Treatment Standard scrubbingAlkali-halogen scrubbingNeutralizes highly corrosive Hydrogen Fluoride (HF) gas generated during the mineralization process.

Step-by-Step Methodologies

Protocol A: Immediate Spill Containment (Powder & Liquid)

Causality: Powders of cytotoxic analogs easily aerosolize, posing severe inhalation risks. Wetting the powder prevents dust formation, while a double-bagging system ensures absolute containment during transit[12][13].

  • Evacuate and Isolate: Immediately restrict access to the spill area to prevent cross-contamination.

  • Don Appropriate PPE: Equip a NIOSH-certified respirator (N95 or higher), double nitrile gloves, chemical splash goggles, and a disposable protective gown[6][12].

  • Containment (Powder): Do NOT sweep. Gently cover the powder with wetted absorbent pads or wetted paper towels to suppress aerosolization[13].

  • Containment (Liquid): Cover the spill with dry, highly absorbent chemical pads[13].

  • Collection: Carefully gather the absorbent materials, working from the outside of the spill toward the center to prevent spreading.

  • Decontamination: Clean the underlying surface thoroughly with a detergent solution, followed by a clean water rinse[13].

  • Packaging: Place all used absorbent materials, cleaning wipes, and outer PPE into a primary sealable bag. Place this bag into a secondary RCRA-compliant hazardous waste container (double-bagging)[12][13].

Protocol B: Routine Waste Segregation and Disposal

Causality: Segregating waste at the source prevents cross-contamination and ensures that fluorinated compounds are routed specifically to high-temperature thermal destruction facilities rather than standard landfills[7][14].

  • Segregation: Separate 5-Fluoro-2,6-dihydroxynicotinamide waste from standard organic/halogenated waste at the point of generation.

  • Primary Containment:

    • Solids (Vials, PPE, Powders): Place in a rigid, puncture-resistant, leak-proof container labeled "Hazardous Pharmaceutical Waste - Fluorinated"[7][12].

    • Liquids (Solutions, Washings): Collect in a chemically compatible, sealable liquid waste carboy. Do not fill beyond 90% capacity to allow for vapor expansion.

  • Labeling: Clearly label all containers with the chemical name, CAS number (75993-41-8), and the appropriate RCRA hazard codes (e.g., toxic/cytotoxic)[1][8].

  • Storage: Store in a designated satellite accumulation area for no longer than the RCRA-permitted timeframe (up to 365 days for healthcare/research facilities under Subpart P)[8].

  • Vendor Handoff: Transfer the waste to a licensed hazardous waste vendor explicitly contracted for high-temperature incineration (>1,000 °C) of fluorinated compounds[11][14].

Operational Workflow Diagram

The following diagram illustrates the self-validating system for segregating and destroying fluorinated pharmaceutical waste.

G Start Waste Generation: 5-Fluoro-2,6-dihydroxynicotinamide Segregation RCRA Segregation (Subpart P) Start->Segregation Solid Solid Waste (Powders, PPE) Segregation->Solid Liquid Liquid Waste (Solutions) Segregation->Liquid Incineration Thermal Destruction (>1000°C, 2s) Solid->Incineration EPA Transport Liquid->Incineration EPA Transport Mineralization Mineralization (CO2, H2O) Incineration->Mineralization C-F Cleavage Scrubber Alkali Scrubbing (HF Neutralization) Incineration->Scrubber Flue Gas

Fig 1: RCRA-compliant segregation and high-temp incineration workflow for fluorinated pharma waste.

References

  • Title : 5-Fluoronicotinamide — Chemical Substance Information | Source : nextsds.com | URL : 1

  • Title : Cas 1652-39-7 Downstream Products | Source : lookchem.com | URL :2

  • Title : Interim Guidance on the Destruction and Disposal of PFAS | Source : epa.gov | URL : 14

  • Title : Federal Register: Management of Hazardous Waste Pharmaceuticals | Source : govinfo.gov | URL : 7

  • Title : New EPA Final Rule Gives Healthcare Facilities a Break on Waste | Source : ehs.com | URL : 8

  • Title : Per- and Polyfluoroalkyl Substances (PFAS) Incineration | Source : epa.gov | URL : 3

  • Title : Technical Guidelines on Environmentally Sound Management of Wastes | Source : basel.int | URL : 9

  • Title : Research and Regulatory Advancements on Remediation of Fluorinated Polymers | Source : mdpi.com | URL : 11

  • Title : Interim Guidance on the Destruction and Disposal of PFAS | Source : epa.gov | URL : 10

  • Title : Review of Per- and Poly-fluoroalkyl Treatment in Thermal Systems | Source : nih.gov | URL : 4

  • Title : Fluorouracil Injection SDS | Source : sevron.co.uk | URL : 5

  • Title : ASHP Guidelines on Handling Hazardous Drugs | Source : datapharma.ch | URL : 12

  • Title : Managing Hazardous Drug Exposures: Information for Healthcare Settings | Source : cdc.gov | URL : 6

  • Title : Chemotherapy and Other Hazardous Drugs Safe Use Guidelines | Source : washington.edu | URL : 13

Sources

Handling

Personal protective equipment for handling 5-Fluoro-2,6-dihydroxynicotinamide

Executive Summary & Chemical Profiling Handling highly functionalized heterocyclic compounds like 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 71765-03-2) requires a rigorous, causally-driven approach to laboratory safety. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Handling highly functionalized heterocyclic compounds like 5-Fluoro-2,6-dihydroxynicotinamide (CAS: 71765-03-2) requires a rigorous, causally-driven approach to laboratory safety. As a fluorinated pyridine derivative, this compound presents unique physicochemical behaviors. The presence of the highly electronegative fluorine atom increases the molecule's lipophilicity, potentially enhancing its ability to penetrate biological membranes. Conversely, the dihydroxy groups and the carboxamide moiety act as strong hydrogen bond donors and acceptors, which can lead to severe irritation upon contact with the aqueous environments of mucosal membranes and the eyes [1].

To build a self-validating safety system, researchers must understand why specific Personal Protective Equipment (PPE) and handling protocols are mandated, rather than simply following a checklist. This guide provides the operational, logistical, and disposal frameworks necessary for drug development professionals to handle this compound safely.

Quantitative Hazard Profile
Property / HazardValue / DescriptionCausality & Operational Implication
CAS Number 71765-03-2 (also 75993-41-8)Unique identifier for safety tracking.
Molecular Formula C6H5FN2O3Fluorinated heterocycle; requires halogenated waste segregation.
Molecular Weight 172.11 g/mol Fine powder potential; risk of aerosolization during transfer.
GHS Hazard H319 Causes serious eye irritationStrong hydrogen bonding with corneal mucosa; mandates tight-fitting goggles.
GHS Hazard H315 Causes skin irritationLipophilic fluorine enhances dermal penetration; mandates chemical-resistant gloves.
GHS Hazard H335/H336 May cause respiratory irritationFine particulate inhalation risk; mandates handling in a certified fume hood.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 [2], PPE selection must be directly correlated to the hazard assessment of the specific operational scale.

Field-Proven Insight: Standard latex gloves are insufficient for handling this compound, particularly during dissolution. 5-Fluoro-2,6-dihydroxynicotinamide is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO rapidly penetrates the skin and degrades latex, carrying dissolved solutes with it into the bloodstream. Therefore, nitrile gloves are strictly required.

PPE CategoryAnalytical Scale (< 100 mg)Preparative/Bulk Scale (> 100 mg)Validation Check
Eye Protection Safety glasses with side shieldsSnug-fitting, non-vented chemical splash gogglesVerify seal around the orbital bone.
Hand Protection Single layer Nitrile gloves (min 4 mil)Double-layer Nitrile gloves (min 8 mil outer)Perform inflation test for micro-tears before donning.
Body Protection Flame-retardant lab coat (buttoned)Tyvek sleeves or chemical-resistant apronEnsure cuffs are tucked under the glove wrist.
Respiratory Fume hood (Face velocity >0.5 m/s)N95/P100 respirator if handled outside containmentCheck fume hood flow monitor gauge prior to opening the sash.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the handling process must include a verification mechanism. The following methodology outlines the safe weighing and dissolution of 5-Fluoro-2,6-dihydroxynicotinamide[3].

Methodology: Safe Weighing and Dissolution

Step 1: Environmental Verification

  • Activate the chemical fume hood and verify the continuous flow monitor reads a face velocity of at least 0.5 m/s (100 fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills and ensure laminar airflow is not disrupted.

Step 2: Static Mitigation and Weighing

  • Causality: Fine powders like 5-Fluoro-2,6-dihydroxynicotinamide are prone to static cling, which can cause the powder to aerosolize or forcefully repel from the spatula, leading to contamination.

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical vial.

  • Use a grounded, stainless-steel micro-spatula to transfer the solid.

Step 3: In-Hood Dissolution

  • Transfer the weighed solid into a pre-labeled, sealable glass vial (e.g., amber glass to prevent potential photolytic degradation).

  • Add the appropriate solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom.

  • Cap the vial tightly before vortexing or sonicating. Never agitate an open container.

Step 4: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol or Ethanol) to capture any microscopic dust.

Workflow Start Pre-Operation: PPE Donning & Hood Check Weighing Weighing: Use Anti-static Spatula Start->Weighing Verify Flow >0.5 m/s Dissolution Dissolution: Add Solvent (e.g., DMSO) Weighing->Dissolution Seal vial before moving Transfer Transfer to Assay/Reaction Dissolution->Transfer Cleanup Decontamination: Wet Wipe Surfaces Transfer->Cleanup Waste Waste Segregation: Halogenated Solid/Liquid Cleanup->Waste

Operational workflow for the safe handling and dissolution of 5-Fluoro-2,6-dihydroxynicotinamide.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and structured action is required to prevent dermal exposure and inhalation.

Methodology: Solid Powder Spill Response
  • Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate 2-meter radius.

  • Assess & Don PPE: Ensure double nitrile gloves, safety goggles, and a lab coat are worn. If the spill is large (>5 grams) and outside containment, a fitted P100 respirator is required.

  • Contain (Wet-Wipe Method): Do not dry sweep. Dry sweeping will aerosolize the fine fluorinated powder. Gently cover the spill with absorbent paper towels. Carefully pour a compatible wetting agent (e.g., water or 70% isopropanol) over the towels to dampen the powder and suppress dust.

  • Clean: Wipe from the perimeter of the spill toward the center.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a water rinse, to remove any residual dihydroxynicotinamide film.

  • Dispose: Place all contaminated towels and outer gloves into a designated hazardous waste bag.

Waste Disposal Plan

Because 5-Fluoro-2,6-dihydroxynicotinamide contains a covalently bound fluorine atom, it must be strictly segregated from standard organic waste. Incineration of fluorinated compounds requires specialized high-temperature facilities with scrubbers to capture toxic hydrogen fluoride (HF) gas generated during combustion [3].

  • Liquid Waste: Any solvent containing dissolved 5-Fluoro-2,6-dihydroxynicotinamide must be collected in a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste, as this drastically increases disposal costs and environmental hazards.

  • Solid Waste: Contaminated weigh boats, spatulas, and PPE must be double-bagged in transparent, heavy-duty plastic bags, sealed, and labeled as "Solid Halogenated Hazardous Waste."

WasteDisposal WasteGen Waste Generated (5-Fluoro-2,6-dihydroxynicotinamide) IsSolid Is the waste solid or liquid? WasteGen->IsSolid SolidWaste Solid Waste (Contaminated PPE, Powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid SolidContainer Double-bagged Solid Hazardous Waste SolidWaste->SolidContainer Halogenated Halogenated Organic Waste (Incineration) LiquidWaste->Halogenated Contains Fluorine

Decision tree for the segregation and disposal of fluorinated chemical waste.

References

  • 5-Fluoro-2,6-dihydroxynicotinamide | CID 135499944 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL:[Link]

Retrosynthesis Analysis

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Method

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